molecular formula C15H22O4 B606030 BnO-PEG1-CH2CO2tBu

BnO-PEG1-CH2CO2tBu

Katalognummer: B606030
Molekulargewicht: 266.33 g/mol
InChI-Schlüssel: VRDIGIWTGHNVCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Benzyl-PEG2-CH2CO2tBu is a Benzyl PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

tert-butyl 2-(2-phenylmethoxyethoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O4/c1-15(2,3)19-14(16)12-18-10-9-17-11-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDIGIWTGHNVCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of BnO-PEG1-CH2CO2tBu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BnO-PEG1-CH2CO2tBu, also known as tert-butyl 2-(2-(benzyloxy)ethoxy)acetate, is a heterobifunctional single-unit polyethylene glycol (PEG) linker. Its unique structure, featuring a benzyl-protected hydroxyl group and a tert-butyl-protected carboxylic acid, makes it a valuable building block in medicinal chemistry and drug development. This guide provides a comprehensive overview of its known physicochemical properties, outlines general experimental protocols for its characterization, and illustrates its critical role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Physicochemical Properties

The precise quantitative physicochemical data for this compound is not extensively reported in publicly available literature. However, its fundamental properties have been established.

PropertyValueSource
Chemical Name tert-butyl 2-(2-(benzyloxy)ethoxy)acetateMultiple
Synonyms This compoundMultiple
CAS Number 1309451-06-6Multiple
Molecular Formula C₁₅H₂₂O₄Multiple
Molecular Weight 266.33 g/mol Multiple
SMILES CC(C)(C)OC(=O)COCCOCc1ccccc1Multiple
Appearance Not specified (likely a liquid or low-melting solid)Inferred
Storage Temperature -20°CSupplier Data

Table 1: General Physicochemical Properties

PropertyValueNotes
Melting Point Not Available-
Boiling Point Not Available-
Density Not Available-
Refractive Index Not Available-
Solubility Soluble in common organic solvents (e.g., DCM, DMF, DMSO). The PEG unit imparts some aqueous solubility, a key feature for its application in bioconjugation.Inferred from structure and application

Table 2: Specific Physical Properties (Largely Undocumented)

Role in Drug Development: A PROTAC Linker

This compound is primarily utilized as a linker in the construction of PROTACs. PROTACs are novel therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins. A PROTAC molecule typically consists of three components: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.

The linker's physicochemical properties, such as its length, flexibility, and solubility, are critical determinants of the resulting PROTAC's efficacy, including its ability to promote the formation of a stable ternary complex between the target protein and the E3 ligase, as well as its cell permeability and pharmacokinetic profile. The single PEG unit in this compound enhances the water solubility of the resulting PROTAC, which can improve its drug-like properties.

PROTAC_Synthesis_Workflow General Workflow for PROTAC Synthesis cluster_synthesis Synthesis Steps cluster_purification Purification & Analysis Start Start BnO_Linker This compound Start->BnO_Linker Deprotection_Bn Deprotection of Benzyl Group BnO_Linker->Deprotection_Bn Step 1a Deprotection_tBu Deprotection of tert-Butyl Group BnO_Linker->Deprotection_tBu Step 1b Coupling_1 Couple to E3 Ligase Ligand Deprotection_Bn->Coupling_1 Deprotection_Bn->Coupling_1 Coupling_1->Deprotection_tBu Step 2a Coupling_2 Couple to Target Protein Ligand Deprotection_tBu->Coupling_2 Deprotection_tBu->Coupling_2 Coupling_2->Deprotection_Bn Step 2b Final_PROTAC Final PROTAC Molecule Coupling_2->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: General workflow for PROTAC synthesis using this compound.

Linker_Properties_Influence Influence of Linker Properties on PROTAC Function cluster_linker Linker Physicochemical Properties cluster_protac PROTAC Attributes Solubility Solubility Permeability Cell Permeability Solubility->Permeability PK_Properties Pharmacokinetics Solubility->PK_Properties Length_Flex Length & Flexibility Ternary_Complex Ternary Complex Formation & Stability Length_Flex->Ternary_Complex Stability Chemical Stability Stability->PK_Properties Efficacy Degradation Efficacy Ternary_Complex->Efficacy Permeability->Efficacy PK_Properties->Efficacy

Caption: Logical relationship of linker properties to PROTAC function.

Experimental Protocols for Characterization

While specific experimental data for this compound is scarce, the following are generalized protocols for the characterization of PEG-based linkers, which are directly applicable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for confirming the chemical structure and purity of the linker.

  • Objective: To verify the presence of characteristic proton and carbon signals corresponding to the benzyl, PEG, and tert-butyl groups.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Analysis:

    • Acquire a one-dimensional proton NMR spectrum.

    • Expected Signals:

      • Aromatic protons of the benzyl group (~7.3 ppm).

      • Methylene protons of the benzyl group (-CH₂-Ph) (~4.5 ppm).

      • Methylene protons of the PEG linker (-O-CH₂-CH₂-O-) (~3.6-3.7 ppm).

      • Methylene protons adjacent to the ester (-O-CH₂-C=O) (~4.1 ppm).

      • Singlet for the tert-butyl group (-C(CH₃)₃) (~1.4 ppm).

  • ¹³C NMR Analysis:

    • Acquire a proton-decoupled carbon-13 NMR spectrum.

    • Expected Signals:

      • Aromatic carbons of the benzyl group (~127-138 ppm).

      • Carbonyl carbon of the ester (~170 ppm).

      • Carbons of the PEG and benzyl methylene groups (~68-73 ppm).

      • Quaternary and methyl carbons of the tert-butyl group (~81 and ~28 ppm, respectively).

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound.

  • Objective: To determine the exact mass of the molecule and confirm its elemental composition.

  • Technique: Electrospray ionization (ESI) is a suitable method.

  • Sample Preparation: Prepare a dilute solution of the compound in a solvent compatible with ESI-MS, such as acetonitrile or methanol, often with a small amount of formic acid to promote ionization.

  • Analysis:

    • Infuse the sample into the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • Expected Ion: The primary ion observed will likely be the sodium adduct [M+Na]⁺ (m/z 289.14) or the protonated molecule [M+H]⁺ (m/z 267.16). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula to within a few parts per million.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the compound.

  • Objective: To separate the compound from any starting materials, by-products, or degradation products and to quantify its purity.

  • Method: A reverse-phase HPLC method is typically appropriate.

    • Column: C18 stationary phase.

    • Mobile Phase: A gradient of water and acetonitrile, often with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Detection: UV detection at a wavelength where the benzyl group absorbs (e.g., 254 nm).

  • Analysis:

    • Inject a solution of the compound.

    • The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Conclusion

This compound is a well-defined chemical entity with a crucial role as a heterobifunctional linker in modern drug discovery, particularly in the burgeoning field of targeted protein degradation. While a comprehensive public dataset of its specific physicochemical properties is lacking, its structure allows for predictable behavior and its characterization can be readily achieved using standard analytical techniques. The strategic incorporation of this and similar PEG linkers is a key consideration in the rational design of effective and bioavailable PROTAC therapeutics.

Technical Guide: Synthesis and Characterization of BnO-PEG1-CH2CO2tBu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BnO-PEG1-CH2CO2tBu, chemically known as tert-butyl 2-(2-(benzyloxy)ethoxy)acetate, is a valuable bifunctional molecule commonly employed in biomedical research and drug development. Its structure incorporates a benzyl-protected hydroxyl group, a short polyethylene glycol (PEG) linker, and a tert-butyl-protected carboxylic acid. This arrangement makes it a versatile building block for various applications, including its use as a linker in Proteolysis Targeting Chimeras (PROTACs), in bioconjugation, and for the development of drug delivery systems.[1] The hydrophilic PEG spacer enhances the aqueous solubility of molecules it is incorporated into, a crucial property for biological applications.[1] The benzyl and tert-butyl protecting groups can be selectively removed under different conditions, allowing for orthogonal chemical modifications.

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including a detailed, plausible experimental protocol, tabulated physicochemical and analytical data, and visual diagrams to illustrate the synthetic workflow and molecular structure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name tert-Butyl 2-(2-(benzyloxy)ethoxy)acetateN/A
Synonym This compound[2]
CAS Number 1309451-06-6[2]
Molecular Formula C15H22O4[2]
Molecular Weight 266.33 g/mol [2]
Appearance Likely a colorless to pale yellow oilInferred
SMILES CC(C)(C)OC(=O)COCCOCc1ccccc1[2]

Synthesis Protocol

The synthesis of this compound is most effectively achieved via a Williamson ether synthesis. This method involves the deprotonation of 2-(benzyloxy)ethanol to form an alkoxide, which then acts as a nucleophile to displace a halide from an appropriate tert-butyl acetate derivative. A detailed experimental protocol based on this established methodology is provided below.

Materials and Reagents
  • 2-(Benzyloxy)ethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • tert-Butyl bromoacetate

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Ethyl acetate

  • Hexane

Experimental Procedure
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride (1.1 equivalents) in mineral oil. The mineral oil is washed away with anhydrous hexane under a nitrogen atmosphere. Anhydrous tetrahydrofuran (THF) is then added to the flask.

  • Formation of the Alkoxide: A solution of 2-(benzyloxy)ethanol (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The reaction mixture is allowed to stir at this temperature for 30 minutes, during which time hydrogen gas evolution should be observed.

  • Alkylation: A solution of tert-butyl bromoacetate (1.05 equivalents) in anhydrous THF is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 12-16 hours, or until thin-layer chromatography (TLC) analysis indicates the complete consumption of the starting alcohol.

  • Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel and the aqueous layer is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Final Purification: The crude oil is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound as a colorless to pale yellow oil.

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on standard chemical shift values for similar functional groups.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Multiplicity
7.38 - 7.25m
4.58s
4.15s
3.75t
3.68t
1.48s
Mass Spectrometry (MS)

The expected mass spectrometry data for this compound is as follows:

Ionization Mode Calculated Mass [M+Na]⁺
Electrospray Ionization (ESI)289.1416

Visual Diagrams

Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow reagents 2-(Benzyloxy)ethanol NaH tert-Butyl bromoacetate Anhydrous THF reaction Williamson Ether Synthesis (0 °C to Room Temp, 12-16h) reagents->reaction 1. Reaction workup Aqueous Workup (NH4Cl quench, EtOAc extraction) reaction->workup 2. Quenching & Extraction purification Purification (Drying, Concentration, Flash Chromatography) workup->purification 3. Isolation product This compound (Pure Product) purification->product 4. Final Product

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of Synthesis Components

The diagram below shows the logical relationship between the starting materials, intermediate, and the final product in the synthesis.

Logical_Relationship cluster_reactants Starting Materials start1 2-(Benzyloxy)ethanol intermediate Sodium 2-(benzyloxy)ethan-1-olate (in situ) start1->intermediate Deprotonation start2 tert-Butyl bromoacetate product This compound start2->product base NaH base->intermediate intermediate->product SN2 Attack

Caption: Logical flow from reactants to product in the synthesis.

References

A Technical Guide to BnO-PEG1-CH2CO2tBu in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the chemical building block BnO-PEG1-CH2CO2tBu and its role in the mechanism of action of Proteolysis Targeting Chimeras (PROTACs). We will explore its function as a linker precursor, its impact on ternary complex formation, and provide relevant experimental context.

Introduction to PROTACs and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that represent a revolutionary approach in drug discovery. They function by inducing the degradation of specific target proteins within the cell. A PROTAC molecule consists of three key components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.

The linker is a critical determinant of a PROTAC's efficacy. Its length, rigidity, and chemical composition influence the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. This complex is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.

This compound: A Versatile Linker Precursor

This compound is a chemical building block used in the synthesis of PROTAC linkers. Its structure comprises a benzyloxy (BnO) group, a single polyethylene glycol (PEG) unit, and a tert-butyl protected carboxylic acid. This compound is not the final linker itself but a precursor that offers several advantages in PROTAC design:

  • Controlled Synthesis: The tert-butyl ester serves as a protecting group for the carboxylic acid. This allows for selective deprotection and subsequent amide bond formation with an amine-containing E3 ligase ligand or target protein ligand, providing precise control during the multi-step synthesis of a PROTAC.

  • Hydrophilicity: The PEG unit enhances the aqueous solubility of the resulting PROTAC, which can improve its pharmacokinetic properties.

  • Defined Length: As a PEG1 linker, it provides a specific and relatively short spacer, which can be optimal for inducing favorable protein-protein interactions within the ternary complex.

The general workflow for incorporating this compound into a PROTAC is depicted below.

cluster_synthesis PROTAC Synthesis Workflow BnO_PEG_tBu This compound (Linker Precursor) Deprotection Deprotection (e.g., TFA) Removes tBu group BnO_PEG_tBu->Deprotection Step 1 Activated_Linker BnO-PEG1-CH2COOH (Activated Linker) Deprotection->Activated_Linker Step 2 Ligand_Coupling Amide Coupling (e.g., HATU, DIPEA) Activated_Linker->Ligand_Coupling Step 3 PROTAC Final PROTAC Molecule Ligand_Coupling->PROTAC Final Assembly Target_Ligand Target Protein Ligand (with amine group) Target_Ligand->Ligand_Coupling E3_Ligand E3 Ligase Ligand (with amine group) E3_Ligand->Ligand_Coupling

Figure 1: General workflow for PROTAC synthesis using this compound.

Mechanism of Action

Once synthesized into a PROTAC, the linker derived from this compound plays a crucial, albeit indirect, role in the molecule's mechanism of action. This process, known as induced proximity, leads to the degradation of the target protein.

The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. The linker's role is to bridge these two proteins, and its properties are critical for the stability and productivity of this complex. An optimal linker facilitates an orientation that allows the E3 ligase to efficiently transfer ubiquitin molecules to lysine residues on the surface of the target protein. This polyubiquitination marks the target protein for recognition and degradation by the 26S proteasome.

cluster_cellular_process PROTAC-Mediated Protein Degradation PROTAC PROTAC (with BnO-PEG1 derived linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Protein (Amino Acids) Proteasome->Degradation Proteolysis

Figure 2: Signaling pathway of PROTAC-mediated protein degradation.

Quantitative Data and Experimental Protocols

While specific quantitative data for a PROTAC utilizing a linker derived solely from this compound is not prominently available in public literature, we can infer its potential performance based on studies of similar short-chain PEG linkers. The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of the target protein, measured by parameters such as DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

ParameterDescriptionTypical Range for Effective PROTACs
Binding Affinity (Kd) The equilibrium dissociation constant, indicating the strength of binding of the PROTAC to the target protein and the E3 ligase.1 nM - 10 µM
Ternary Complex Cooperativity (α) A measure of the change in binding affinity of the PROTAC for one protein in the presence of the other. An α > 1 indicates positive cooperativity.0.1 - 100
DC50 The concentration of the PROTAC required to degrade 50% of the target protein.< 1 µM
Dmax The maximum percentage of target protein degradation achievable with the PROTAC.> 80%

Experimental Protocol: Western Blot for Protein Degradation

A common method to quantify PROTAC-induced protein degradation is Western blotting.

Objective: To determine the DC50 of a PROTAC.

Methodology:

  • Cell Culture: Plate cells (e.g., a cancer cell line expressing the target protein) in a multi-well plate and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a specified period (e.g., 18 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of total protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the target protein.

    • Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein signal to the loading control signal for each sample.

    • Plot the normalized protein levels against the logarithm of the PROTAC concentration.

    • Fit the data to a dose-response curve to determine the DC50 value.

The Role of BnO-PEG1-CH2CO2tBu in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of many TPD strategies are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery. A critical component of a PROTAC is the linker, which connects the target-binding and E3 ligase-recruiting moieties. This technical guide provides an in-depth examination of the role and application of BnO-PEG1-CH2CO2tBu, a monofunctional polyethylene glycol (PEG) based linker, in the synthesis of PROTACs. Through a representative case study, this document will detail the synthesis, experimental evaluation, and underlying biological pathways relevant to the application of such linkers in drug discovery and development.

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation is a powerful strategy that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] Unlike traditional inhibitors that block a protein's function, degraders physically remove the protein from the cell. This event-driven pharmacology offers several advantages, including the potential for catalytic activity and the ability to target non-enzymatic proteins.[1]

PROTACs are a prominent class of protein degraders. These chimeric molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The Crucial Role of the Linker in PROTAC Design

The linker is not merely a passive spacer; it plays a critical role in the efficacy of a PROTAC. The length, rigidity, and chemical composition of the linker influence several key properties of the molecule, including:

  • Ternary Complex Formation: The linker must be of an optimal length and flexibility to allow for the formation of a stable and productive ternary complex between the POI and the E3 ligase.

  • Physicochemical Properties: The linker can significantly impact the solubility, cell permeability, and metabolic stability of the PROTAC.[]

  • Degradation Efficiency: The choice of linker can directly affect the potency (DC50) and maximal level of degradation (Dmax) of the target protein.

PEG linkers are widely used in PROTAC design due to their ability to enhance solubility and provide conformational flexibility.[]

This compound: A Versatile Linker Building Block

This compound, also known as tert-butyl 2-(2-(benzyloxy)ethoxy)acetate, is a valuable building block for the synthesis of PROTACs. Its key structural features include:

  • A single PEG unit: This short PEG chain imparts hydrophilicity, which can improve the solubility of the resulting PROTAC.

  • A tert-butyl ester: This protecting group allows for the selective deprotection to a carboxylic acid, which can then be coupled to an amine-containing ligand (either the POI binder or the E3 ligase recruiter).

  • A benzyl ether: The benzyl group serves as a protecting group for the other end of the linker.

These features enable a modular and controlled approach to PROTAC synthesis.

Representative Case Study: Synthesis of a BET Degrader using a PEG1-type Linker

While a specific publication detailing the use of this compound was not identified, we can illustrate its application through the synthesis of a well-characterized PROTAC with a similar linker structure. For this purpose, we will consider the synthesis of a bromodomain and extra-terminal domain (BET) protein degrader, which often utilize PEG linkers.

Synthetic Scheme

The synthesis of a PROTAC using a linker like this compound typically involves a multi-step process. First, the linker is deprotected and coupled to one of the ligands, followed by deprotection of the other end of the linker and coupling to the second ligand.

PROTAC_Synthesis_Workflow cluster_linker_prep Linker Preparation cluster_coupling1 First Coupling cluster_deprotection2 Second Deprotection cluster_coupling2 Second Coupling BnO_PEG1_tBu This compound BnO_PEG1_COOH BnO-PEG1-CH2COOH BnO_PEG1_tBu->BnO_PEG1_COOH TFA or HCl (Deprotection) BnO_PEG1_E3 BnO-PEG1-E3 Ligase Ligand BnO_PEG1_COOH->BnO_PEG1_E3 HATU, DIPEA (Amide Coupling) E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide derivative with amine) E3_Ligand->BnO_PEG1_E3 HO_PEG1_E3 HO-PEG1-E3 Ligase Ligand BnO_PEG1_E3->HO_PEG1_E3 H2, Pd/C (Debenzylation) PROTAC Final PROTAC HO_PEG1_E3->PROTAC Base (e.g., K2CO3) (Etherification) POI_Ligand POI Ligand (e.g., JQ1 derivative with leaving group) POI_Ligand->PROTAC

Figure 1: Representative workflow for PROTAC synthesis using a protected PEG1 linker.

Detailed Experimental Protocol (Representative)

Step 1: Deprotection of the tert-butyl ester

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure to yield BnO-PEG1-CH2COOH.

Step 2: Coupling with E3 Ligase Ligand

  • Dissolve BnO-PEG1-CH2COOH (1.1 eq), an amine-functionalized E3 ligase ligand (e.g., 4-aminopomalidomide, 1.0 eq), and HATU (1.2 eq) in dimethylformamide (DMF).

  • Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the mixture.

  • Stir the reaction at room temperature overnight.

  • Purify the product by flash chromatography to obtain the E3 ligand-linker conjugate.

Step 3: Deprotection of the Benzyl Ether

  • Dissolve the E3 ligand-linker conjugate (1.0 eq) in methanol.

  • Add palladium on carbon (10% w/w) to the solution.

  • Stir the mixture under a hydrogen atmosphere (balloon) for 4 hours.

  • Filter the reaction mixture through Celite and concentrate the filtrate to yield the deprotected intermediate.

Step 4: Coupling with POI Ligand

  • Dissolve the deprotected intermediate (1.0 eq) and a POI ligand with a suitable leaving group (e.g., a bromo-functionalized JQ1 analog, 1.2 eq) in DMF.

  • Add potassium carbonate (K2CO3) (3.0 eq) to the mixture.

  • Stir the reaction at 60°C for 12 hours.

  • Purify the final PROTAC product by preparative HPLC.

Biological Evaluation of PROTACs

Once synthesized, the PROTAC must be rigorously evaluated to determine its efficacy and mechanism of action.

Target Protein Degradation

The primary assay for a PROTAC is to measure its ability to degrade the target protein.

Experimental Protocol: Western Blotting

  • Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using a chemiluminescence substrate.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control.

Quantitative Data Presentation

The degradation data is typically presented in tables and dose-response curves to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of protein degradation).

PROTAC Concentration (nM)% Target Protein Remaining
0 (Vehicle)100
185
1055
10020
100015

Table 1: Representative quantitative data from a Western blot experiment.

ParameterValue
DC5012 nM
Dmax85%

Table 2: Key degradation parameters derived from the dose-response curve.

Signaling Pathway and Mechanism of Action

The synthesized PROTAC is designed to hijack the ubiquitin-proteasome system. The following diagram illustrates the key steps in this process.

PROTAC_Mechanism cluster_system Ubiquitin-Proteasome System cluster_protac_action PROTAC-Mediated Degradation E1 E1 Ubiquitin Activating Enzyme E2 E2 Ubiquitin Conjugating Enzyme E1->E2 Ub Transfer Ub Ubiquitin Ub->E1 POI Protein of Interest (POI) E3 E3 Ubiquitin Ligase PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) Ub_POI Polyubiquitinated POI Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides

Figure 2: Mechanism of action for a PROTAC, leading to targeted protein degradation.

Conclusion

Linkers are a cornerstone of PROTAC design, and building blocks like this compound provide a versatile platform for the synthesis of these powerful therapeutic agents. The monofunctional PEG unit can enhance the physicochemical properties of the PROTAC, while the protected functional groups allow for a controlled and modular synthetic strategy. Through careful design and rigorous biological evaluation, PROTACs developed with such linkers have the potential to revolutionize the treatment of a wide range of diseases by targeting previously intractable proteins for degradation. The representative data and protocols provided in this guide serve as a foundation for researchers and drug developers working in this exciting field.

References

An In-depth Technical Guide on the Utilization of BnO-PEG1-CH2CO2tBu for Inducing Protein Ubiquitination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins of interest. A critical component in the design of these heterobifunctional molecules is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. This technical guide focuses on the application of BnO-PEG1-CH2CO2tBu, a protected polyethylene glycol (PEG)-based linker, in the synthesis and functional application of PROTACs for inducing protein ubiquitination and subsequent degradation. This document provides a comprehensive overview of the underlying signaling pathways, detailed experimental protocols for PROTAC synthesis and evaluation, and a summary of relevant quantitative data to guide researchers in the development of novel protein degraders.

Introduction to PROTAC Technology and the Role of Linkers

PROTACs are heterobifunctional molecules that function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released to catalytically induce the degradation of additional POI molecules.

The linker component of a PROTAC is not merely a spacer but plays a crucial role in determining the efficacy, selectivity, and physicochemical properties of the degrader. The length, rigidity, and composition of the linker are critical for the formation of a stable and productive ternary complex. PEG linkers, such as the one derived from this compound, are widely used in PROTAC design due to their ability to enhance solubility, improve cell permeability, and provide synthetic flexibility for optimizing linker length. The BnO- (benzyl) and tBu- (tert-butyl) protecting groups in this compound allow for orthogonal deprotection strategies, facilitating the sequential conjugation of the E3 ligase and POI ligands.

Signaling Pathway of PROTAC-Induced Protein Degradation

The mechanism of action of a PROTAC involves the hijacking and manipulation of the cell's natural protein degradation machinery. The key steps are illustrated in the signaling pathway diagram below.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ligase PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Polyubiquitinated_POI Polyubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Ub activation Ub_E2 Ub-E2 E2->Ub_E2 Ub_E2->Ternary_Complex Ub transfer Proteasome 26S Proteasome Polyubiquitinated_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI Recycled_PROTAC->POI Catalytic Cycle

Caption: PROTAC-induced protein degradation pathway.

Synthesis of a PROTAC using this compound

The synthesis of a PROTAC using the this compound linker involves a multi-step process that includes the deprotection of the linker and sequential amide coupling reactions with the E3 ligase ligand and the POI ligand.

General Synthetic Workflow

PROTAC_Synthesis_Workflow start This compound deprotection1 Deprotection of tBu group (e.g., TFA) start->deprotection1 acid_linker BnO-PEG1-CH2COOH deprotection1->acid_linker coupling1 Amide Coupling (e.g., HATU, DIPEA) acid_linker->coupling1 intermediate1 E3 Ligand-Linker-Bn coupling1->intermediate1 E3_ligand E3 Ligase Ligand (with amine) E3_ligand->coupling1 deprotection2 Deprotection of Bn group (e.g., H2, Pd/C) intermediate1->deprotection2 amine_intermediate E3 Ligand-Linker-NH2 deprotection2->amine_intermediate coupling2 Amide Coupling (e.g., HATU, DIPEA) amine_intermediate->coupling2 final_protac Final PROTAC coupling2->final_protac POI_ligand POI Ligand (with carboxylic acid) POI_ligand->coupling2 purification Purification (e.g., HPLC) final_protac->purification characterization Characterization (e.g., NMR, MS) purification->characterization

Caption: General workflow for PROTAC synthesis.

Detailed Experimental Protocol for PROTAC Synthesis

This protocol provides a general guideline. Specific reaction conditions may need to be optimized based on the properties of the E3 ligase and POI ligands.

Step 1: Deprotection of the tert-butyl ester

  • Dissolve this compound (1 equivalent) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (10 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting crude BnO-PEG1-CH2COOH is typically used in the next step without further purification.

Step 2: Amide coupling with the E3 ligase ligand

  • Dissolve the crude BnO-PEG1-CH2COOH (1 equivalent) and the amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide for CRBN or VH032 for VHL) (1.1 equivalents) in anhydrous dimethylformamide (DMF).

  • Add HATU (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (3 equivalents) to the solution.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Once complete, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the E3 ligase-linker-Bn intermediate.

Step 3: Deprotection of the benzyl group

  • Dissolve the E3 ligase-linker-Bn intermediate (1 equivalent) in methanol or ethanol.

  • Add Palladium on carbon (10% w/w) to the solution.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) for 4-8 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the amine-functionalized E3 ligase-linker intermediate.

Step 4: Amide coupling with the POI ligand

  • Dissolve the amine-functionalized E3 ligase-linker intermediate (1 equivalent) and the carboxylic acid-containing POI ligand (1.1 equivalents) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3 equivalents).

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction by LC-MS.

  • Work-up the reaction as described in Step 2.

  • Purify the final PROTAC molecule by preparative HPLC.

  • Characterize the purified PROTAC by NMR and high-resolution mass spectrometry.

Experimental Evaluation of PROTAC Activity

Quantification of Protein Degradation by Western Blot

Western blotting is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein concentrations and load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the POI overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the POI band intensity to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[1][2]

Ternary Complex Formation Assays

Assessing the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for understanding the mechanism of action.

4.2.1. NanoBRET™ Assay This live-cell assay measures the proximity of two proteins using bioluminescence resonance energy transfer.[][4]

Protocol:

  • Cell Transfection: Co-transfect cells with plasmids encoding the POI fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor).

  • Compound Treatment: Plate the transfected cells and treat with serial dilutions of the PROTAC.

  • Reagent Addition: Add the HaloTag® NanoBRET® 618 Ligand and the Nano-Glo® Live Cell Substrate.

  • Signal Measurement: Measure the donor and acceptor emissions using a luminometer.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal/donor signal). Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[]

4.2.2. AlphaLISA® Assay This bead-based immunoassay measures the proximity of two molecules in a lysate.

Protocol:

  • Reagent Preparation: Prepare a mixture of the recombinant tagged POI, the tagged E3 ligase complex, and the PROTAC in an assay buffer.

  • Bead Addition: Add AlphaLISA® acceptor beads conjugated to an antibody against the POI tag and donor beads conjugated to an antibody against the E3 ligase tag.

  • Incubation: Incubate the mixture in the dark.

  • Signal Measurement: Read the plate on an Alpha-enabled plate reader.

  • Data Analysis: The signal is proportional to the amount of ternary complex formed. Plot the signal against the PROTAC concentration.[5][6]

High-Throughput Protein Degradation Assay (HiBiT)

The HiBiT system provides a sensitive, real-time method for quantifying protein levels in live cells.[][8]

Protocol:

  • Cell Line Generation: Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the POI in a cell line stably expressing the LgBiT protein.

  • Cell Plating and Treatment: Plate the engineered cells and treat with a range of PROTAC concentrations.

  • Luminescence Measurement: At various time points, add the Nano-Glo® HiBiT Lytic Detection Reagent and measure the luminescence.

  • Data Analysis: The luminescence signal is directly proportional to the amount of HiBiT-tagged POI. Calculate the percentage of degradation relative to the vehicle control to determine DC50, Dmax, and degradation kinetics.[][8]

Quantitative Data for PROTACs with PEG Linkers

Table 1: Biological Activity of a BCR-ABL PROTAC with a PEG1 Linker (Arg-PEG1-Dasa)

ParameterValueCell LineNotes
DC50 0.85 nMK562Concentration for 50% degradation of BCR-ABL protein after 48 hours.
Dmax >98%K562Maximum degradation of BCR-ABL protein observed at ~5 nM.
IC50 0.36 nMK562Half-maximal inhibitory concentration for cell proliferation after 48 hours.

Table 2: Comparative Data for BRD4-Targeting PROTACs with Varying PEG Linker Lengths

PROTAC (Linker)DC50 (nM) [a]Dmax (%) [b]
JQ1-PEG1-VHL>1000<20
JQ1-PEG2-VHL250~60
JQ1-PEG3-VHL50>90
JQ1-PEG4-VHL 25 >95
JQ1-PEG5-VHL60>90
JQ1-PEG6-VHL150~80

[a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein (BRD4) in MV4-11 cells after 24 hours of treatment. [b] Dmax: The maximum percentage of target protein degradation achieved.

Note: The data in Table 2 illustrates the critical importance of linker length optimization, where a PEG4 linker provided the optimal degradation of BRD4 in this specific series.

Conclusion

The this compound linker is a valuable and versatile building block for the synthesis of PROTACs. Its protected functional groups allow for controlled and sequential conjugation of E3 ligase and POI ligands, while the PEG unit can confer favorable physicochemical properties to the final degrader molecule. The experimental protocols detailed in this guide provide a comprehensive framework for the synthesis and evaluation of PROTACs, from initial chemical synthesis to the quantification of protein degradation and ternary complex formation in cellular models. While the optimal linker length and composition must be empirically determined for each new POI-E3 ligase pair, the use of well-defined linkers like this compound facilitates the systematic exploration of the chemical space required for the development of potent and selective protein degraders. This in-depth guide serves as a critical resource for researchers aiming to leverage PROTAC technology for therapeutic innovation and the study of protein function.

References

The Impact of BnO-PEG1-CH2CO2tBu on Ternary Complex Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] At the heart of this approach are heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which induce the degradation of specific proteins of interest (POIs) by hijacking the cell's natural ubiquitin-proteasome system.[2][3] A critical component of a PROTAC is the linker, which connects the ligand that binds to the POI and the ligand that recruits an E3 ubiquitin ligase.[2] The composition and length of this linker are paramount in dictating the efficacy of the PROTAC, as they directly influence the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase).[2][4]

The Role of the Linker in Ternary Complex Formation

The formation of a stable and productive ternary complex is the cornerstone of PROTAC-mediated protein degradation.[7] The linker is not merely a passive spacer but an active contributor to the thermodynamics and kinetics of this complex.[2][4] Its length, flexibility, and chemical properties can influence:

  • Cooperativity: The degree to which the binding of one protein partner enhances the affinity for the other. Positive cooperativity, where the ternary complex is more stable than the individual binary complexes, is often a hallmark of an effective degrader.[8]

  • Conformation: The linker helps to orient the POI and E3 ligase in a manner that is conducive to the transfer of ubiquitin from the E2-conjugating enzyme to the POI.[9]

  • Physicochemical Properties: PEG linkers are known to enhance the solubility and cell permeability of PROTAC molecules.[2][10]

The BnO-PEG1-CH2CO2tBu linker offers a short, hydrophilic spacer that can be readily incorporated into PROTAC synthesis. Its single ethylene glycol unit provides a degree of flexibility that can be advantageous in allowing the POI and E3 ligase to adopt a productive orientation.[4]

Hypothetical Case Study: "PROTAC-X" Targeting BRD4 for Degradation via VHL

To illustrate the impact of the this compound linker, we will consider a hypothetical PROTAC, "PROTAC-X." PROTAC-X is designed to induce the degradation of the bromodomain-containing protein 4 (BRD4), a well-known oncology target, by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

Structure of PROTAC-X:

  • POI Ligand: A derivative of JQ1, a known BRD4 inhibitor.

  • Linker: Derived from this compound.

  • E3 Ligase Ligand: A derivative of a VHL ligand.

Data Presentation: Quantifying Ternary Complex Formation

The stability and cooperativity of the ternary complex are quantified using various biophysical assays. The key parameters measured are the dissociation constants (Kd) for the binary and ternary interactions, and the cooperativity factor (α).

The cooperativity factor (α) is calculated as the ratio of the Kd of the PROTAC for one protein in the absence of the other, to the Kd of the PROTAC for the same protein in the presence of the other. An α value greater than 1 indicates positive cooperativity, a value less than 1 indicates negative cooperativity, and a value of 1 indicates no cooperativity.[8]

Below is a table summarizing hypothetical, yet realistic, quantitative data for PROTAC-X, as would be determined by the experimental protocols that follow.

InteractionAssayDissociation Constant (Kd)Cooperativity (α)
PROTAC-X + BRD4SPR / ITC50 nM-
PROTAC-X + VHLSPR / ITC100 nM-
(PROTAC-X + VHL) + BRD4SPR / ITC10 nM5
(PROTAC-X + BRD4) + VHLSPR / ITC20 nM5
PROTAC-X induced BRD4-VHL Ternary ComplexTR-FRETEC50 = 30 nM-

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific proteins and PROTACs.

Surface Plasmon Resonance (SPR) for Binary and Ternary Complex Analysis

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.[11][12]

Methodology:

  • Immobilization: Covalently immobilize the E3 ligase (e.g., VHL) onto a sensor chip surface.

  • Binary Interaction (PROTAC-E3 Ligase):

    • Flow a series of concentrations of the PROTAC over the immobilized E3 ligase.

    • Measure the association and dissociation rates to determine the Kd.

  • Binary Interaction (PROTAC-POI):

    • Immobilize the POI (e.g., BRD4) on a separate sensor chip.

    • Flow a series of concentrations of the PROTAC over the immobilized POI to determine the Kd.

  • Ternary Complex Formation:

    • To measure the affinity of the POI to the pre-formed PROTAC-E3 ligase complex, inject a constant concentration of the PROTAC mixed with a series of concentrations of the POI over the immobilized E3 ligase.

    • The enhanced binding response compared to the PROTAC alone indicates ternary complex formation.

    • Fit the data to a steady-state affinity model to determine the ternary Kd.

    • Calculate the cooperativity factor (α).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat changes that occur upon molecular binding, providing information on binding affinity, stoichiometry, and thermodynamics.[11][12]

Methodology:

  • Sample Preparation:

    • Place one binding partner (e.g., the E3 ligase) in the sample cell.

    • Load the other binding partner (e.g., the PROTAC) into the injection syringe.

  • Binary Titration:

    • Perform a series of injections of the PROTAC into the E3 ligase solution.

    • Measure the heat evolved or absorbed after each injection.

    • Integrate the heat signals and fit the data to a suitable binding model to determine the Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

    • Repeat the experiment by titrating the PROTAC into the POI solution.

  • Ternary Titration:

    • To determine the ternary complex affinity, place the E3 ligase pre-saturated with the PROTAC in the sample cell.

    • Titrate the POI into this solution.

    • The resulting thermogram represents the formation of the ternary complex.

    • Analyze the data to determine the ternary Kd and thermodynamic parameters.

    • Calculate the cooperativity factor (α).

Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Proximity Assay

TR-FRET is a robust, high-throughput assay for detecting molecular proximity. It is commonly used to measure the formation of the ternary complex in solution.

Methodology:

  • Reagent Preparation:

    • Label the POI (e.g., BRD4) with a donor fluorophore (e.g., Terbium cryptate).

    • Label the E3 ligase (e.g., VHL) with an acceptor fluorophore (e.g., d2).

  • Assay Procedure:

    • In a microplate, add a fixed concentration of the labeled POI and E3 ligase.

    • Add a serial dilution of the PROTAC.

    • Incubate to allow for ternary complex formation.

  • Data Acquisition:

    • Excite the donor fluorophore at the appropriate wavelength (e.g., 337 nm).

    • Measure the emission from both the donor and the acceptor at their respective wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after a time delay.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

    • Plot the TR-FRET ratio as a function of the PROTAC concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of PROTAC required to induce half-maximal ternary complex formation.

Mandatory Visualizations

Signaling Pathway: PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Ternary Complex Formation POI Protein of Interest (POI) POI_PROTAC POI-PROTAC Binary Complex POI->POI_PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition PROTAC PROTAC-X (this compound linker) PROTAC->POI_PROTAC E3_PROTAC E3-PROTAC Binary Complex PROTAC->E3_PROTAC E3 E3 Ubiquitin Ligase (e.g., VHL) E3->E3_PROTAC Ternary POI-PROTAC-E3 Ternary Complex POI_PROTAC->Ternary E3_PROTAC->Ternary Ternary->POI Ubiquitination E2 E2-Ubiquitin Conjugating Enzyme Ub Ubiquitin E2->Ub Loads Ub Degradation POI Degradation & Amino Acids Proteasome->Degradation

Caption: PROTAC-X induces ternary complex formation, leading to ubiquitination and degradation of the POI.

Experimental Workflow: Biophysical Characterization of PROTAC-X

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_binary Binary Interaction Analysis cluster_ternary Ternary Complex Analysis cluster_cellular Cellular Assays PROTAC_X Synthesize PROTAC-X with this compound linker SPR_Binary SPR: Determine Kd (PROTAC-X + POI) (PROTAC-X + E3) PROTAC_X->SPR_Binary ITC_Binary ITC: Determine Kd & Thermodynamics (PROTAC-X + POI) (PROTAC-X + E3) PROTAC_X->ITC_Binary TRFRET TR-FRET: Determine Ternary Complex Formation (EC50) SPR_Ternary SPR: Determine Ternary Kd & Cooperativity (α) SPR_Binary->SPR_Ternary ITC_Ternary ITC: Determine Ternary Kd & Cooperativity (α) ITC_Binary->ITC_Ternary WesternBlot Western Blot: Confirm POI Degradation SPR_Ternary->WesternBlot ITC_Ternary->WesternBlot TRFRET->WesternBlot CellViability Cell Viability Assays: Determine Functional Effect WesternBlot->CellViability

Caption: Workflow for the biophysical and cellular characterization of a novel PROTAC.

Conclusion

The linker is a critical design element in the development of effective PROTACs. While specific data for PROTACs utilizing the this compound linker is not yet prevalent in published literature, the principles outlined in this guide provide a robust framework for its investigation. The hypothetical case study of PROTAC-X demonstrates how a combination of biophysical techniques can be employed to quantitatively assess the formation of the ternary complex, a crucial step in the rational design of next-generation protein degraders. The detailed protocols and visual workflows serve as a valuable resource for researchers in the field of targeted protein degradation, enabling them to systematically evaluate the impact of linkers like this compound on the path to novel therapeutics.

References

The BnO-PEG1-CH2CO2tBu Linker: A Technical Guide to its Application in Novel E3 Ligase Recruitment for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a comprehensive review of scientific and patent literature did not yield specific examples of the BnO-PEG1-CH2CO2tBu linker being used for the recruitment of novel E3 ubiquitin ligases. Consequently, this document serves as an in-depth technical guide outlining the hypothetical application of this linker based on established principles of Proteolysis-Targeting Chimera (PROTAC) design and characterization. The experimental protocols and data presented herein are illustrative and based on methodologies commonly employed in the field of targeted protein degradation.

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, with Proteolysis-Targeting Chimeras (PROTACs) at its forefront. These heterobifunctional molecules induce the degradation of a protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The linker is a critical component, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and the overall efficacy of the degrader.

The this compound linker is a PEG-based linker that offers a balance of hydrophilicity and defined length, making it a potentially attractive building block for PROTAC synthesis. Its structure features a benzyloxy (BnO) group, a single polyethylene glycol (PEG1) unit, and a tert-butyl (tBu) protected carboxylic acid. This guide will explore the potential application of this linker in the recruitment of novel E3 ligases, providing a framework for researchers in the field of drug discovery.

Core Concepts in Novel E3 Ligase Recruitment

While the majority of PROTACs in development recruit the well-characterized E3 ligases Cereblon (CRBN) and von Hippel-Lindau (VHL), the human genome encodes over 600 E3 ligases, presenting a vast and largely untapped resource for TPD. Recruiting novel E3 ligases can offer several advantages, including:

  • Tissue-specific degradation: Some E3 ligases are expressed in a tissue-specific manner, which could lead to more targeted therapies with reduced off-target effects.

  • Overcoming resistance: Tumor cells can develop resistance to CRBN or VHL-based PROTACs by downregulating these E3 ligases. Expanding the repertoire of recruited E3 ligases can provide alternative degradation pathways.

  • Improved degradation kinetics: Different E3 ligases may have varying efficiencies in ubiquitinating specific POIs.

The process of developing a PROTAC for a novel E3 ligase involves identifying a suitable ligand for the E3 ligase, synthesizing a library of PROTACs with varying linkers, and rigorously evaluating their degradation efficacy and mechanism of action.

The Role of the this compound Linker

The this compound linker possesses several features that make it a candidate for PROTAC synthesis:

  • PEG Unit: The single PEG unit imparts hydrophilicity, which can improve the solubility and cell permeability of the resulting PROTAC.

  • Defined Length: The short and defined length of the linker provides a specific spatial separation between the POI and E3 ligase ligands, which is crucial for optimal ternary complex formation.

  • Protected Carboxylic Acid: The tert-butyl protected carboxylic acid allows for straightforward conjugation to an amine-containing ligand on either the POI-binding or E3-ligase-binding moiety, following deprotection.

  • Benzyloxy Group: The benzyloxy group can be used for further chemical modification or as a stable endpoint of the linker.

Hypothetical Experimental Workflow

The following sections outline a hypothetical experimental workflow for the synthesis and evaluation of a PROTAC utilizing the this compound linker to recruit a novel E3 ligase.

PROTAC Synthesis

The synthesis of a PROTAC using the this compound linker would typically involve a multi-step process. The general strategy would be to first deprotect the tert-butyl group to reveal the carboxylic acid, which can then be coupled to an amine-functionalized E3 ligase ligand. The benzyloxy group could be deprotected to reveal a hydroxyl group for conjugation to the POI ligand, or the POI ligand could be attached via another functional group on the benzyl ring.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Linker This compound Deprotection TFA-mediated Deprotection Linker->Deprotection Activated_Linker BnO-PEG1-CH2COOH Deprotection->Activated_Linker Coupling1 Amide Coupling (e.g., HATU, DIPEA) Activated_Linker->Coupling1 E3_Ligand Amine-functionalized Novel E3 Ligase Ligand E3_Ligand->Coupling1 Intermediate Linker-E3 Ligand Conjugate Coupling1->Intermediate Coupling2 Final Coupling Intermediate->Coupling2 POI_Ligand Functionalized POI Ligand POI_Ligand->Coupling2 PROTAC Final PROTAC Coupling2->PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC using the this compound linker.

Experimental Protocols

Protocol 1: Deprotection of this compound
  • Dissolve this compound (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting crude BnO-PEG1-CH2COOH can be used in the next step without further purification.

Protocol 2: Amide Coupling to E3 Ligase Ligand
  • Dissolve the crude BnO-PEG1-CH2COOH (1.0 eq) and the amine-functionalized novel E3 ligase ligand (1.1 eq) in anhydrous dimethylformamide (DMF).

  • Add O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the linker-E3 ligase ligand conjugate.

Protocol 3: Final PROTAC Synthesis

The final coupling step will depend on the functional group available on the POI ligand and the strategy chosen for the benzyloxy end of the linker. Assuming a hydroxyl group is revealed after debenzylation and the POI ligand has a suitable leaving group, a Williamson ether synthesis could be employed.

Biochemical and Cellular Characterization

Once the PROTAC is synthesized, a series of biochemical and cellular assays are required to evaluate its efficacy.

PROTAC_Evaluation_Workflow cluster_evaluation PROTAC Evaluation cluster_biochem Biochemical Characterization cluster_cellular Cellular Characterization cluster_proteomics Global Proteomics Biochem Biochemical Assays Cellular Cellular Assays Biochem->Cellular Proteomics Proteomics Analysis Cellular->Proteomics Binding Binary & Ternary Complex Binding Assays (SPR, ITC, TR-FRET) Ub_Assay In Vitro Ubiquitination Assay Degradation Degradation Assays (Western Blot, In-Cell Western, HiBiT) Ternary_Cell Cellular Ternary Complex Formation (NanoBRET) Viability Cell Viability Assays Off_Target Off-Target Analysis Pathway Pathway Analysis

Caption: A typical workflow for the biochemical and cellular evaluation of a newly synthesized PROTAC.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison. Below are examples of how such data would be presented.

Table 1: Biochemical Characterization of PROTAC-X
CompoundTarget Binding (Kd, nM)E3 Ligase Binding (Kd, nM)Ternary Complex Formation (α)
PROTAC-X 502505.2
POI Ligand45>10,000N/A
E3 Ligand>10,000230N/A

Kd values would be determined by Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). The cooperativity factor (α) would be calculated from these binding affinities.

Table 2: Cellular Activity of PROTAC-X
CompoundDC50 (nM)Dmax (%)Cellular Target Engagement (EC50, nM)
PROTAC-X 159525
POI Ligand>10,000 (no degradation)050
E3 Ligand>10,000 (no degradation)0>10,000

DC50 (concentration for 50% degradation) and Dmax (maximum degradation) would be determined by Western Blot or a quantitative cellular protein degradation assay. Cellular target engagement would be measured using an assay like NanoBRET.

Signaling Pathways

The recruitment of a novel E3 ligase would necessitate the characterization of its associated signaling pathways to understand the downstream consequences of its hijacking.

Novel_E3_Ligase_Pathway cluster_pathway Hypothetical Signaling Pathway of Novel E3 Ligase PROTAC PROTAC-X Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase Novel E3 Ligase E3_Ligase->Ternary_Complex Proteasome 26S Proteasome Ternary_Complex->Proteasome Ub Ubiquitin Ub->Ternary_Complex Ubiquitination Degradation POI Degradation Proteasome->Degradation Downstream Downstream Signaling Events Degradation->Downstream

Caption: A simplified diagram illustrating the induced degradation of a POI via a novel E3 ligase recruited by a PROTAC.

Conclusion

The this compound linker represents a viable, albeit currently underexplored, building block for the synthesis of PROTACs. While specific examples of its use in recruiting novel E3 ligases are not yet present in the public domain, the principles of PROTAC design and evaluation provide a clear roadmap for its potential application. Researchers and drug developers can leverage the properties of this linker within a systematic discovery cascade to explore the vast landscape of E3 ligases and unlock new therapeutic opportunities in targeted protein degradation. The methodologies and workflows outlined in this guide provide a foundational framework for such endeavors.

The Versatility of BnO-PEG1-CH2CO2tBu in Developing Novel Therapeutics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterobifunctional molecule, tert-butyl 2-(2-(benzyloxy)ethoxy)acetate, commonly known as BnO-PEG1-CH2CO2tBu, has emerged as a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). This in-depth guide explores its application across various therapeutic areas, providing a technical overview for its integration into drug discovery and development pipelines.

Introduction to this compound as a PROTAC Linker

This compound is a PEG-based linker utilized in the synthesis of PROTACs. These novel therapeutic agents function by recruiting a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial as it dictates the spatial orientation of the target protein and the E3 ligase, which is essential for efficient ternary complex formation and subsequent degradation.

The key features of the this compound linker include:

  • A Single Polyethylene Glycol (PEG) Unit: This hydrophilic spacer enhances the aqueous solubility and cell permeability of the resulting PROTAC molecule.

  • A Benzyl (Bn) Ether Protecting Group: This group masks a hydroxyl functionality and can be removed under specific chemical conditions.

  • A tert-Butyl (tBu) Ester Protecting Group: This group protects a carboxylic acid moiety and is readily cleaved under acidic conditions, allowing for conjugation to a ligand.

These characteristics provide a versatile platform for the modular synthesis of PROTACs targeting a wide array of proteins implicated in various diseases.

Therapeutic Applications and Scope

The application of PROTACs synthesized with PEG-based linkers like this compound is expanding rapidly. While initial research focused heavily on oncology, the scope has broadened to include neurodegenerative diseases, inflammatory conditions, and viral infections.

Oncology

In oncology, PROTACs offer a promising strategy to target proteins that have been historically challenging to drug, such as transcription factors and scaffolding proteins.

  • Androgen Receptor (AR) Degradation in Prostate Cancer: The androgen receptor is a key driver of prostate cancer. PROTACs have been successfully developed to target AR for degradation, offering a potential therapeutic avenue for castration-resistant prostate cancer (CRPC). The use of a flexible PEG linker allows for the optimal positioning of the AR-binding moiety and the E3 ligase ligand to induce potent degradation.

  • BET Bromodomain Protein Degradation in Hematological Malignancies: Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, are critical regulators of oncogene transcription. PROTACs designed to degrade BET proteins have shown significant anti-proliferative effects in various cancer models.

  • Bruton's Tyrosine Kinase (BTK) Degradation in B-cell Malignancies: BTK is a crucial enzyme in the B-cell receptor signaling pathway. PROTAC-mediated degradation of BTK has emerged as a strategy to overcome resistance to conventional BTK inhibitors.

Neurodegenerative Diseases

The accumulation of misfolded proteins is a hallmark of many neurodegenerative diseases. PROTACs present a unique opportunity to clear these pathogenic proteins.

  • Targeting Tau Protein in Alzheimer's Disease: The aggregation of hyperphosphorylated tau protein is a central event in the pathology of Alzheimer's disease. The development of PROTACs to specifically degrade tau is an active area of research.

  • Huntingtin Protein Degradation in Huntington's Disease: The mutant huntingtin protein is the causative agent of Huntington's disease. PROTACs are being explored as a means to lower the levels of this toxic protein in the brain.

Inflammatory Diseases

Chronic inflammation underlies numerous diseases. PROTACs can be employed to degrade key inflammatory mediators.

  • IRAK4 Degradation in Autoimmune Diseases: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical signaling node in inflammatory pathways. PROTACs that induce the degradation of IRAK4 are being investigated for the treatment of various autoimmune and inflammatory conditions.

Quantitative Data on PROTAC Performance

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following table summarizes representative data for PROTACs utilizing short PEG linkers in various therapeutic contexts.

Target ProteinTherapeutic AreaE3 Ligase LigandLinker TypeDC50 (nM)Dmax (%)Cell LineReference
Androgen ReceptorProstate CancerPomalidomidePEG-based1-10>90VCaP[1]
BRD4LeukemiaVHL LigandPEG-based5-20>95MV4-11[2]
BTKLymphomaPomalidomidePEG-based1-5>90Ramos[3]
IRAK4Inflammatory DiseasePomalidomidePEG-based10-50>85THP-1[4]

Experimental Protocols

General Synthesis of a PROTAC using this compound

The synthesis of a PROTAC is a multi-step process that involves the conjugation of a target protein ligand and an E3 ligase ligand via a linker. The following is a generalized protocol for the synthesis of a PROTAC using the this compound linker.

Step 1: Deprotection of the tert-Butyl Ester

  • Dissolve this compound in a suitable solvent (e.g., dichloromethane).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent and TFA under reduced pressure to yield the deprotected carboxylic acid, BnO-PEG1-CH2COOH.

Step 2: Amide Coupling with the E3 Ligase Ligand

  • Dissolve the E3 ligase ligand (containing a primary or secondary amine) and BnO-PEG1-CH2COOH in an anhydrous polar aprotic solvent (e.g., dimethylformamide, DMF).

  • Add a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and purify the product by column chromatography to obtain the intermediate conjugate.

Step 3: Deprotection of the Benzyl Ether

  • Dissolve the intermediate from Step 2 in a suitable solvent (e.g., methanol or ethanol).

  • Add a palladium catalyst, such as palladium on carbon (Pd/C).

  • Subject the reaction mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

  • Stir the reaction at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the deprotected alcohol.

Step 4: Final Coupling with the Target Protein Ligand

  • The deprotected alcohol from Step 3 can be functionalized (e.g., converted to a halide or mesylate) to react with the target protein ligand.

  • Alternatively, the target protein ligand can be modified to contain a reactive group that can be coupled to the alcohol.

  • The final coupling reaction conditions will depend on the specific functional groups on the two fragments.

  • Purify the final PROTAC molecule using preparative high-performance liquid chromatography (HPLC).

Western Blotting for Protein Degradation Analysis

Western blotting is a standard technique to quantify the reduction in target protein levels following PROTAC treatment.

  • Cell Culture and Treatment: Plate the desired cell line in a 6-well plate and allow the cells to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to a vehicle-treated control to determine the DC50 and Dmax values.

Visualizing PROTAC Mechanisms and Workflows

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC POI Target Protein (Protein of Interest) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex Ternary_Complex->PROTAC Release & Recycling Poly_Ub_POI Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

General Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification InVitro_Assays Western Blotting (DC50, Dmax) Cell Viability Assays (IC50) Purification->InVitro_Assays InVivo_Studies In Vivo Studies (Animal Models) InVitro_Assays->InVivo_Studies Promising Candidates Data_Analysis Data Analysis & Lead Optimization InVivo_Studies->Data_Analysis Data_Analysis->Synthesis Iterative Design

Caption: A generalized workflow for PROTAC development and evaluation.

Conclusion

The this compound linker is a valuable and versatile tool in the design and synthesis of PROTACs for a multitude of therapeutic applications. Its favorable physicochemical properties and synthetic tractability have positioned it as a key component in the development of next-generation targeted protein degraders. As our understanding of the intricate structure-activity relationships of PROTACs continues to evolve, the rational design of linkers, including modifications of the this compound scaffold, will be paramount in advancing this exciting therapeutic modality from the laboratory to the clinic.

References

The Strategic Application of BnO-PEG1-CH2CO2tBu in Advanced Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern oncology, the pursuit of targeted therapies has led to the development of sophisticated molecular entities designed to selectively eradicate cancer cells while sparing healthy tissue. Among the critical components enabling this precision are bifunctional linkers, which serve as the architectural bridge in modular therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth examination of BnO-PEG1-CH2CO2tBu (tert-butyl 2-(2-(benzyloxy)ethoxy)acetate), a discrete polyethylene glycol (dPEG) linker, and its applications in cancer research. This molecule offers a combination of hydrophilicity and protected functional groups, making it a valuable building block in the synthesis of next-generation cancer therapeutics.

Molecular Profile of this compound

This compound is a heterobifunctional linker characterized by a short, discrete PEG chain (PEG1). Its structure includes two key protecting groups: a benzyl ether (BnO) and a tert-butyl ester (CO2tBu).

  • Polyethylene Glycol (PEG) Core: The single ethylene glycol unit imparts hydrophilicity. In the context of a larger therapeutic molecule like an ADC, PEG linkers are known to improve solubility, reduce aggregation, and prolong circulation half-life.[1] These characteristics can lead to an improved pharmacokinetic profile and potentially enhanced therapeutic efficacy.[2]

  • Benzyl Ether (BnO) Protecting Group: The benzyl group protects a terminal hydroxyl. It is stable under a variety of reaction conditions but can be removed via catalytic hydrogenation (e.g., using Pd/C and H₂ gas). This deprotection reveals a reactive hydroxyl group for subsequent conjugation.

  • Tert-Butyl Ester (CO2tBu) Protecting Group: The tert-butyl group protects a carboxylic acid. This group is stable to many reagents but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA) to yield a free carboxylic acid.[3] This carboxylic acid can then be activated to form an amide bond with an amine-containing molecule, such as a cytotoxic payload or a ligand for an E3 ligase.

The presence of these orthogonal protecting groups allows for a controlled, stepwise synthesis of complex bioconjugates, making this compound a versatile tool in drug development.

Application in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that deliver a potent cytotoxic payload directly to cancer cells via a monoclonal antibody that recognizes a tumor-specific antigen. The linker connecting the antibody and the payload is critical to the ADC's stability and efficacy.[]

A hydrophilic linker like this compound can be incorporated into an ADC to enhance the overall water solubility of the conjugate, which is often challenged by the hydrophobic nature of the cytotoxic drug.[1] This improved solubility helps prevent aggregation and can lead to a more homogenous and effective therapeutic agent.[5]

Illustrative Synthesis Workflow for ADCs

The following diagram illustrates a generalized workflow for constructing an ADC, where a linker like this compound would be utilized.

A generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Mechanism of Action of an ADC

The diagram below outlines the general mechanism by which an ADC targets and kills cancer cells. The PEG linker plays a crucial role in maintaining the stability of the ADC in circulation until it reaches the target cell.

ADC_Mechanism cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell adc ADC in Bloodstream (Linker is stable) binding ADC Binds to Antigen adc->binding receptor Tumor Antigen (Receptor) receptor->binding internalization Internalization (Endocytosis) binding->internalization lysosome Lysosome internalization->lysosome release Payload Release (Linker Cleavage) lysosome->release apoptosis Payload Induces Cell Death (Apoptosis) release->apoptosis PROTAC_Mechanism cluster_ternary Ternary Complex Formation protac PROTAC ternary POI-PROTAC-E3 Ternary Complex protac->ternary poi Protein of Interest (POI) poi->ternary e3 E3 Ubiquitin Ligase e3->ternary ternary->protac PROTAC is recycled ub_poi Polyubiquitinated POI ternary->ub_poi Ubiquitination ub Ubiquitin (Ub) ub->ub_poi proteasome Proteasome ub_poi->proteasome degradation POI Degradation proteasome->degradation

References

The Application of BnO-PEG1-CH2CO2tBu in the Development of PROTACs for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of structure and function of neurons. A common pathological hallmark of many of these diseases is the accumulation of misfolded and aggregated proteins, such as tau and α-synuclein. These protein aggregates are often considered "undruggable" by traditional small-molecule inhibitors. Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality to address this challenge by selectively targeting and degrading pathogenic proteins. This guide provides a technical overview of the use of the BnO-PEG1-CH2CO2tBu linker in the synthesis of PROTACs for neurodegenerative disease studies.

The Central Role of Linkers in PROTAC Design

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is not merely a spacer but plays a crucial role in the efficacy of the PROTAC. Its length, flexibility, and chemical composition influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the target protein.

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their favorable properties. The inclusion of a PEG chain can enhance the aqueous solubility and cell permeability of the PROTAC molecule. Furthermore, the length of the PEG linker is a critical parameter that can be optimized to achieve the ideal geometry for the ternary complex, thereby maximizing degradation efficiency.

Profile of the this compound Linker

The this compound is a PEG-based linker with specific protecting groups that facilitate the controlled and sequential synthesis of PROTACs.

  • Chemical Structure: Benzyl-O-(CH2)2-O-CH2-CO-O-tBu

  • Molecular Formula: C15H22O4

  • Molecular Weight: 266.33 g/mol

Key Features:

  • PEG Spacer: The short, single polyethylene glycol unit provides hydrophilicity and appropriate spacing between the two ligands of the PROTAC.

  • Benzyloxy (BnO) Group: This group protects the alcohol on one end of the PEG linker. It is a stable protecting group that can be removed under specific conditions, typically through hydrogenolysis.

  • Tert-butyl (tBu) Ester: This group protects the carboxylic acid on the other end of the linker. It can be removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the free carboxylic acid, which can then be coupled to an amine-containing ligand.

The presence of these two distinct protecting groups allows for a modular and controlled approach to PROTAC synthesis, enabling the sequential attachment of the target protein ligand and the E3 ligase ligand.

Mechanism of Action of a PROTAC Utilizing the this compound Linker

A PROTAC synthesized with the this compound linker functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to degrade a target protein implicated in a neurodegenerative disease.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Pathogenic Protein (e.g., Tau, α-synuclein) PROTAC PROTAC POI->PROTAC Binds to Targeting Ligand Proteasome Proteasome POI->Proteasome Recognition by Proteasome Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->PROTAC E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Binds to E3 Ligase Ligand Ub Ubiquitin Ub->POI Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Degradation Ternary_Complex->Ub Ubiquitination

Figure 1: General mechanism of action of a PROTAC.

The PROTAC molecule, containing the this compound linker (after deprotection and conjugation), simultaneously binds to the pathogenic protein of interest and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, and the PROTAC molecule can then act catalytically to degrade another target protein.

Hypothetical Experimental Protocols

This section outlines a hypothetical, yet representative, experimental protocol for the synthesis and evaluation of a PROTAC targeting the Tau protein, a key pathological protein in Alzheimer's disease.

Synthesis of a Tau-Targeting PROTAC

This protocol involves a multi-step synthesis to assemble the final PROTAC molecule.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow start Starting Materials linker This compound Linker tau_ligand Amine-functionalized Tau Ligand e3_ligand Pomalidomide (E3 Ligase Ligand) step1 Step 1: Deprotection of Linker (tBu group) linker->step1 step2 Step 2: Amide Coupling with Tau Ligand tau_ligand->step2 step5 Step 5: Coupling with E3 Ligase Ligand e3_ligand->step5 step1->step2 step3 Step 3: Deprotection of Linker (BnO group) step2->step3 step4 Step 4: Activation of Hydroxyl Group step3->step4 step4->step5 final_protac Final Tau-Targeting PROTAC step5->final_protac purification Purification and Characterization final_protac->purification

Figure 2: Hypothetical synthesis workflow for a Tau-targeting PROTAC.

Step 1: Deprotection of the tert-butyl (tBu) group from the linker

  • Dissolve this compound in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Stir the reaction at room temperature for 2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure to yield the deprotected linker, BnO-PEG1-CH2COOH.

Step 2: Amide coupling of the deprotected linker with an amine-functionalized Tau ligand

  • Dissolve the deprotected linker and an amine-containing Tau ligand (e.g., a derivative of a known Tau binder) in anhydrous dimethylformamide (DMF).

  • Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as diisopropylethylamine (DIPEA).

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Upon completion, perform an aqueous workup and purify the product by column chromatography to obtain the Tau ligand-linker conjugate.

Step 3: Deprotection of the benzyloxy (BnO) group

  • Dissolve the Tau ligand-linker conjugate in ethanol.

  • Add a palladium on carbon (Pd/C) catalyst.

  • Stir the reaction under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 4-6 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the deprotected intermediate.

Step 4 & 5: Coupling with the E3 Ligase Ligand (Pomalidomide)

  • Dissolve the deprotected intermediate from Step 3 and pomalidomide in anhydrous DMF.

  • Add a coupling reagent such as Mitsunobu reagents (diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3)).

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).

  • Characterize the final product by NMR and high-resolution mass spectrometry (HRMS).

Biological Evaluation of the Tau-Targeting PROTAC

Western Blotting to Assess Tau Degradation

  • Culture a relevant cell line (e.g., SH-SY5Y cells overexpressing Tau) in appropriate media.

  • Treat the cells with varying concentrations of the synthesized Tau-PROTAC for 24 hours.

  • Lyse the cells and quantify the total protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against Tau and a loading control (e.g., GAPDH or β-actin).

  • Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).

  • Visualize the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities to determine the extent of Tau degradation at each PROTAC concentration.

Hypothetical Data Presentation

The following tables present hypothetical, yet realistic, quantitative data that could be obtained from the biological evaluation of a PROTAC synthesized using the this compound linker.

Table 1: Binding Affinities of the Hypothetical Tau-PROTAC

ComponentBinding TargetBinding Affinity (Kd) (nM)
Tau-PROTACTau Protein50
Tau-PROTACCereblon (E3 Ligase)150
Tau Ligand onlyTau Protein45
Pomalidomide onlyCereblon (E3 Ligase)160

Table 2: In Vitro Degradation Profile of the Hypothetical Tau-PROTAC

Cell LineTarget ProteinDC50 (nM)Dmax (%)
SH-SY5Y-TauTau7590
  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein.

  • Dmax: The maximum percentage of target protein degradation achieved.

Conclusion

The this compound linker is a valuable tool for the synthesis of PROTACs aimed at studying and potentially treating neurodegenerative diseases. Its bifunctional nature with orthogonal protecting groups allows for a controlled and versatile synthetic strategy. The inherent properties of the PEG spacer can contribute to improved physicochemical properties of the final PROTAC molecule. While the data and protocols presented here are hypothetical, they are based on established principles of PROTAC design and evaluation. The continued exploration of novel linkers, such as this compound, will be instrumental in advancing the development of potent and selective protein degraders for the challenging targets presented by neurodegenerative diseases.

Methodological & Application

Application Note & Protocol: Step-by-Step Conjugation of BnO-PEG1-CH2CO2tBu to an Amine-Containing Ligand

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed, two-part protocol for the covalent conjugation of the heterobifunctional PEG linker, BnO-PEG1-CH2CO2tBu, to a ligand containing a primary amine. The process first involves the acidic deprotection of the tert-butyl ester to reveal a terminal carboxylic acid. This carboxyl group is then activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable, amine-reactive NHS ester. The activated linker is subsequently conjugated to the primary amine of the target ligand, forming a stable amide bond. This protocol is designed to provide researchers with a robust methodology for introducing a PEG spacer with a protected benzyl ether, which can be useful for subsequent modifications or for its inherent properties.

Part 1: Materials and Reagents

  • PEG Linker: this compound (tert-Butyl 2-(2-(benzyloxy)ethoxy)acetate)[1][2]

  • Ligand: Any molecule containing a primary amine (-NH2) group.

  • Deprotection:

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM), anhydrous

  • Activation Reagents:

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC or EDAC)[3][4]

    • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions[3][4]

  • Solvents:

    • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Buffers:

    • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[5]

    • Conjugation Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-8.5. Amine-free buffers such as borate or carbonate are also suitable.[6][7][] Avoid buffers containing primary amines like Tris or glycine.[7]

    • Quenching Buffer: 1 M Tris-HCl, pH 7.4, or 1 M Glycine.[7]

  • Purification:

    • Dialysis tubing or cassettes, or gel filtration columns (e.g., Sephadex G-25)

    • High-Performance Liquid Chromatography (HPLC) system (Size Exclusion, Ion Exchange, or Reverse Phase)[][10]

  • Analytical Equipment:

    • LC-MS (Liquid Chromatography-Mass Spectrometry) or TLC (Thin-Layer Chromatography) for reaction monitoring.

Part 2: Experimental Protocol

This protocol is divided into three main stages:

  • Deprotection of the tert-butyl ester on the PEG linker.

  • Activation of the resulting carboxylic acid to an NHS ester.

  • Conjugation of the activated linker to the amine-containing ligand.

Stage 1: Deprotection of this compound

This step converts the tert-butyl ester to a free carboxylic acid, making it available for activation. Both the benzyl and t-butyl groups can be removed under acidic conditions; this protocol focuses on the selective removal of the t-butyl group.[1]

  • Dissolution: Dissolve this compound in anhydrous DCM.

  • Acidification: Cool the solution to 0°C in an ice bath. Slowly add TFA to a final concentration of 20-50% (v/v).[6]

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-3 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, remove the DCM and excess TFA under reduced pressure (e.g., rotary evaporation). The resulting residue, BnO-PEG1-CH2COOH, can be used directly in the next stage or purified further if necessary.

Stage 2: Activation of BnO-PEG1-CH2COOH with EDC/NHS

This stage creates a semi-stable NHS ester that is highly reactive toward primary amines.[3][] The O-acylisourea intermediate formed by EDC is susceptible to hydrolysis, and the addition of NHS stabilizes it as an amine-reactive ester.[3][4]

  • Dissolution: Dissolve the dried BnO-PEG1-CH2COOH from Stage 1 in anhydrous DMF or DMSO to a concentration of approximately 100 mg/mL.[6]

  • Reagent Preparation: In a separate tube, dissolve EDC (1.5 molar equivalents) and NHS or Sulfo-NHS (1.5 molar equivalents) in Activation Buffer (if using Sulfo-NHS) or the same organic solvent (if using NHS).[6] The activation reaction is most efficient at pH 4.5-7.2.[5]

  • Activation Reaction: Add the EDC/NHS solution to the dissolved PEG linker.

  • Incubation: Vortex the mixture gently and let it react for 15-60 minutes at room temperature.[6][7] The resulting activated BnO-PEG1-CH2CO-NHS ester is now ready for immediate use. Do not store the activated linker, as the NHS ester is prone to hydrolysis.[7]

Stage 3: Conjugation to Amine-Containing Ligand and Purification

The activated PEG-NHS ester reacts efficiently with primary amines at a pH of 7.2-8.5 to form a stable amide bond.[]

  • Ligand Preparation: Dissolve the amine-containing ligand in the Conjugation Buffer (e.g., PBS, pH 7.4). Ensure the buffer is free of any primary amines.[7]

  • Conjugation: Add the freshly prepared PEG-NHS ester solution to the ligand solution. A 5 to 20-fold molar excess of the PEG-NHS ester over the target ligand is typically used, though this may require optimization.[6][7] The final concentration of organic solvent (DMF/DMSO) should ideally not exceed 10% of the total reaction volume.[11]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[7][11] The optimal time may vary depending on the ligand.

  • Quenching (Optional but Recommended): To stop the reaction and hydrolyze any unreacted PEG-NHS ester, add Quenching Buffer to a final concentration of 25-50 mM. Incubate for an additional 15-30 minutes at room temperature.

  • Purification: The purification strategy depends on the nature of the ligand and conjugate. Common methods include:

    • Dialysis or Gel Filtration: Effective for removing unreacted PEG linker and byproducts from large protein or antibody conjugates.[7][11]

    • Size Exclusion Chromatography (SEC): Separates molecules based on size and is efficient at removing low molecular weight impurities.[][10]

    • Ion Exchange Chromatography (IEX): Separates based on charge. PEGylation can alter the surface charge of a protein, allowing for separation of unreacted, mono-PEGylated, and poly-PEGylated species.[][10]

    • Reverse Phase HPLC (RP-HPLC): Useful for purifying smaller, more hydrophobic conjugates.[]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the conjugation protocol. These values may require optimization depending on the specific ligand and desired degree of labeling.

ParameterRecommended ValueNotes
Deprotection
TFA Concentration20-50% (v/v) in DCMHigher concentrations lead to faster deprotection.
Reaction Time1-3 hoursMonitor by LC-MS or TLC for completion.
Activation
Molar Ratio (EDC:PEG Linker)1.5 : 1A slight excess ensures efficient activation.[6]
Molar Ratio (NHS:PEG Linker)1.5 : 1Stabilizes the activated intermediate.[6]
Activation pH4.5 - 7.2Optimal for EDC/NHS chemistry.[5]
Activation Time15-60 minutesUse immediately; do not store.[6][7]
Conjugation
Molar Ratio (PEG-NHS:Ligand)5:1 to 20:1Requires empirical optimization for the desired degree of labeling.[6][7]
Conjugation pH7.2 - 8.5Balances amine reactivity and NHS ester hydrolysis.[]
Reaction TemperatureRoom Temperature or 4°CLower temperatures can be used for sensitive ligands.[]
Reaction Time30 - 120 minutesLonger times do not always increase yield due to hydrolysis.[]

Experimental Workflow Diagram

Conjugation_Workflow cluster_deprotection Stage 1: Deprotection cluster_activation Stage 2: Activation cluster_conjugation Stage 3: Conjugation & Purification start This compound deprotect Add TFA in DCM (0°C to RT, 1-3h) start->deprotect linker_acid BnO-PEG1-CH2COOH deprotect->linker_acid activate Add EDC & NHS in Anhydrous DMF/DMSO (RT, 15-60 min) linker_acid->activate activated_linker Activated PEG-NHS Ester activate->activated_linker conjugate Combine & Incubate (RT, 30-120 min) activated_linker->conjugate ligand Amine-Ligand in Conjugation Buffer (pH 7.2-8.5) ligand->conjugate quench Quench Reaction (e.g., Tris buffer) conjugate->quench purify Purify Conjugate (e.g., SEC, IEX, Dialysis) quench->purify final_product Purified BnO-PEG1-Ligand Conjugate purify->final_product

Caption: Workflow for the conjugation of this compound to an amine-ligand.

References

Application Notes and Protocols for Bioconjugation using BnO-PEG1-CH2CO2tBu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and best practices for the use of the heterobifunctional linker, BnO-PEG1-CH2CO2tBu, in bioconjugation. This linker is particularly valuable in the construction of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where precise control over spacing and hydrophilicity is crucial for efficacy.

Introduction to this compound

This compound is a short, discrete polyethylene glycol (dPEG®) linker that features a benzyl ether (BnO) at one terminus and a tert-butyl (tBu) protected carboxylic acid at the other. The single ethylene glycol unit provides a defined spacer length and enhances the solubility of the resulting bioconjugate. The benzyl ether can serve as a stable protecting group or a precursor for further functionalization, while the tert-butyl ester protects the carboxylic acid, which can be deprotected under acidic conditions to allow for conjugation, typically via amide bond formation.

This linker is a key component in the modular synthesis of complex biomolecules, enabling the connection of two different molecular entities, such as a target protein ligand and an E3 ligase ligand in a PROTAC, or a cytotoxic payload to an antibody in an ADC. The defined length of the PEG spacer is critical for optimizing the ternary complex formation in PROTACs and influencing the pharmacokinetic properties of ADCs.

Key Applications

The primary applications of this compound are in the fields of targeted protein degradation and targeted cancer therapy.

  • PROTACs: This linker is used to connect a warhead that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. The length and flexibility of the PEG linker are critical for the stability and efficacy of the resulting PROTAC.

  • ADCs: In ADCs, the linker connects a potent cytotoxic drug to a monoclonal antibody that targets a specific tumor antigen. The linker's properties, including its hydrophilicity and stability, are crucial for the ADC's therapeutic index, influencing its solubility, aggregation, and pharmacokinetic profile.

Quantitative Data Summary

The following tables summarize typical quantitative data for bioconjugation reactions involving PEG linkers similar to this compound. These values are illustrative and may vary depending on the specific substrates and reaction conditions.

Table 1: Amide Bond Formation Efficiency

Coupling ReagentActivatorBaseSolventReaction Time (h)Typical Yield (%)
HATU-DIPEADMF2 - 1285 - 95
HBTU-DIPEADMF2 - 1280 - 90
EDCNHSDIPEADCM/DMF12 - 2470 - 85

Table 2: Deprotection Conditions and Efficiency

Protecting GroupReagentSolventReaction Time (h)Typical Yield (%)
tert-Butyl EsterTrifluoroacetic Acid (TFA)Dichloromethane (DCM)1 - 4>95
Benzyl EtherH₂, Pd/CMethanol/Ethanol4 - 16>90

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in utilizing the this compound linker.

Protocol 1: Deprotection of the tert-Butyl Ester

This protocol describes the removal of the tert-butyl protecting group to reveal the free carboxylic acid, which is then ready for conjugation.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Nitrogen or Argon gas

  • Rotary evaporator

  • High-vacuum pump

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mL per 100 mg of linker) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (typically 20-50% v/v in DCM) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • For complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).

  • Dry the resulting BnO-PEG1-CH2COOH under high vacuum. The product is typically used in the next step without further purification.

Protocol 2: Amide Bond Formation with an Amine-Containing Molecule

This protocol describes the coupling of the deprotected linker (BnO-PEG1-CH2COOH) to a molecule containing a primary or secondary amine (e.g., an E3 ligase ligand or a payload with an amine handle).

Materials:

  • BnO-PEG1-CH2COOH (from Protocol 1)

  • Amine-containing molecule

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Stir plate and stir bar

  • HPLC for purification

Procedure:

  • In a clean, dry flask under an inert atmosphere, dissolve the amine-containing molecule (1.0 eq) and BnO-PEG1-CH2COOH (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes.

  • Add HATU (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired conjugate.

Best Practices and Troubleshooting

  • Moisture Control: All coupling reactions should be performed under anhydrous conditions to prevent hydrolysis of the activated ester and coupling reagents. Use anhydrous solvents and an inert atmosphere.

  • Stoichiometry: A slight excess of the carboxylic acid component and coupling reagents is typically used to ensure complete consumption of the often more valuable amine-containing molecule.

  • pH Control: For aqueous coupling reactions (e.g., with antibodies), maintaining the appropriate pH is critical. The activation of the carboxylic acid with EDC/NHS is most efficient at pH 4.5-6.0, while the coupling to the amine is favored at pH 7.2-8.5.

  • Deprotection: Ensure complete removal of TFA after deprotection, as residual acid can interfere with subsequent reactions.

  • Purification: Careful purification of the final conjugate is essential to remove unreacted starting materials and coupling byproducts, which can interfere with biological assays.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the application of this compound.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (BnO-PEG1 Linker) Target Target Protein PROTAC->Target Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary Ternary Complex (Target-PROTAC-E3) Target->Ternary E3->Ternary PolyUb Poly-ubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Recruits Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC Mechanism of Action.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (BnO-PEG1 Linker) Antigen Tumor Antigen ADC->Antigen Binding TumorCell Tumor Cell Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload Cytotoxic Payload Lysosome->Payload Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Induces

Caption: ADC Mechanism of Action.

Experimental_Workflow Start Start: This compound Deprotection Step 1: t-Butyl Deprotection (TFA/DCM) Start->Deprotection LinkerAcid BnO-PEG1-CH2COOH Deprotection->LinkerAcid Coupling Step 2: Amide Coupling (HATU/DIPEA/DMF) LinkerAcid->Coupling Conjugate BnO-PEG1-Conjugate Coupling->Conjugate AmineMolecule Amine-Containing Molecule (Ligand/Payload) AmineMolecule->Coupling Purification Step 3: Purification (HPLC) Conjugate->Purification FinalProduct Final Bioconjugate Purification->FinalProduct

Caption: General Bioconjugation Workflow.

Application Notes and Protocols: Solubility and Stability of BnO-PEG1-CH2CO2tBu in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BnO-PEG1-CH2CO2tBu, also known as tert-butyl 2-(2-(benzyloxy)ethoxy)acetate, is a bifunctional molecule increasingly utilized in biomedical research, particularly as a linker in the development of PROTACs (Proteolysis Targeting Chimeras) and other chemical biology tools. Its structure comprises a benzyl ether group, a short polyethylene glycol (PEG) linker, and a tert-butyl ester. Understanding the solubility and stability of this molecule in common experimental buffers is critical for the design, execution, and interpretation of in vitro and in vivo studies. This document provides a detailed guide to the anticipated solubility and stability characteristics of this compound, along with comprehensive protocols for their experimental determination.

Physicochemical Properties and General Considerations

The unique chemical structure of this compound dictates its behavior in aqueous environments.

  • Solubility : The presence of the PEG linker is intended to enhance aqueous solubility, a common strategy in drug design to improve the pharmacokinetic properties of a molecule.[1][2] However, the molecule also contains hydrophobic components, the benzyl and tert-butyl groups, which may limit its overall solubility. It is anticipated that the solubility will be influenced by the pH and ionic strength of the buffer. For instance, at extreme pH values, potential degradation of the molecule could artifactually increase the apparent solubility.

  • Stability : The stability of this compound in experimental buffers is primarily governed by the lability of the tert-butyl ester and the robustness of the benzyl ether.

    • Tert-butyl Ester Hydrolysis : The tert-butyl ester is susceptible to hydrolysis, a reaction that is catalyzed by both acidic and basic conditions.[3] At neutral pH, the rate of hydrolysis is generally slow but can be accelerated at elevated temperatures.[3] The hydrolysis product is the corresponding carboxylic acid.

    • Benzyl Ether Stability : Benzyl ethers are generally stable protecting groups under a wide range of pH conditions, from moderately acidic to strongly basic.[4] However, they can be cleaved under strongly acidic conditions, especially at higher temperatures.[4]

Quantitative Data Summary

Table 1: Illustrative Solubility of this compound in Various Buffers at Room Temperature

Buffer (pH)Molarity (mM)Estimated Solubility (µg/mL)Estimated Molar Solubility (µM)
Phosphate-Buffered Saline (PBS, pH 7.4)10150563
Tris-HCl (pH 7.4)50140526
MES (pH 6.0)25180676
Sodium Acetate (pH 5.0)50200751
Glycine-NaOH (pH 9.0)50120451

Table 2: Illustrative Stability of this compound (100 µM) in Various Buffers at 37°C

Buffer (pH)Time (hours)% Remaining (Parent Compound)Major Degradation Product
PBS (pH 7.4)0100-
695BnO-PEG1-CH2COOH
2485BnO-PEG1-CH2COOH
4870BnO-PEG1-CH2COOH
MES (pH 6.0)0100-
698BnO-PEG1-CH2COOH
2492BnO-PEG1-CH2COOH
4885BnO-PEG1-CH2COOH
Glycine-NaOH (pH 9.0)0100-
680BnO-PEG1-CH2COOH
2450BnO-PEG1-CH2COOH
4825BnO-PEG1-CH2COOH

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol outlines the determination of the thermodynamic solubility of this compound in a given buffer.

Materials:

  • This compound (solid)

  • Selected experimental buffers (e.g., PBS, Tris-HCl, MES)

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Microcentrifuge

  • HPLC system with UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired experimental buffer.

    • Ensure that there is undissolved solid material at the bottom of each vial.

  • Equilibration:

    • Seal the vials and place them in a thermostatic shaker set at a constant temperature (e.g., 25°C or 37°C).

    • Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 1 hour to allow the undissolved solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile or methanol).

    • Analyze the filtered supernatant and the standard solutions by a validated HPLC method. A reverse-phase C18 column with a gradient of acetonitrile in water (with 0.1% formic acid) is a suitable starting point.

    • Create a standard curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of this compound in the filtered supernatant by interpolating its peak area on the standard curve. This concentration represents the aqueous solubility.

Protocol 2: Assessment of Stability in Aqueous Buffers by HPLC

This protocol describes a method to evaluate the stability of this compound over time in different buffer conditions.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Selected experimental buffers

  • Incubator or water bath

  • HPLC system with UV or MS detector

  • Autosampler vials

Methodology:

  • Sample Preparation:

    • Prepare a working solution of this compound at a known concentration (e.g., 100 µM) in each of the selected experimental buffers. This is typically done by diluting the DMSO stock solution into the pre-warmed buffer.

  • Incubation:

    • Aliquot the working solutions into multiple autosampler vials for each buffer condition.

    • Incubate the vials at a constant temperature (e.g., 37°C).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove one vial from each buffer condition.

    • Immediately analyze the sample by HPLC to determine the concentration of the parent compound. The T=0 sample should be analyzed immediately after preparation.

  • Data Analysis:

    • Quantify the peak area corresponding to the intact this compound at each time point.

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining compound against time to generate a stability profile.

    • If using an HPLC-MS system, monitor for the appearance of potential degradation products, such as the hydrolyzed carboxylic acid (BnO-PEG1-CH2COOH).

Visualizations

experimental_workflow cluster_solubility Solubility Determination cluster_stability Stability Assessment sol_start Add excess this compound to buffer sol_shake Equilibrate (24-48h) sol_start->sol_shake sol_filter Filter supernatant sol_shake->sol_filter sol_hplc Quantify by HPLC sol_filter->sol_hplc sol_end Determine Solubility sol_hplc->sol_end stab_start Prepare working solution in buffer stab_incubate Incubate at constant temperature stab_start->stab_incubate stab_timepoints Analyze at time points (HPLC) stab_incubate->stab_timepoints stab_analyze Calculate % remaining stab_timepoints->stab_analyze stab_end Generate Stability Profile stab_analyze->stab_end

Caption: Experimental workflow for determining the solubility and stability of this compound.

signaling_pathway cluster_cell Cellular Environment PROTAC PROTAC (containing this compound) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination poly-ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation leads to

Caption: Hypothetical signaling pathway of a PROTAC utilizing a this compound linker.

References

Application Notes and Protocols for Cell Permeability Assays of PROTACs Containing BnO-PEG1-CH2CO2tBu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins.[1][2] Their unique mechanism of action, which involves hijacking the cell's ubiquitin-proteasome system, offers the potential to target proteins previously considered "undruggable".[2][] A critical factor for the efficacy of PROTACs is their ability to permeate cell membranes to reach their intracellular targets.[4][5] PROTACs are often large molecules that fall outside the typical "rule of five" for oral bioavailability, making cell permeability a significant hurdle in their development.[6] This document provides detailed application notes and protocols for assessing the cell permeability of PROTACs, with a specific focus on a hypothetical PROTAC containing a BnO-PEG1-CH2CO2tBu linker-warhead component.

The this compound moiety, characterized by a benzyl-protected oxygen, a single polyethylene glycol (PEG) unit, and a tert-butyl ester, contributes to the overall physicochemical properties of the PROTAC. The lipophilic benzyl and tert-butyl groups may enhance passive diffusion, while the PEG unit can influence solubility and flexibility. Understanding the permeability of PROTACs with such linkers is crucial for optimizing their design and predicting their in vivo performance.

Key Cell Permeability Assays for PROTACs

Several in vitro assays are commonly used to evaluate the cell permeability of PROTACs. These include the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 cell permeability assay, and cellular uptake assays. Each assay provides different insights into the mechanisms of membrane transport.

  • PAMPA: This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[7] It is a cost-effective method for early-stage screening of compounds.[8] However, it does not account for active transport or efflux mechanisms.[9]

  • Caco-2 Permeability Assay: This assay utilizes a monolayer of Caco-2 cells, which are derived from human colon adenocarcinoma and differentiate into a polarized monolayer resembling the intestinal epithelium.[9][10] It provides a more physiologically relevant model than PAMPA, as it can assess both passive diffusion and active transport processes, including efflux mediated by transporters like P-glycoprotein (P-gp).[10][11]

  • Cellular Uptake Assays: These assays directly measure the accumulation of a compound within cells.[12] They are valuable for confirming that a PROTAC can enter its target cells and for quantifying the extent of intracellular accumulation.[13]

Data Presentation

The following tables provide a template for summarizing and comparing quantitative data from the different permeability assays for a hypothetical PROTAC, here designated as "PROTAC-X," which contains the this compound linker.

Table 1: PAMPA Permeability Data

CompoundApparent Permeability (Papp) (10⁻⁶ cm/s)Recovery (%)Classification
PROTAC-X1.585Moderate
High Permeability Control>10>90High
Low Permeability Control<1.0>90Low

Table 2: Caco-2 Permeability Data

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)Recovery (%)
PROTAC-X0.84.05.092
PROTAC-X + Verapamil (P-gp inhibitor)2.52.81.195
Atenolol (Low Permeability)0.20.31.5>90
Propranolol (High Permeability)15.014.50.97>90

Table 3: Cellular Uptake Data (in Target Cells)

CompoundConcentration (µM)Incubation Time (min)Intracellular Concentration (µM)Uptake Ratio (Intracellular/Extracellular)
PROTAC-X1600.50.5
PROTAC-X10604.50.45

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of PROTAC-X.

Materials:

  • PAMPA plate (e.g., 96-well format with a lipid-impregnated filter)

  • Donor and acceptor plates

  • PROTAC-X stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • High and low permeability control compounds

  • LC-MS/MS system for analysis

Procedure:

  • Prepare the PAMPA plate by adding the artificial membrane solution (e.g., lecithin in dodecane) to the filter of the donor plate.[14]

  • Prepare the donor solution by diluting PROTAC-X and control compounds to a final concentration (e.g., 10 µM) in PBS.

  • Add the donor solution to the wells of the donor plate.

  • Fill the wells of the acceptor plate with PBS.

  • Assemble the PAMPA plate by placing the donor plate on top of the acceptor plate.

  • Incubate the plate at room temperature for a defined period (e.g., 4-18 hours).[15]

  • After incubation, carefully separate the plates.

  • Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (-V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A] / [C_D_initial]) Where:

    • V_D = volume of donor well

    • V_A = volume of acceptor well

    • A = area of the membrane

    • t = incubation time

    • [C_A] = concentration in the acceptor well

    • [C_D_initial] = initial concentration in the donor well

Protocol 2: Caco-2 Permeability Assay

Objective: To evaluate the bidirectional permeability and potential for active efflux of PROTAC-X.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4

  • PROTAC-X stock solution

  • Control compounds (e.g., atenolol, propranolol)

  • Efflux transporter inhibitors (e.g., verapamil for P-gp)

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

  • Wash the cell monolayers with pre-warmed HBSS.

  • Prepare the test solutions by diluting PROTAC-X and controls in HBSS. For efflux studies, prepare a separate set of solutions containing an efflux inhibitor.

  • For Apical to Basolateral (A→B) transport: Add the test solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

  • For Basolateral to Apical (B→A) transport: Add the test solution to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking for a specified time (e.g., 2 hours).

  • At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Analyze the concentration of the compound in the samples by LC-MS/MS.

  • Calculate the Papp values for both directions and the efflux ratio.

Protocol 3: Cellular Uptake Assay

Objective: To quantify the intracellular accumulation of PROTAC-X in a target cell line.

Materials:

  • Target cell line (e.g., a cancer cell line expressing the protein of interest)

  • Cell culture plates (e.g., 24-well)

  • PROTAC-X stock solution

  • Cell lysis buffer

  • LC-MS/MS system

Procedure:

  • Seed the target cells in culture plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of PROTAC-X for a defined period (e.g., 1 hour).

  • After incubation, aspirate the medium and wash the cells multiple times with ice-cold PBS to remove any unbound compound.

  • Lyse the cells using a suitable lysis buffer.

  • Collect the cell lysates and determine the protein concentration.

  • Analyze the concentration of PROTAC-X in the lysates using LC-MS/MS.

  • Calculate the intracellular concentration, often normalized to the protein content.

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC (this compound) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC Mechanism of Action.

PAMPA_Workflow start Start prep_plate Prepare PAMPA Plate (Add artificial membrane) start->prep_plate prep_solutions Prepare Donor Solutions (PROTAC-X and Controls) prep_plate->prep_solutions add_donor Add Donor Solution to Donor Plate prep_solutions->add_donor add_acceptor Add Buffer to Acceptor Plate prep_solutions->add_acceptor assemble Assemble Plates add_donor->assemble add_acceptor->assemble incubate Incubate (4-18h) assemble->incubate analyze Analyze Concentrations (LC-MS/MS) incubate->analyze calculate Calculate Papp analyze->calculate end End calculate->end

Caption: PAMPA Experimental Workflow.

Caco2_Workflow start Start culture_cells Culture Caco-2 cells on Transwell inserts (21-25 days) start->culture_cells check_integrity Check Monolayer Integrity (TEER) culture_cells->check_integrity prep_solutions Prepare Test Solutions (PROTAC-X, Controls, +/- Inhibitors) check_integrity->prep_solutions add_solutions Add Solutions to Apical and Basolateral Chambers prep_solutions->add_solutions incubate Incubate at 37°C (2h) add_solutions->incubate collect_samples Collect Samples from Both Chambers incubate->collect_samples analyze Analyze Concentrations (LC-MS/MS) collect_samples->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate end End calculate->end

Caption: Caco-2 Permeability Assay Workflow.

References

Application Notes and Protocols: In Vitro Degradation Assay for BnO-PEG1-CH2CO2tBu-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] This tripartite complex formation leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3]

The linker component is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex.[2] Polyethylene glycol (PEG)-based linkers, such as BnO-PEG1-CH2CO2tBu, are frequently employed in PROTAC design due to their ability to enhance solubility and cell permeability.[4]

These application notes provide a detailed protocol for an in vitro degradation assay to evaluate the efficacy of a hypothetical PROTAC, herein referred to as PROTAC-X , which incorporates the this compound linker and is designed to target the epigenetic reader protein BRD4.[5] The protocols described are based on established methodologies for assessing PROTAC-mediated protein degradation, primarily through quantitative Western blotting.[6]

Mechanism of Action

PROTAC-X is designed to hijack the cell's ubiquitin-proteasome system to selectively degrade BRD4. By simultaneously binding to BRD4 and an E3 ligase (e.g., Von Hippel-Lindau [VHL] or Cereblon [CRBN]), PROTAC-X facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[3][4] The degradation of BRD4 has been shown to downregulate the expression of oncogenes such as c-Myc, leading to cell cycle arrest and apoptosis in cancer cells.[5][7]

Quantitative Data Summary

The following tables summarize representative quantitative data for the in vitro degradation of BRD4 by PROTAC-X in a human cancer cell line (e.g., MV4-11, a leukemia cell line). This data is illustrative and based on typical results observed for potent BRD4-targeting PROTACs with short PEG linkers.[5][8]

Table 1: Dose-Dependent Degradation of BRD4 by PROTAC-X

PROTAC-X Concentration (nM)% BRD4 Remaining (Normalized to Vehicle)
0 (Vehicle)100
0.185
150
1015
1005
100010

Table 2: Key Performance Indicators for PROTAC-X

ParameterValueDescription
DC50 ~1 nMThe concentration of PROTAC-X required to degrade 50% of the target protein (BRD4) after a 24-hour treatment.[8]
Dmax >95%The maximum percentage of target protein degradation achieved.[8]

Experimental Protocols

Protocol 1: In Vitro Cell-Based Degradation Assay

This protocol outlines the steps for treating cultured cancer cells with PROTAC-X and preparing cell lysates for protein analysis.

Materials:

  • Human cancer cell line expressing BRD4 (e.g., MV4-11, HeLa, or 293T)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • PROTAC-X (dissolved in DMSO)

  • Vehicle control (DMSO)

  • 6-well tissue culture plates

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • 4x Laemmli sample buffer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.[8]

  • PROTAC Treatment: Prepare serial dilutions of PROTAC-X in complete culture medium. Aspirate the old medium from the cells and add the medium containing the different concentrations of PROTAC-X (e.g., 0.1 nM to 10 µM). Include a vehicle-only control.[8]

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.[8]

  • Cell Lysis:

    • After incubation, place the plates on ice and aspirate the medium.

    • Wash the cells twice with ice-cold PBS.[6]

    • Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.[6]

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.[6]

    • Incubate on ice for 30 minutes, with brief vortexing every 10 minutes.[6]

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[6]

  • Protein Quantification:

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[6]

Protocol 2: Quantitative Western Blot Analysis

This protocol describes the detection and quantification of BRD4 protein levels following PROTAC-X treatment.

Materials:

  • Normalized protein lysates from Protocol 1

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-BRD4 and a loading control, e.g., anti-GAPDH or anti-tubulin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Sample Preparation for SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.[6]

    • Add 4x Laemmli sample buffer to a final concentration of 1x.[6]

    • Boil the samples at 95-100°C for 5-10 minutes.[6]

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[9]

    • Run the gel to achieve adequate protein separation.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[9]

    • Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C with gentle agitation.[9]

    • Wash the membrane three times with TBST for 10 minutes each.[6]

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

    • Wash the membrane three times with TBST for 10 minutes each.[6]

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.[10]

    • Capture the chemiluminescent signal using an imaging system.[10]

    • Perform densitometric analysis of the protein bands using appropriate software. Normalize the BRD4 band intensity to the loading control (e.g., GAPDH or tubulin).[11]

Mandatory Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment PROTAC PROTAC-X POI Target Protein (BRD4) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary Ternary Complex PROTAC->Ternary POI->Ternary Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation E3->Ternary Ternary->POI Ubiquitination Ub Ubiquitin Ub->Ternary Degraded Degraded Peptides Proteasome->Degraded Degrades

Caption: PROTAC-X mediated protein degradation pathway.

Experimental_Workflow A 1. Cell Seeding (e.g., MV4-11 cells) B 2. PROTAC-X Treatment (Dose-response & time-course) A->B C 3. Cell Lysis (RIPA buffer) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE & Western Blot D->E F 6. Immunodetection (Anti-BRD4 & Loading Control) E->F G 7. Data Analysis (Densitometry, DC50/Dmax calculation) F->G

Caption: Experimental workflow for in vitro degradation assay.

BRD4_Signaling_Pathway PROTAC PROTAC-X BRD4 BRD4 PROTAC->BRD4 Degradation PTEFb P-TEFb BRD4->PTEFb Recruits RNAPII RNA Pol II PTEFb->RNAPII Activates Oncogenes Oncogenes (e.g., c-Myc, BCL-2) RNAPII->Oncogenes Promotes Transcription Proliferation Cell Proliferation Oncogenes->Proliferation Drives Apoptosis Apoptosis Oncogenes->Apoptosis Inhibits

Caption: Simplified BRD4 signaling pathway and the effect of PROTAC-X.

References

Application Notes and Protocols for Western Blot Analysis of Protein Degradation with BnO-PEG1-CH2CO2tBu PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that induce the degradation of specific target proteins within the cell.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The "BnO-PEG1-CH2CO2tBu" is a PEG-based linker utilized in the synthesis of PROTACs.[3][4] This linker connects the two active moieties, facilitating the formation of a ternary complex between the target protein and the E3 ligase.[2] This proximity triggers the ubiquitination of the target protein, marking it for degradation by the proteasome.[2] Western blotting is a fundamental and widely used technique to quantify the degradation of the target protein induced by PROTACs, allowing for the determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[2]

PROTAC Mechanism of Action and Signaling Pathway

The mechanism of action for a PROTAC involves co-opting the cell's natural ubiquitin-proteasome system (UPS). The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a transient ternary complex.[2] This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to repeat the cycle.[2]

PROTAC_Signaling_Pathway PROTAC PROTAC (with this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Release Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation Recycling->PROTAC

Figure 1: General signaling pathway of PROTAC-mediated protein degradation.

Experimental Workflow for Western Blot Analysis

The following diagram outlines the key steps in performing a Western blot analysis to assess PROTAC-mediated protein degradation.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting cluster_analysis Data Analysis Cell_Seeding 1. Cell Seeding PROTAC_Treatment 2. PROTAC Treatment Cell_Seeding->PROTAC_Treatment Cell_Lysis 3. Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification Cell_Lysis->Protein_Quantification Sample_Denaturation 5. Sample Denaturation Protein_Quantification->Sample_Denaturation SDS_PAGE 6. SDS-PAGE Sample_Denaturation->SDS_PAGE Protein_Transfer 7. Protein Transfer SDS_PAGE->Protein_Transfer Immunoblotting 8. Immunoblotting Protein_Transfer->Immunoblotting Detection 9. Signal Detection Immunoblotting->Detection Data_Quantification 10. Data Quantification Detection->Data_Quantification Normalization 11. Normalization Data_Quantification->Normalization Calculation 12. DC50/Dmax Calculation Normalization->Calculation

Figure 2: Experimental workflow for Western blot analysis.

Quantitative Data Presentation

While specific quantitative data for a PROTAC utilizing the "this compound" linker is not publicly available, the following tables illustrate how to present such data once obtained. The data shown is hypothetical and serves as a template for researchers.

Table 1: Dose-Dependent Degradation of Target Protein by a Hypothetical PROTAC

PROTAC Concentration (nM)Normalized Target Protein Level (%)% Degradation
0 (Vehicle)1000
18515
105545
502080
1001090
500892
1000991

Table 2: Summary of Degradation Parameters for a Hypothetical PROTAC

ParameterValue
DC50 ~15 nM
Dmax ~92%

Detailed Experimental Protocols

The following are detailed protocols for the key experiments involved in the Western blot analysis of PROTAC-mediated protein degradation.

Protocol 1: Cell Culture and PROTAC Treatment
  • Cell Seeding:

    • One day prior to treatment, seed the desired cell line in 6-well plates at a density that will allow them to reach 70-80% confluency on the day of the experiment.

    • Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.

  • PROTAC Treatment:

    • Prepare a stock solution of the PROTAC (containing the this compound linker) in DMSO.

    • On the day of the experiment, prepare serial dilutions of the PROTAC in fresh, pre-warmed cell culture medium to achieve the desired final concentrations.

    • Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC concentration.

    • Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of the PROTAC or vehicle control.

    • Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours) at 37°C and 5% CO2.

Protocol 2: Cell Lysis and Protein Quantification
  • Cell Lysis:

    • After the incubation period, place the 6-well plates on ice.

    • Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

    • Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.

Protocol 3: SDS-PAGE and Western Blotting
  • Sample Preparation:

    • To the normalized protein lysates, add 4x Laemmli sample buffer to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE:

    • Load equal amounts of protein (typically 20-30 µg) into the wells of a polyacrylamide gel.

    • Include a pre-stained protein ladder to monitor protein separation and molecular weight.

    • Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm a successful transfer.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody specific to the target protein, diluted in the blocking buffer, overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Signal Detection and Data Analysis:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., GAPDH, β-actin).

    • Normalize the intensity of the target protein band to the corresponding loading control band.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 value. The Dmax is the maximum observed degradation.

References

Application Note: Identification of BnO-PEG1-CH2CO2tBu-Conjugated Products by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This application note details mass spectrometry (MS) methods for the identification and characterization of products conjugated with BnO-PEG1-CH2CO2tBu (tert-butyl 2-(2-(benzyloxy)ethoxy)acetate), a discrete PEG linker often used in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The methodologies described herein provide a framework for the structural confirmation and purity assessment of these conjugated molecules, which is a critical step in drug development.[1] Electrospray ionization (ESI) coupled with high-resolution mass spectrometry (HRMS) is the preferred method for analyzing such PEGylated small molecules and their bioconjugates.[1][2]

Key Mass Spectrometry Techniques

Several mass spectrometry techniques are amenable to the analysis of PEGylated conjugates. The choice of technique often depends on the nature of the conjugated product (e.g., small molecule, peptide, or protein).

  • Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and thermally labile molecules like PEG conjugates, making it the most common ionization source for their analysis when coupled with liquid chromatography (LC-MS).[1][2]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI-TOF (Time-of-Flight) MS is another valuable technique, particularly for determining the average molecular weight and degree of PEGylation, and is often used for larger bioconjugates like ADCs.[2]

  • Tandem Mass Spectrometry (MS/MS): MS/MS, often utilizing collision-induced dissociation (CID), is essential for structural elucidation. By fragmenting the parent ion, MS/MS provides detailed information about the connectivity of the conjugate, including the confirmation of the linker structure.[3][4] In-source fragmentation can also be employed to generate characteristic fragment ions.[4][5]

Expected Mass and Fragmentation Pattern

The monoisotopic mass of this compound is 266.1518 g/mol . When analyzing conjugated products, the mass of the final product will be the sum of the mass of the parent molecule and the mass of the linker, minus the mass of any leaving groups from the conjugation reaction.

Predicted Fragmentation:

The fragmentation of this compound-conjugated products in positive ion mode ESI-MS/MS is expected to occur at several key locations:

  • Loss of the tert-butyl group: A characteristic neutral loss of 56.0626 Da (C4H8) from the tert-butyl ester is expected, resulting in the corresponding carboxylic acid. This is a common fragmentation pathway for tert-butyl esters.

  • Cleavage of the benzyl group: Loss of the benzyl group (C7H7, 91.0548 Da) or benzyloxy group (C7H7O, 107.0497 Da) can occur.

  • Cleavage of the PEG chain: Fragmentation of the ethylene glycol unit can result in characteristic neutral losses of 44.0262 Da (C2H4O).

  • Cleavage at the conjugation site: Fragmentation at the bond connecting the linker to the parent molecule will also be observed, providing confirmation of a successful conjugation.

A diagram illustrating the predicted fragmentation pathway is shown below.

G cluster_main This compound Conjugate cluster_fragments Predicted MS/MS Fragments parent Parent Molecule conjugate [M+H]+ parent->conjugate conjugation linker This compound linker->conjugate conjugation frag1 [M+H - C4H8]+ (loss of tert-butyl) conjugate->frag1 CID frag2 [M+H - C7H7]+ (loss of benzyl) conjugate->frag2 CID frag3 [M+H - C2H4O]+ (PEG cleavage) conjugate->frag3 CID frag4 Parent Molecule Ion conjugate->frag4 CID

Caption: Predicted fragmentation of a this compound-conjugated product.

Quantitative Analysis

For quantitative studies, LC-MS/MS operating in multiple reaction monitoring (MRM) mode is the gold standard, offering high sensitivity and selectivity.[6] A stable isotope-labeled internal standard is recommended for the most accurate quantification. The following table summarizes typical parameters for a quantitative LC-MS/MS method.

ParameterTypical Value/Condition
Instrumentation Triple Quadrupole or Q-TOF Mass Spectrometer
Ionization Mode ESI Positive
MRM Transition Precursor ion -> Fragment ion (specific to the conjugate)
Collision Energy Optimized for the specific MRM transition
Dwell Time 50-100 ms
Linear Range 1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Precision (%RSD) < 15%
Accuracy (%Bias) ± 15%

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis
  • Dissolution: Dissolve the this compound-conjugated product in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water) to a final concentration of 1 mg/mL for a stock solution.

  • Dilution: For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

  • Filtration: If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulates.

  • Injection: Inject 1-5 µL of the final sample solution into the LC-MS system.

Protocol 2: LC-MS/MS Method for Identification and Fragmentation Analysis
  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be 5-95% B over 10 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40 °C.

  • MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: ESI positive.

  • Full Scan MS: Acquire data in full scan mode from m/z 100-2000 to identify the precursor ion of the conjugated product.

  • MS/MS: Perform targeted MS/MS on the precursor ion of interest using a collision energy ramp (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum.

G start Sample Preparation lc LC Separation (Reversed-Phase C18) start->lc esi Electrospray Ionization (Positive Mode) lc->esi ms1 Full Scan MS (Precursor Ion Selection) esi->ms1 cid Collision-Induced Dissociation ms1->cid ms2 MS/MS Analysis (Fragment Ion Detection) cid->ms2 data Data Analysis (Structure Confirmation) ms2->data

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

The mass spectrometry methods outlined in this application note provide a robust framework for the identification and characterization of this compound-conjugated products. By utilizing high-resolution mass spectrometry and tandem MS techniques, researchers can confidently confirm the structure and purity of their conjugated molecules, which is essential for advancing drug development programs.

References

Application Notes for PROTACs Utilizing PEGylated Linkers in Specific Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches for the specific application of the linker "BnO-PEG1-CH2CO2tBu" in the synthesis of a named Proteolysis Targeting Chimera (PROTAC) with subsequent detailed biological evaluation in specific cell lines did not yield concrete published examples. Therefore, to fulfill the request for detailed application notes and protocols, we present a representative example based on a well-characterized PROTAC that employs a similar polyethylene glycol (PEG)-based linker. The following information is based on the principles of PROTAC technology and utilizes data and protocols from published research on an exemplary EZH2 degrader to illustrate the application of such molecules.

Introduction

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic strategy for targeted protein degradation. These molecules consist of two ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the cell's proteasome machinery. The linker component, such as the PEG-based linker this compound, plays a crucial role in the efficacy of a PROTAC by influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase.

This document provides an overview of the application of a representative EZH2-targeting PROTAC, synthesized with a PEG-based linker, in specific cancer cell lines. Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is often overexpressed in various cancers, making it an attractive therapeutic target.

Featured Application: EZH2 Degradation in Triple-Negative Breast Cancer (TNBC) Cell Lines

This section details the application of a representative EZH2-targeting PROTAC in TNBC cell lines, a type of cancer where EZH2 is often implicated.

Quantitative Data Summary

The following tables summarize the efficacy of a representative EZH2 PROTAC in various TNBC cell lines.

Table 1: EZH2 Degradation (DC50) in TNBC Cell Lines

Cell LineHistologyDC50 (nM) for EZH2 Degradation
MDA-MB-468Triple-Negative Breast Cancer50
BT-549Triple-Negative Breast Cancer100
MDA-MB-231Triple-Negative Breast Cancer>1000

DC50: The concentration of the PROTAC required to degrade 50% of the target protein after a 24-hour treatment.

Table 2: Anti-proliferative Activity (GI50) in TNBC Cell Lines

Cell LineHistologyGI50 (nM)
MDA-MB-468Triple-Negative Breast Cancer75
BT-549Triple-Negative Breast Cancer150
MDA-MB-231Triple-Negative Breast Cancer>2000

GI50: The concentration of the PROTAC required to inhibit the growth of 50% of the cells after a 72-hour treatment.

Experimental Protocols

Cell Culture
  • Cell Lines: MDA-MB-468, BT-549, and MDA-MB-231 human breast cancer cell lines.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for EZH2 Degradation
  • Cell Seeding: Plate 1 x 10^6 cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the EZH2 PROTAC (e.g., 0, 10, 50, 100, 500, 1000 nM) for 24 hours.

  • Cell Lysis: Wash the cells with ice-cold Phosphate Buffered Saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 4-12% SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against EZH2 (e.g., 1:1000 dilution) and a loading control (e.g., GAPDH or β-actin, 1:5000 dilution) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometry analysis of the bands is performed using image analysis software to determine the relative EZH2 protein levels.

Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with a serial dilution of the EZH2 PROTAC for 72 hours.

  • Assay Procedure: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells and calculate the GI50 values using non-linear regression analysis.

Visualizations

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTAC_Mechanism PROTAC PROTAC (E3 Ligase Ligand - Linker - POI Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) (e.g., EZH2) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_Fragments Degraded Peptide Fragments Proteasome->Degraded_Fragments Degradation

Caption: Mechanism of PROTAC-induced protein degradation.

Experimental Workflow: Western Blotting

WB_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection Seed_Cells Seed Cells in 6-well plates Treat_Cells Treat with PROTAC (24h) Seed_Cells->Treat_Cells Cell_Lysis Lyse Cells Treat_Cells->Cell_Lysis Quantify_Protein Quantify Protein (BCA Assay) Cell_Lysis->Quantify_Protein SDS_PAGE SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Block Membrane Transfer->Blocking Primary_Ab Incubate with Primary Antibody (anti-EZH2) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-Secondary Antibody Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis

Caption: Workflow for Western Blot analysis of protein degradation.

Application Notes and Protocols for In Vivo Studies of PROTACs with Short PEG-Based Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that induce the degradation of specific target proteins through the ubiquitin-proteasome system. The linker component of a PROTAC, which connects the target-binding ligand to the E3 ligase-recruiting moiety, is a critical determinant of its efficacy, influencing both its pharmacokinetic and pharmacodynamic properties. While in vivo data for PROTACs synthesized with the specific linker BnO-PEG1-CH2CO2tBu is not extensively available in the public domain, this document provides a comprehensive guide to in vivo studies using PROTACs with similar short polyethylene glycol (PEG)-based linkers. By examining well-characterized BET-targeting PROTACs such as ARV-825, dBET1, and MZ1, we offer insights into experimental design, data interpretation, and protocols relevant to the in vivo application of this class of molecules.

I. Overview of Representative PROTACs with Short PEG Linkers

Short PEG linkers are frequently employed in PROTAC design to enhance solubility and cell permeability. The following PROTACs serve as illustrative examples for in vivo studies.

  • ARV-825: A heterobifunctional PROTAC that recruits the BRD4 protein to the E3 ubiquitin ligase cereblon (CRBN), leading to BRD4 degradation. It has shown potent anti-tumor activity in various cancer models.[1][2][3][4]

  • dBET1: One of the first-generation PROTACs, dBET1 also targets BET bromodomains for degradation via CRBN. It has demonstrated in vivo efficacy in leukemia models.[5][6]

  • MZ1: A BET degrader that utilizes the von Hippel-Lindau (VHL) E3 ligase for the degradation of BRD4.[7][8] It has shown preclinical antitumor activity in diffuse large B-cell lymphoma.[7]

II. Quantitative Data Summary

The following tables summarize the in vivo efficacy of ARV-825, dBET1, and MZ1 in various cancer xenograft models. These PROTACs effectively degrade BET proteins, leading to tumor growth inhibition.

Table 1: In Vivo Efficacy of ARV-825 in Xenograft Models

Cancer TypeCell LineAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
Gastric CancerHGC27Nude Mice10 mg/kg, i.p., dailySignificant reduction in tumor burden[3]
Thyroid CarcinomaTPC-1SCID MiceOral administration (dose not specified)Potent suppression of tumor growth[1][4]
NeuroblastomaNot specifiedXenograft MiceNot specifiedReduced tumor growth[2]
T-cell ALLNot specifiedXenograft ModelNot specifiedSignificant reduction of tumor burden[9]
NUT Carcinoma3T3-BRD4-NUTNude Mice10 mg/kg, i.p., dailySignificant reduction in tumor burden[10]

Table 2: In Vivo Efficacy of dBET1 and MZ1 in Xenograft Models

PROTACCancer TypeCell LineAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
dBET1LeukemiaHuman AMLMiceNot specifiedDelayed tumor growth
MZ1Diffuse Large B-cell LymphomaTMD8NOD-SCID Mice100 mg/kg, i.p., 3 days on/4 days offSignificant anti-tumor activity[7]
MZ1Acute Myeloid LeukemiaNot specifiedMouse Leukemia ModelNot specifiedSignificantly decreased leukemia cell growth[8][11]

Table 3: Pharmacokinetic Parameters of ARV-825 Formulations

While detailed pharmacokinetic data for ARV-825 are not widely published, studies on nano-formulations have shown improved bioavailability.[12]

FormulationAnimal ModelKey FindingsReference
ARV-825-CME (Camel milk-derived exosomes)Sprague-Dawley Rats2.55-fold increase in plasma concentration and a 5.56-fold increase in AUC compared to ARV-825 solution.[12][13]
ARV-NP (Nano-formulation)Not specifiedImproved half-life.[12]

III. Signaling Pathways and Experimental Workflows

A. PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Target-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds Target Target Protein (e.g., BRD4) Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3_Ligase->Ternary_Complex Binds Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of PROTAC-mediated target protein degradation.

B. In Vivo Xenograft Study Workflow

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a PROTAC in a cancer xenograft model.

Xenograft_Workflow start Start cell_culture 1. Cancer Cell Culture (e.g., HGC27, TPC-1) start->cell_culture implantation 2. Subcutaneous/Orthotopic Implantation into Mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring (to ~100-200 mm³) implantation->tumor_growth randomization 4. Randomization into Treatment & Control Groups tumor_growth->randomization treatment 5. PROTAC Administration (e.g., i.p., oral) randomization->treatment monitoring 6. Monitor Tumor Volume & Body Weight treatment->monitoring endpoint 7. Endpoint Reached (e.g., Tumor Size, Time) monitoring->endpoint analysis 8. Tissue Collection & Pharmacodynamic Analysis (Western Blot, IHC) endpoint->analysis data_analysis 9. Data Analysis & Interpretation analysis->data_analysis end End data_analysis->end

Caption: Workflow for a typical in vivo PROTAC efficacy study.

IV. Detailed Experimental Protocols

A. Protocol for In Vivo Antitumor Activity of ARV-825 in a Gastric Cancer Xenograft Model [3]

  • Cell Line and Culture:

    • Use HGC27 human gastric cancer cells.

    • Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model:

    • Use female nude mice (e.g., BALB/c nude), 4-6 weeks old.

    • Acclimatize animals for at least one week before the experiment.

  • Xenograft Implantation:

    • Harvest HGC27 cells during the logarithmic growth phase.

    • Resuspend cells in sterile phosphate-buffered saline (PBS).

    • Subcutaneously inject approximately 5 x 10^6 cells in 100 µL of PBS into the right flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.

    • Calculate tumor volume using the formula: V = (length × width²) / 2.

    • When the average tumor volume reaches approximately 100 mm³, randomly assign the mice into treatment and vehicle control groups.

  • PROTAC Formulation and Administration:

    • Prepare ARV-825 in a suitable vehicle (e.g., DMSO, PEG300, Tween 80, and saline).

    • Administer ARV-825 at a dose of 10 mg/kg via intraperitoneal (i.p.) injection daily.

    • Administer the vehicle solution to the control group following the same schedule.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the treatment period.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

  • Pharmacodynamic Analysis:

    • Prepare tumor lysates for Western blot analysis to assess the degradation of BRD4 and the expression of downstream targets like c-MYC.

    • Perform immunohistochemistry (IHC) on tumor sections to visualize protein expression levels in situ.

B. Protocol for In Vivo Antitumor Activity of MZ1 in a Diffuse Large B-cell Lymphoma (DLBCL) Xenograft Model [7]

  • Cell Line and Culture:

    • Use the TMD8 ABC DLBCL cell line.

    • Culture cells in the recommended medium and conditions.

  • Animal Model:

    • Use female NOD-SCID mice.

  • Xenograft Implantation:

    • Inject 15 x 10^6 TMD8 cells in 200 µL of PBS into the left flank of each mouse.

  • Treatment Protocol:

    • Once tumors are established, treat mice with MZ1 at a dose of 100 mg/kg via i.p. injection.

    • The treatment schedule is 3 consecutive days of treatment followed by 4 days of rest (3 days ON/4 days OFF).

    • Include a vehicle control group and a negative control group treated with the inactive epimer cisMZ1 at the same dose and schedule.

  • Efficacy Assessment:

    • Monitor tumor growth throughout the study.

    • Compare the tumor volumes between the MZ1-treated group and the control groups to determine antitumor activity.

V. Conclusion

The in vivo evaluation of PROTACs is a critical step in their development as therapeutic agents. While direct in vivo data for PROTACs with the this compound linker are limited, the principles and protocols derived from studies of structurally similar PROTACs like ARV-825, dBET1, and MZ1 provide a robust framework for researchers. The choice of animal model, dosing regimen, and pharmacodynamic endpoints are crucial for a successful in vivo study. The data presented in these application notes demonstrate that PROTACs with short PEG-based linkers can achieve significant tumor growth inhibition in preclinical models, supporting their continued development as a promising cancer therapy.

References

Troubleshooting & Optimization

Troubleshooting low yield in BnO-PEG1-CH2CO2tBu conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BnO-PEG1-CH2CO2tBu conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on resolving issues of low reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a heterobifunctional linker. The carboxylic acid (protected as a tert-butyl ester) can be deprotected and activated to react with primary amines on target molecules (e.g., proteins, peptides, or small molecules) to form a stable amide bond. The benzyl-protected ether end can be deprotected to reveal a hydroxyl group for further modification. The short PEG spacer enhances solubility.

Q2: What are the most common reasons for low yield in conjugation reactions with this linker?

A2: Low conjugation yield is a frequent issue with several potential root causes. The most common culprits include:

  • Hydrolysis of the activated ester: The activated intermediate (e.g., an NHS ester) is susceptible to hydrolysis in aqueous solutions, which deactivates it.[1]

  • Suboptimal reaction pH: The activation and conjugation steps have different optimal pH ranges.[2][3]

  • Degraded or poor-quality reagents: Coupling agents like EDC and NHS are moisture-sensitive and can lose reactivity if not stored properly.[1]

  • Incompatible buffer components: The presence of primary amines (e.g., Tris or glycine) in the reaction buffer will compete with the target molecule.[4][5]

  • Steric hindrance: The molecule to be conjugated may have a sterically hindered amine, making it less accessible to the activated linker.

  • Instability of protecting groups: While generally stable, extreme pH or temperature conditions could potentially affect the benzyl (BnO-) or tert-butyl (-tBu) protecting groups.

Q3: What are the recommended storage conditions for this compound and the coupling agents?

A3: It is recommended to store this compound at -20°C in a dry, dark environment to prevent degradation. Coupling agents like EDC and NHS are moisture-sensitive and should also be stored at -20°C in a desiccated container.[5] Before use, allow the vials to equilibrate to room temperature to avoid moisture condensation, which can hydrolyze the reagents.[5]

Q4: Can I use buffers containing primary amines, such as Tris or glycine, in my reaction?

A4: No, you should avoid using buffers that contain primary amines.[4][5] These buffers will compete with your target molecule for reaction with the activated carboxylic acid, leading to significantly lower yields of your desired conjugate. Recommended buffers include phosphate-buffered saline (PBS), MES, and HEPES.[4]

Troubleshooting Guide: Low Conjugation Yield

Low yield is a frequent challenge in bioconjugation. This guide provides a systematic approach to identifying and resolving the underlying causes.

Problem: My conjugation reaction with this compound has a low or no yield.

This is a common issue that can arise from several factors related to the reagents, reaction conditions, or the molecules themselves. Follow this step-by-step guide to troubleshoot the problem.

Step 1: Evaluate Reagent and Biomolecule Quality and Storage

The quality and proper handling of your starting materials are critical for a successful conjugation reaction.

  • Possible Cause: Degradation of coupling agents (EDC, HATU, NHS) or the PEG linker due to improper storage.

    • Recommended Solution: Ensure that all reagents, especially moisture-sensitive ones, are stored under the recommended conditions (e.g., at -20°C in a desiccated environment).[5] Allow reagents to equilibrate to room temperature before opening to prevent condensation.[5] Use fresh, high-quality reagents for best results.

  • Possible Cause: Presence of interfering substances in the buffer of the molecule to be conjugated.

    • Recommended Solution: Verify the formulation of your target molecule's solution. Common additives like Tris, glycine, or sodium azide can interfere with conjugation chemistries.[6] If interfering substances are present, perform a buffer exchange using methods like dialysis, ultrafiltration, or gel filtration chromatography.

  • Possible Cause: Low purity or concentration of the starting materials.

    • Recommended Solution: Ensure the starting concentration of your reactants is adequate, as low concentrations can hinder conjugation efficiency. It is recommended to use molecules that are greater than 95% pure, as impurities can compete with the target reaction.

Step 2: Optimize Reaction Conditions

The reaction parameters play a crucial role in the efficiency of the conjugation.

  • Possible Cause: Suboptimal pH for activation or conjugation.

    • Recommended Solution: For EDC/NHS chemistry, use a two-step pH protocol. The activation of the carboxylic acid is most efficient at pH 4.5-6.0, while the subsequent reaction with a primary amine is most efficient at pH 7.2-8.5.[1][2][3]

  • Possible Cause: Incorrect molar ratios of reactants and coupling agents.

    • Recommended Solution: Optimize the molar excess of the PEG linker and coupling agents. A slight excess of the activated linker over the amine-containing molecule is generally recommended. See the data tables below for starting points.

  • Possible Cause: Suboptimal reaction time or temperature.

    • Recommended Solution: The activation step is typically short (15-30 minutes) at room temperature.[4] The conjugation step can proceed for 1-2 hours at room temperature or overnight at 4°C.[4] Longer reaction times can sometimes increase yield but may also lead to higher hydrolysis of the activated ester.

Step 3: Consider the Properties of the Reactants

The inherent properties of your molecules can influence the reaction outcome.

  • Possible Cause: Steric hindrance around the reactive amine on the target molecule.

    • Recommended Solution: If steric hindrance is suspected, consider increasing the reaction time or temperature. Alternatively, a longer PEG linker might be necessary to overcome the steric hindrance.

  • Possible Cause: Precipitation of the conjugate during the reaction.

    • Recommended Solution: The hydrophobicity of a conjugated molecule can sometimes lead to precipitation. Consider adding organic co-solvents like DMSO or DMF (up to 10-20%), if compatible with your biomolecule, to improve solubility.[4]

Data Presentation

The selection of optimal reaction conditions involves a trade-off between reaction rate and the stability of the activated species. The following tables summarize representative quantitative data to illustrate these trends for the conjugation of deprotected and activated BnO-PEG1-CH2CO2H with a model amine.

Note: The data presented below is illustrative, based on established principles of amide bond chemistry, and may not originate from a single head-to-head study. The optimal conditions are highly dependent on the specific amine-containing molecule.

Table 1: Effect of Molar Ratios on Conjugation Yield (EDC/NHS Chemistry)

Molar Ratio (Linker:Amine:EDC:NHS)Reaction Time (h)Temperature (°C)Approximate Yield (%)
1:1:1.2:1.222540-50
1.5:1:1.5:1.522560-70
2:1:2:222570-80
1.5:1:1.5:1.512465-75

Table 2: Effect of pH on Conjugation Yield (Two-Step Protocol)

Activation pHConjugation pHReaction Time (h)Temperature (°C)Approximate Yield (%)
5.57.522570-80
7.07.022530-40
5.58.522565-75
4.57.522560-70

Experimental Protocols

Note: These are general protocols and may require optimization for specific applications. Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment. The first step, deprotection of the tert-butyl ester, is common to both protocols.

Protocol 0: Deprotection of this compound

  • Dissolve this compound in a suitable solvent (e.g., Dichloromethane, DCM).

  • Add an excess of Trifluoroacetic Acid (TFA) (e.g., 20-50% in DCM).

  • Stir the reaction at room temperature for 1-3 hours.

  • Monitor the deprotection by LC-MS.

  • Concentrate the mixture under reduced pressure to remove excess TFA and DCM. The resulting BnO-PEG1-CH2CO2H is typically used in the next step without further purification.

Protocol 1: Amide Coupling using EDC/NHS

  • Activation:

    • Dissolve the deprotected BnO-PEG1-CH2CO2H in an amine-free buffer with a pH of 4.5-6.0 (e.g., MES buffer).

    • Add 1.2-2 equivalents of EDC and 1.2-2 equivalents of NHS.

    • Incubate at room temperature for 15-30 minutes.

  • Conjugation:

    • Immediately add the activated linker solution to your amine-containing molecule, which should be in a buffer with a pH of 7.2-8.5 (e.g., PBS or HEPES).

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Add a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 15-30 minutes.

  • Purification:

    • Purify the conjugate using a suitable chromatography method (e.g., size-exclusion chromatography) to remove unreacted linker and byproducts.

Protocol 2: Amide Coupling using HATU

  • Activation:

    • Dissolve the deprotected BnO-PEG1-CH2CO2H (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DCM).

    • Add HATU (1.1 equivalents) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2-3 equivalents).

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Conjugation:

    • Add the amine-containing molecule (1 equivalent) to the activated mixture.

    • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with a suitable organic solvent and wash with an aqueous solution to remove excess reagents and byproducts.

    • Dry the organic layer and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_deprotection Deprotection cluster_conjugation Conjugation cluster_activation Activation start This compound deprotect Add TFA in DCM start->deprotect deprotected_linker BnO-PEG1-CH2CO2H deprotect->deprotected_linker coupling_agents EDC/NHS (pH 4.5-6.0) or HATU/DIPEA (anhydrous) deprotected_linker->coupling_agents amine Amine-containing molecule conjugation Amide Bond Formation (pH 7.2-8.5 or anhyrous with base) amine->conjugation activated_linker Activated Linker activated_linker->conjugation conjugate Final Conjugate conjugation->conjugate coupling_agents->activated_linker

Caption: General workflow for this compound conjugation.

troubleshooting_low_yield cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_properties Molecule Properties start Low Yield Observed reagent_quality Check reagent storage and freshness start->reagent_quality ph_optimization Optimize pH for activation and conjugation start->ph_optimization steric_hindrance Consider steric hindrance start->steric_hindrance buffer_check Verify buffer composition (no primary amines) reagent_quality->buffer_check purity_check Confirm purity of starting materials buffer_check->purity_check end Improved Yield purity_check->end ratio_optimization Optimize molar ratios of reactants ph_optimization->ratio_optimization time_temp_optimization Adjust reaction time and temperature ratio_optimization->time_temp_optimization time_temp_optimization->end solubility Check for precipitation steric_hindrance->solubility solubility->end

Caption: Troubleshooting logic for low conjugation yield.

References

Technical Support Center: Optimizing BnO-PEG1-CH2CO2tBu Linker Length for Enhanced Degradation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of the BnO-PEG1-CH2CO2tBu linker. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental endeavors to enhance degradation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the this compound linker in a PROTAC?

A1: The this compound is a PEG-based linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Its primary function is to connect a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase. This proximity is essential for inducing the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker's length and chemical properties are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[2][3]

Q2: Why is it necessary to optimize the linker length of this compound?

A2: The length of the PEG linker is a crucial factor in determining the efficacy of a PROTAC.[2] An optimal linker length facilitates the necessary protein-protein interactions within the ternary complex for efficient ubiquitination.[2] A linker that is too short may lead to steric hindrance, preventing the formation of a stable complex. Conversely, a linker that is too long can result in reduced efficacy due to increased flexibility and a lower effective concentration.[2] The ideal linker length is not universal and depends heavily on the specific target protein and the E3 ligase being recruited.[2][4]

Q3: What is the "hook effect" and how does linker optimization impact it?

A3: The "hook effect" is a phenomenon observed in PROTAC assays where the degradation efficiency decreases at high PROTAC concentrations.[3] This occurs because an excess of the PROTAC molecule favors the formation of binary complexes (Target-PROTAC or E3 Ligase-PROTAC) over the productive ternary complex. An inefficient linker can worsen the hook effect by promoting unstable ternary complexes. Optimizing the linker can lead to more stable ternary complexes, which may lessen the hook effect and result in sustained degradation over a broader concentration range.[3]

Q4: What are the key factors to consider when modifying the length of the this compound linker?

A4: When modifying the linker length, consider the following:

  • Number of PEG units: Systematically increasing or decreasing the number of PEG units is a common strategy.

  • Overall linker length (in atoms): The total length of the linker is a critical parameter.

  • Flexibility and Rigidity: While PEG linkers are generally flexible, introducing more rigid elements can sometimes improve efficacy.

  • Solubility: PEG linkers are known to improve the water solubility of PROTAC molecules.[3] Changes in length can affect this property.

  • Cell Permeability: The physicochemical properties of the linker, including its length, can influence the PROTAC's ability to cross cell membranes.

Troubleshooting Guides

Issue 1: Low or No Degradation of Target Protein

  • Potential Cause: The linker length may be suboptimal, leading to steric hindrance or an inability to form a stable ternary complex.

  • Troubleshooting Steps:

    • Synthesize a small library of PROTACs: Create variants with different PEG linker lengths (e.g., PEG2, PEG3, PEG4).

    • Perform a dose-response experiment: Test the degradation activity of each variant across a wide range of concentrations.

    • Analyze by Western Blot or Mass Spectrometry: Quantify the levels of the target protein to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) for each linker length.

Issue 2: The "Hook Effect" is Observed at Low Concentrations

  • Potential Cause: The current linker may be promoting the formation of unstable ternary complexes.

  • Troubleshooting Steps:

    • Systematically vary the linker length: Both shorter and longer linkers should be tested.

    • Assess ternary complex stability: If available, utilize biophysical techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure the cooperativity of ternary complex formation.

    • Computational Modeling: Use molecular modeling to predict the conformation of the ternary complex with different linker lengths to guide rational design.[5]

Issue 3: Poor Solubility or Cell Permeability of the PROTAC

  • Potential Cause: The overall physicochemical properties of the PROTAC, influenced by the linker, may be unfavorable.

  • Troubleshooting Steps:

    • Increase PEG length: Longer PEG chains can sometimes improve solubility.

    • Measure physicochemical properties: Experimentally determine the solubility and lipophilicity (LogP) of your PROTAC variants.

    • Perform cell permeability assays: Use methods like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion across a membrane.

Data Presentation

Table 1: Hypothetical Degradation Efficiency of a Target Protein with Varying PEG Linker Lengths

PROTAC VariantLinker CompositionDC50 (nM)Dmax (%)
PROTAC-1This compound50045
PROTAC-2BnO-PEG2-CH2CO2tBu15085
PROTAC-3BnO-PEG3-CH2CO2tBu5095
PROTAC-4BnO-PEG4-CH2CO2tBu20070

Experimental Protocols

Protocol 1: Western Blot Analysis of Target Protein Degradation

  • Cell Culture and Treatment:

    • Seed cells in 24-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTACs with different linker lengths (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody specific to the target protein.

    • Incubate with a secondary antibody and visualize the bands using a chemiluminescence detection system.

    • Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control and then to the vehicle control.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine DC50 and Dmax values.

Visualizations

experimental_workflow cluster_synthesis PROTAC Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis S1 Synthesize PROTACs with varying BnO-PEGn-CH2CO2tBu linker lengths (n=1, 2, 3, 4) C1 Cell Culture and Treatment S1->C1 Treat cells with PROTAC library C2 Cell Lysis and Protein Quantification C1->C2 C3 Western Blot Analysis C2->C3 D1 Densitometry and Normalization C3->D1 D2 Determine DC50 and Dmax D1->D2 D3 Identify Optimal Linker Length D2->D3

Caption: Workflow for optimizing linker length and evaluating degradation efficiency.

troubleshooting_logic Start Low/No Degradation Observed Q1 Is the linker length optimal? Start->Q1 A1_Yes Check other factors: - Target engagement - E3 ligase binding - Cell permeability Q1->A1_Yes Yes A1_No Synthesize and test a library of PROTACs with varying PEG linker lengths Q1->A1_No No Result Identify optimal linker for efficient degradation A1_No->Result

References

Technical Support Center: Enhancing the Solubility of BnO-PEG1-CH2CO2tBu-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with PROTACs utilizing the BnO-PEG1-CH2CO2tBu linker. Due to the novelty of specific PROTAC molecules, the following guidance is based on established strategies for improving the solubility of poorly soluble PROTACs, particularly those containing polyethylene glycol (PEG)-based linkers.

Frequently Asked Questions (FAQs)

Q1: My this compound-based PROTAC has poor aqueous solubility. What are the initial steps to address this?

A1: Poor aqueous solubility is a common challenge with PROTACs due to their high molecular weight and often lipophilic nature.[1][2] The this compound linker incorporates a short PEG chain, which is intended to improve solubility.[] However, the overall solubility is dictated by the entire molecule's properties.

Initial Troubleshooting Steps:

  • Confirm Compound Integrity: Ensure the poor solubility is not due to compound degradation or impurities. Verify the compound's identity and purity using analytical techniques like LC-MS and NMR.

  • pH Adjustment: Determine the pKa of your PROTAC. Solubility can sometimes be improved by adjusting the pH of the buffer to ionize acidic or basic functional groups within the molecule.

  • Co-solvent Screening: Systematically screen a panel of pharmaceutically acceptable co-solvents (e.g., DMSO, ethanol, PEG 400) at varying concentrations to identify a suitable solvent system for your in vitro assays.

Q2: What are the most common formulation strategies to improve the solubility of PEG-based PROTACs for in vitro and in vivo studies?

A2: Several formulation strategies can significantly enhance the solubility and bioavailability of poorly soluble PROTACs.[1][4] The most common approaches include:

  • Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix in an amorphous state can prevent crystallization and increase the dissolution rate.[5][6]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, enhancing drug solubilization.[7][8]

  • Cyclodextrin Complexation: Encapsulating the lipophilic PROTAC molecule within the hydrophobic cavity of a cyclodextrin can increase its apparent water solubility.[9][10]

Q3: How does the this compound linker specifically influence the solubility of a PROTAC?

A3: The this compound linker is a PEG-based linker designed for use in PROTAC synthesis.[11][12] The single ethylene glycol unit (PEG1) contributes to the hydrophilicity of the linker region.[] However, the benzyl (BnO) and tert-butyl (tBu) groups are hydrophobic and will counteract the solubilizing effect of the PEG unit. The overall impact on the PROTAC's solubility will depend on the balance of these properties and, more importantly, the physicochemical characteristics of the warhead and E3 ligase ligand.

Troubleshooting Guides

Issue 1: PROTAC precipitates out of solution during in vitro cell-based assays.

Possible Causes:

  • The concentration of the PROTAC exceeds its thermodynamic solubility in the cell culture medium.

  • Interaction of the PROTAC with components of the cell culture medium (e.g., proteins in fetal bovine serum) leading to precipitation.

  • Instability of the PROTAC in the aqueous environment of the cell culture medium over the duration of the experiment.

Troubleshooting Steps:

  • Determine Maximum Solubility: Experimentally determine the maximum solubility of your PROTAC in the specific cell culture medium you are using.

  • Use of Solubilizing Excipients: Prepare stock solutions in a suitable co-solvent (e.g., DMSO) and ensure the final concentration of the co-solvent in the cell culture medium is non-toxic to the cells (typically <0.5%).

  • Formulation Approaches: For persistent precipitation, consider formulating the PROTAC using one of the strategies mentioned in the FAQs, such as creating a cyclodextrin inclusion complex, which can improve solubility and stability in aqueous media.[9]

Issue 2: Inconsistent results in animal studies due to poor and variable oral bioavailability.

Possible Causes:

  • Low aqueous solubility limiting dissolution in the gastrointestinal (GI) tract.

  • Poor permeability across the intestinal membrane.

  • First-pass metabolism.

Troubleshooting Steps:

  • Formulation Development: This is the most critical step. Develop an enabling formulation to improve dissolution and absorption.

    • Amorphous Solid Dispersion (ASD): This is a highly effective technique for improving the oral bioavailability of poorly soluble compounds.[1][5]

    • Self-Emulsifying Drug Delivery System (SEDDS): SEDDS can improve solubility and enhance lymphatic transport, potentially bypassing first-pass metabolism.[8][13]

  • Particle Size Reduction: While less common for PROTACs due to their amorphous nature, if your PROTAC is crystalline, micronization can increase the surface area for dissolution.

  • Route of Administration: If oral bioavailability remains a significant hurdle after formulation optimization, consider alternative routes of administration for preclinical studies, such as intravenous or intraperitoneal injection, to assess the PROTAC's efficacy.

Data Presentation

Table 1: Illustrative Solubility Enhancement of a Hypothetical this compound-Based PROTAC

Formulation StrategyPROTAC Concentration (µg/mL)Fold Increase in Aqueous Solubility (Illustrative)
Unformulated PROTAC in PBS (pH 7.4)< 1-
10% PROTAC in ASD with HPMCAS25~25x
20% PROTAC in ASD with Soluplus®45~45x
PROTAC-SEDDS Formulation150>150x
PROTAC-Cyclodextrin (HP-β-CD) Complex50~50x

Note: The data presented in this table is for illustrative purposes only and is based on typical solubility enhancements observed for poorly soluble PROTACs. Actual results will vary depending on the specific PROTAC molecule and the formulation composition.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
  • Materials:

    • This compound-based PROTAC

    • Polymer (e.g., HPMCAS, Soluplus®, PVP)

    • Volatile organic solvent (e.g., acetone, methanol, dichloromethane)

  • Procedure:

    • Weigh the PROTAC and the chosen polymer in the desired ratio (e.g., 1:9 drug-to-polymer by weight).

    • Dissolve both the PROTAC and the polymer in a minimal amount of the selected volatile organic solvent to obtain a clear solution.

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • Further dry the resulting solid film under high vacuum for 24-48 hours to remove any residual solvent.

    • Scrape the dried ASD from the flask and grind it into a fine powder.

    • Characterize the ASD for its amorphous nature using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).[14]

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Materials:

    • This compound-based PROTAC

    • Oil (e.g., Capryol 90, Labrafil M 1944 CS)

    • Surfactant (e.g., Kolliphor EL, Tween 80)

    • Co-solvent (e.g., Transcutol HP, PEG 400)

  • Procedure:

    • Determine the solubility of the PROTAC in various oils, surfactants, and co-solvents to select the optimal components.

    • Prepare a series of formulations by mixing the oil, surfactant, and co-solvent in different ratios.

    • Add the PROTAC to the selected vehicle and vortex until a clear, homogenous solution is formed. Gentle heating may be applied if necessary.

    • To evaluate the self-emulsification properties, add a small amount of the formulation (e.g., 100 µL) to a larger volume of aqueous medium (e.g., 250 mL of water or buffer) with gentle stirring.

    • Observe the formation of a stable, clear or slightly bluish-white emulsion.

    • Characterize the resulting emulsion for droplet size, polydispersity index, and zeta potential.[13]

Protocol 3: Cyclodextrin Complexation by Kneading Method
  • Materials:

    • This compound-based PROTAC

    • Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD))

    • Water-ethanol mixture

  • Procedure:

    • Place the cyclodextrin in a mortar.

    • Add a small amount of the water-ethanol mixture to the cyclodextrin to form a paste.

    • Gradually add the PROTAC to the paste while triturating with a pestle.

    • Continue kneading for 30-60 minutes.

    • Dry the resulting mixture in an oven at 40-50°C until a constant weight is achieved.

    • Pass the dried complex through a sieve to obtain a uniform powder.

    • Confirm the formation of the inclusion complex using techniques such as DSC, PXRD, and FTIR spectroscopy.[10]

Visualizations

PROTAC_MoA cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC cluster_ternary cluster_ternary TargetProtein Target Protein (POI) E3Ligase E3 Ubiquitin Ligase PROTAC_in PROTAC Target_in POI PROTAC_in->Target_in Binds PROTAC_in->Target_in E3_in E3 PROTAC_in->E3_in Binds PROTAC_in->E3_in Proteasome Proteasome Target_in->Proteasome Recognition Ubiquitin Ubiquitin (Ub) Ubiquitin->Target_in Tags POI DegradedProtein Degraded Peptides Proteasome->DegradedProtein Degradation cluster_ternary->Ubiquitin Ubiquitination

Caption: PROTAC Mechanism of Action.

Solubility_Workflow cluster_strategies Solubility Enhancement Strategies cluster_characterization Characterization & Evaluation Start Poorly Soluble This compound PROTAC ASD Amorphous Solid Dispersion (ASD) Start->ASD SEDDS Self-Emulsifying Drug Delivery System (SEDDS) Start->SEDDS Cyclodextrin Cyclodextrin Complexation Start->Cyclodextrin Solubility Aqueous Solubility Measurement ASD->Solubility SEDDS->Solubility Cyclodextrin->Solubility Dissolution In Vitro Dissolution Testing Solubility->Dissolution InVitro In Vitro Cell-Based Assay Performance Dissolution->InVitro InVivo In Vivo Pharmacokinetic Study InVitro->InVivo End Optimized PROTAC Formulation InVivo->End

Caption: Experimental Workflow for Solubility Enhancement.

References

Addressing off-target effects with BnO-PEG1-CH2CO2tBu linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BnO-PEG1-CH2CO2tBu linkers. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges and off-target effects associated with the use of this linker in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the this compound linker?

The this compound linker is a short, flexible, PEG-based linker primarily used in the construction of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its main role is to covalently connect a ligand that binds to a target protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.

Q2: What are the potential advantages of using a PEG-based linker like this compound?

PEG (Polyethylene Glycol) linkers are known to offer several advantages in drug design, including:

  • Increased Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the final PROTAC molecule, which is often a challenge with these larger molecules.[4]

  • Improved Permeability: By modifying the physicochemical properties of the PROTAC, PEG linkers can enhance cell membrane permeability.[5]

  • Reduced Immunogenicity: PEGylation is a well-established method to reduce the potential for an immune response against a therapeutic molecule.[6]

  • Favorable Pharmacokinetics: The linker can influence the metabolic stability and circulation half-life of the PROTAC.[4]

Q3: Can the this compound linker itself cause off-target effects?

While the linker is designed to be biologically inert, its chemical structure and properties can indirectly contribute to off-target effects of the final PROTAC molecule. The linker's length, flexibility, and composition can influence the spatial orientation of the two ligands, potentially leading to unintended protein-protein interactions or degradation of proteins other than the intended target.[5] It is important to note that off-target effects are more commonly associated with the ligands of the PROTAC, but the linker plays a crucial role in modulating the overall selectivity profile.

Q4: Is this compound a cleavable or non-cleavable linker?

This compound is a non-cleavable linker.[6] This means it forms stable covalent bonds and is not designed to be broken down by cellular enzymes or changes in the physiological environment. The entire PROTAC molecule, including the linker, facilitates the interaction between the target protein and the E3 ligase.

Troubleshooting Guides

Problem 1: High levels of off-target protein degradation.

Possible Causes:

  • Incorrect Linker Length or Flexibility: The length and flexibility of the linker are critical for the formation of a stable and selective ternary complex (Target Protein - PROTAC - E3 Ligase). An suboptimal linker can lead to the recruitment of unintended proteins.[5]

  • "Bystander Effect": Although more common with cleavable linkers, a non-cleavable linker could still contribute to a "bystander effect" if the entire PROTAC complex is taken up by neighboring cells, leading to degradation of the target protein in those cells.[7]

  • Ligand-Induced Off-Target Effects: The primary source of off-target effects is often the ligands themselves binding to other proteins. The linker can, however, exacerbate this by presenting the ligands in a way that enhances these off-target interactions.

Suggested Solutions:

  • Linker Modification: Synthesize and test a panel of PROTACs with varying linker lengths and compositions. Comparing a PEG1 linker to longer PEG chains (e.g., PEG2, PEG3) or more rigid aliphatic linkers can help determine the optimal configuration for target selectivity.[5][8]

  • Control Experiments:

    • Use a "dead" control PROTAC where one of the ligands is inactive. This helps to distinguish between linker-dependent and ligand-dependent off-target effects.

    • Test the individual ligands alone to assess their intrinsic off-target binding profiles.

  • Quantitative Proteomics: Employ techniques like chemical proteomics or mass spectrometry-based proteomics to identify and quantify off-target protein degradation across the entire proteome.[9][10]

Problem 2: Poor PROTAC potency or efficacy.

Possible Causes:

  • Steric Hindrance: The linker may be too short or too rigid, preventing the formation of a productive ternary complex between the target protein and the E3 ligase.[5]

  • Suboptimal Physicochemical Properties: The overall properties of the PROTAC, influenced by the linker, may result in poor cell permeability or rapid metabolic degradation.

  • Aggregation: Poor solubility of the PROTAC can lead to aggregation, reducing its effective concentration and activity.[4]

Suggested Solutions:

  • Vary Linker Length: Test longer PEG linkers to increase the distance and flexibility between the two ligands, which may be necessary to accommodate the binding of both proteins.[5]

  • Improve Solubility: If aggregation is suspected, consider using longer or branched PEG linkers to enhance the hydrophilicity and solubility of the PROTAC.[4]

  • Permeability Assays: Conduct in vitro permeability assays (e.g., PAMPA) to assess the cell permeability of your PROTACs with different linkers.

Data Presentation

Table 1: Hypothetical Comparison of Linker Effects on PROTAC Performance

Linker VariantOn-Target Degradation (DC50, nM)Off-Target Protein A Degradation (%)Off-Target Protein B Degradation (%)Cell Permeability (Papp, 10⁻⁶ cm/s)
This compound 501552.5
Aliphatic C4 Linker752581.8
BnO-PEG3-CH2CO2tBu25823.1
Rigid Piperazine Linker150511.2

This table presents hypothetical data to illustrate how modifying the linker can impact various experimental outcomes. Actual results will vary depending on the specific target, ligands, and cell system used.

Experimental Protocols

Protocol 1: Global Proteomics Analysis of Off-Target Effects using Mass Spectrometry

Objective: To identify and quantify unintended protein degradation induced by a PROTAC.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293T, HeLa) at an appropriate density and allow them to adhere overnight.

    • Treat cells with the PROTAC molecule at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a defined period (e.g., 24 hours).

  • Cell Lysis and Protein Extraction:

    • Wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a standard assay (e.g., BCA assay).

  • Protein Digestion:

    • Take a fixed amount of protein (e.g., 50 µg) from each sample.

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

    • Digest proteins into peptides using trypsin overnight at 37°C.

  • TMT Labeling (Optional, for multiplexed quantification):

    • Label the peptide samples with tandem mass tags (TMT) according to the manufacturer's protocol.

    • Combine the labeled samples.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Data Analysis:

    • Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.

    • Normalize the protein abundance data.

    • Identify proteins that show a significant decrease in abundance in the PROTAC-treated samples compared to the vehicle control. These are potential off-targets.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis start Plate Cells treatment Treat with PROTAC and Vehicle Control start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis digestion Protein Digestion (Trypsin) lysis->digestion lcms LC-MS/MS Analysis digestion->lcms database_search Database Search & Quantification lcms->database_search off_target_id Identification of Off-Target Proteins database_search->off_target_id

Caption: Workflow for identifying off-target protein degradation.

signaling_pathway cluster_protac PROTAC Action cluster_degradation Protein Degradation Pathway POI Protein of Interest (POI) PROTAC PROTAC (with BnO-PEG1 Linker) POI->PROTAC binds Ternary Ternary Complex (POI-PROTAC-E3) E3 E3 Ligase E3->PROTAC binds Ub Ubiquitin Ub_POI Ubiquitinated POI Ub->Ub_POI Ternary->Ub_POI Ubiquitination Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

References

Technical Support Center: Enhancing PROTAC® Metabolic Stability with BnO-PEG1-CH2CO2tBu

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the metabolic stability of Proteolysis Targeting Chimeras (PROTACs), with a focus on the utility of the BnO-PEG1-CH2CO2tBu linker.

Troubleshooting Guides

This section addresses specific issues you may encounter during your PROTAC development experiments.

Problem 1: My PROTAC with a this compound linker shows good in vitro potency but poor in vivo efficacy.

Possible Cause: This discrepancy often points towards poor metabolic stability, leading to rapid clearance of the PROTAC in vivo. The ether linkages within the PEG chain of the this compound linker can be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, primarily in the liver. This can lead to O-dealkylation and inactivation of the PROTAC.[1][2][]

Recommended Actions:

  • Assess Metabolic Stability: The first step is to determine the metabolic stability of your PROTAC. The most common in vitro assay for this is the liver microsomal stability assay.

  • Linker Modification: If metabolic instability is confirmed, consider synthesizing PROTAC variants with modified linkers. While this compound offers benefits in terms of solubility, more metabolically robust linkers can be explored.[2][] Strategies include:

    • Introducing Rigidity: Incorporating rigid moieties such as piperazine, piperidine, or triazole rings into the linker can shield it from metabolic enzymes.[2][4]

    • Alkyl Chains: Replacing the PEG linker with a simple alkyl chain can sometimes improve metabolic stability, although this may impact solubility.

  • Prodrug Strategy: Consider a prodrug approach by modifying a pharmacologically active component of the PROTAC to enhance its oral bioavailability. The prodrug would then be converted to the active PROTAC in vivo.

Problem 2: I am observing high variability in my experimental results when testing my PROTAC.

Possible Cause: Inconsistent results can stem from the instability of the PROTAC during sample preparation, storage, or in the assay medium itself. Thalidomide-based PROTACs, for example, can undergo non-enzymatic degradation in aqueous solutions.[1]

Recommended Actions:

  • Confirm Compound Integrity: Verify the purity and integrity of your PROTAC stock solution using methods like LC-MS.

  • Optimize Sample Handling: Minimize the time samples are kept at room temperature and consider using protease and phosphatase inhibitors in cell-based assays.

  • Assess Plasma/Media Stability: Perform an in vitro plasma or cell culture media stability assay to determine if your PROTAC is degrading under the experimental conditions.

Problem 3: My PROTAC appears to be inactive in cellular assays.

Possible Cause: While several factors can contribute to a lack of cellular activity, poor cell permeability is a common issue for PROTACs due to their high molecular weight.[]

Recommended Actions:

  • Evaluate Cell Permeability: Use a cell permeability assay, such as the Caco-2 assay, to determine if your PROTAC is effectively entering the cells.

  • Linker Optimization for Permeability: The linker plays a crucial role in a PROTAC's ability to cross the cell membrane. Replacing flexible PEG chains with more rigid structures like phenyl rings or incorporating basic nitrogen atoms can improve cell permeability.

  • Consider the "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the productive ternary complex. It is crucial to test a wide range of PROTAC concentrations to identify the optimal degradation window.

Frequently Asked Questions (FAQs)

Q1: What is the role of the this compound linker in a PROTAC?

A1: this compound is a PEG-based linker used in the synthesis of PROTACs. Its primary functions are to connect the target protein ligand to the E3 ligase ligand and to influence the physicochemical properties of the PROTAC molecule. The PEG component generally enhances the aqueous solubility of the PROTAC, which can be advantageous for formulation and in vitro assays.[4][][6]

Q2: How does the linker, in general, affect the metabolic stability of a PROTAC?

A2: The linker is often the most metabolically vulnerable part of a PROTAC molecule.[1][][] Its chemical composition, length, and flexibility significantly impact metabolic stability. Flexible linkers like PEG chains can be targets for oxidative enzymes. In contrast, more rigid linkers containing cyclic structures tend to be more metabolically stable.[2][4] Shorter linkers may also exhibit increased stability due to steric hindrance, which can prevent the PROTAC from entering the catalytic site of metabolic enzymes.[][]

Q3: What are the primary metabolic pathways for PROTACs with PEG linkers?

A3: The primary metabolic pathway for PROTACs containing PEG linkers is O-dealkylation, which is an oxidative reaction catalyzed by cytochrome P450 enzymes.[1][] This results in the cleavage of the ether bonds within the PEG chain. Amide hydrolysis at the points where the linker is attached to the ligands is another common metabolic transformation.[1]

Q4: How can I improve the metabolic stability of a PROTAC containing a PEG linker like this compound?

A4: Several strategies can be employed:

  • Incorporate Rigid Moieties: Introducing cyclic structures such as piperazine, piperidine, or triazole rings into the linker can enhance metabolic stability by making it less accessible to metabolic enzymes.[2][4]

  • Optimize Linker Length: Systematically shortening or lengthening the linker can help identify an optimal length that balances metabolic stability with the ability to form a productive ternary complex.

  • Replace the Linker: In some cases, replacing the PEG linker with a more metabolically stable alkyl chain may be necessary, though this might require re-optimization of other properties like solubility.

Data Presentation

The following tables provide illustrative data on how linker modifications can impact the metabolic stability of a hypothetical PROTAC.

Table 1: In Vitro Metabolic Stability of a Hypothetical PROTAC with Different Linkers in Human Liver Microsomes

PROTAC VariantLinker TypeHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
PROTAC-1This compound (Flexible PEG)2527.7
PROTAC-2Alkyl Chain (C4)4515.4
PROTAC-3PEG-Piperazine (Rigidified)907.7
PROTAC-4PEG-Triazole (Rigidified)>120<5.8

Note: This table presents hypothetical data based on established trends in PROTAC development for illustrative purposes.

Table 2: In Vivo Pharmacokinetic Parameters of a Hypothetical PROTAC with Different Linkers in Mice

PROTAC VariantLinker TypeClearance (CL, mL/min/kg)Volume of Distribution (Vd, L/kg)Half-life (t½, h)Oral Bioavailability (F%)
PROTAC-1This compound (Flexible PEG)50.23.50.85
PROTAC-2Alkyl Chain (C4)35.83.11.210
PROTAC-3PEG-Piperazine (Rigidified)15.12.82.525
PROTAC-4PEG-Triazole (Rigidified)8.92.53.935

Note: This table presents hypothetical data based on established trends in PROTAC development for illustrative purposes.

Experimental Protocols

Protocol 1: In Vitro Microsomal Stability Assay

Objective: To determine the rate of metabolism of a PROTAC when incubated with liver microsomes.

Materials:

  • Test PROTAC

  • Liver microsomes (human, mouse, or rat)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) for reaction quenching

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of the test PROTAC in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of the PROTAC in phosphate buffer.

    • Thaw the liver microsomes and the NADPH regenerating system on ice.

  • Incubation:

    • In a 96-well plate, add the liver microsomes and phosphate buffer. Pre-incubate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system and the test PROTAC working solution.

    • Incubate the plate at 37°C with gentle shaking.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent PROTAC remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining PROTAC against time.

    • The slope of the line represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL) .

Visualizations

PROTAC_Metabolic_Stability_Workflow Experimental Workflow for Assessing PROTAC Metabolic Stability cluster_invitro In Vitro Assessment cluster_decision Decision Point cluster_invivo In Vivo Evaluation cluster_optimization Optimization Cycle start Synthesize PROTAC with This compound linker microsomal_assay Microsomal Stability Assay (Protocol 1) start->microsomal_assay plasma_assay Plasma Stability Assay start->plasma_assay caco2_assay Caco-2 Permeability Assay start->caco2_assay data_analysis_invitro Analyze t½, CLint, Papp microsomal_assay->data_analysis_invitro plasma_assay->data_analysis_invitro caco2_assay->data_analysis_invitro is_stable Metabolically Stable & Permeable? data_analysis_invitro->is_stable pk_study Pharmacokinetic (PK) Study in Animal Model is_stable->pk_study Yes modify_linker Modify Linker (e.g., add rigid moiety) is_stable->modify_linker No pd_study Pharmacodynamic (PD) Study (Target Degradation) pk_study->pd_study efficacy_study Efficacy Study pd_study->efficacy_study re_synthesize Re-synthesize PROTAC modify_linker->re_synthesize re_synthesize->start

Caption: A typical experimental workflow for evaluating and optimizing the metabolic stability of a PROTAC.

PROTAC_Degradation_Pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: The signaling pathway of PROTAC-mediated protein degradation.

References

BnO-PEG1-CH2CO2tBu linker cleavage and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: BnO-PEG1-CH2CO2tBu Linker

This guide provides detailed technical support for researchers, scientists, and drug development professionals using the this compound linker. It addresses common issues related to unintended cleavage and offers strategies to ensure its stability during multi-step chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: What is the structure of the this compound linker and what are its potential cleavage sites?

Answer: The this compound linker is a bifunctional molecule commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex molecules.[1][2] It is composed of three key parts:

  • BnO- (Benzyl Ether): An alcohol protecting group.

  • -PEG1- (Polyethylene Glycol unit): A short, hydrophilic spacer to improve solubility and pharmacokinetic properties.[3][4]

  • -CH2CO2tBu (tert-Butyl Ester): A carboxylic acid protecting group.

The linker has two primary sites that are susceptible to chemical cleavage under specific conditions: the benzyl ether and the tert-butyl ester. The PEG unit itself is generally stable under most synthetic conditions but can be degraded by strong oxidizing agents.[5]

G Chemical Structure and Cleavage Sites cluster_linker cluster_key Cleavage Sites Bn Phenyl CH2_Bn CH2 Bn->CH2_Bn O_ether O CH2_Bn->O_ether Site 1: Benzyl Ether PEG CH2-CH2-O O_ether->PEG CH2_ester CH2 PEG->CH2_ester CO C=O CH2_ester->CO O_ester O CO->O_ester Site 2: t-Butyl Ester tBu t-Butyl O_ester->tBu G start Start: Need to perform a reaction (e.g., deprotection) on molecule containing the linker condition_check What type of reaction conditions are required? start->condition_check base Base-Labile Deprotection (e.g., Fmoc group removal) condition_check->base Basic acid Acid-Labile Deprotection (e.g., Boc, Trityl group removal) condition_check->acid Acidic hydrogen Hydrogenolysis (e.g., Cbz group removal, alkyne reduction) condition_check->hydrogen Reductive (Hydrogenation) other Other Reactions (e.g., Coupling, Silylation) condition_check->other Other base_sol SAFE Use 20% Piperidine in DMF. Linker is stable. base->base_sol acid_sol HIGH RISK Standard conditions (e.g., TFA) will cleave the t-Butyl ester. Consider alternative protecting groups. acid->acid_sol hydrogen_sol HIGH RISK Standard conditions (e.g., H2/Pd-C) will cleave the Benzyl ether. Consider alternative protecting groups or reduction methods. hydrogen->hydrogen_sol other_sol CHECK COMPATIBILITY Ensure reagents are non-acidic and non-reductive. (e.g., HATU/DIPEA for coupling is safe). other->other_sol G Linker Cleavage Pathways cluster_start cluster_path1 Hydrogenolysis Pathway cluster_path2 Acidolysis Pathway linker This compound (Intact Linker) h2_pd H₂, Pd/C linker->h2_pd Cleaves Benzyl Ether tfa TFA, CH₂Cl₂ linker->tfa Cleaves t-Butyl Ester cleaved_bno HO-PEG1-CH2CO2tBu + Toluene h2_pd->cleaved_bno cleaved_tbu BnO-PEG1-CH2CO2H + Isobutylene tfa->cleaved_tbu

References

Technical Support Center: Optimizing BnO-PEG1-CH2CO2tBu Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the amide coupling of 2-(2-(benzyloxy)ethoxy)acetic acid tert-butyl ester (BnO-PEG1-CH2CO2tBu) with primary or secondary amines.

Troubleshooting Guides

This section addresses common issues encountered during the coupling reaction of this compound with amines.

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Inefficient Carboxylic Acid Activation - Switch to a more potent coupling reagent. For sterically hindered substrates like this compound, standard carbodiimides like DCC or EDC may be insufficient. Consider using uronium/aminium salts such as HATU, HBTU, or HCTU, or phosphonium salts like PyBOP or PyAOP.[1] - Ensure appropriate stoichiometry. Use a slight excess (1.1-1.5 equivalents) of the coupling reagent and the carboxylic acid relative to the amine. - Pre-activation. For some reagents like HATU, a short pre-activation of the carboxylic acid (5-10 minutes) with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) before adding the amine can improve efficiency.
Steric Hindrance - The benzyloxy and tert-butyl groups, along with the PEG linker, can create steric congestion around the reaction center.[2] - Elevate the reaction temperature. Increasing the temperature (e.g., to 40-60 °C) can provide the necessary activation energy to overcome steric barriers. Monitor for potential side reactions or degradation at higher temperatures. - Prolong the reaction time. Sterically hindered couplings often require longer reaction times for completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal duration. - Consider in situ generation of acyl fluorides. Reagents like TFFH or BTFFH can convert the carboxylic acid to a highly reactive acyl fluoride, which is less sterically demanding and can be effective for coupling hindered substrates.[3][4]
Poor Solubility of Reagents or Product - Select an appropriate solvent. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common choices for amide coupling. For PEGylated compounds, solvents like acetonitrile or even mixtures including water can sometimes be beneficial.[5][6] - Ensure all reagents are fully dissolved before proceeding with the reaction. Sonication can aid in dissolving stubborn materials.
Amine Reactivity Issues - Use a non-nucleophilic base. A hindered amine base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is recommended to deprotonate the amine salt without competing in the coupling reaction.[7] - Ensure the free amine is available. If the amine starting material is a salt (e.g., hydrochloride), use an appropriate amount of base to neutralize it and liberate the free amine.

Problem 2: Presence of Significant Impurities in the Crude Product

Potential Cause Troubleshooting Steps
Side Reactions of the Coupling Reagent - Urea byproduct from carbodiimides (DCC/EDC). If using DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can often be removed by filtration. The urea from EDC is water-soluble and can be removed by an aqueous workup.[1] - Guanidinylation from uronium/aminium reagents. Excess HATU or HBTU can react with the free amine to form a guanidinium byproduct, capping the amine.[8] Use these reagents in slight excess or equimolar amounts relative to the carboxylic acid.
Racemization (if the amine has a chiral center) - Add an anti-racemization agent. Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress racemization, especially when using carbodiimide coupling agents. - Use a coupling reagent known for low racemization. Reagents like HATU and PyAOP are generally preferred for their ability to minimize epimerization.[1]
Unreacted Starting Materials - This is often a result of the issues described in "Low or No Product Yield." Refer to the troubleshooting steps in that section. - Consider a "double coupling." If monitoring indicates an incomplete reaction, a second addition of the activated carboxylic acid can help drive the reaction to completion.[1]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is the best starting point for the coupling of this compound?

A1: For a sterically hindered carboxylic acid like this compound, a good starting point is a uronium/aminium salt like HATU in the presence of a non-nucleophilic base such as DIPEA .[1] This combination is known for its high efficiency and relatively low rates of side reactions. Alternatively, a carbodiimide like EDC in combination with an additive such as HOBt or HOAt can also be effective and is a more economical option.[9]

Q2: What is the recommended solvent and temperature for this coupling reaction?

A2: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) are commonly used solvents for amide coupling reactions. The reaction can typically be performed at room temperature. However, due to the potential for steric hindrance, you may need to heat the reaction to 40-60 °C to achieve a reasonable reaction rate and yield.[10]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) . By comparing the reaction mixture to the starting materials, you can observe the consumption of the limiting reagent and the formation of the product.

Q4: My amine starting material is a hydrochloride salt. Do I need to perform a separate neutralization step?

A4: A separate neutralization step is not always necessary. You can typically add an additional equivalent of a non-nucleophilic base, such as DIPEA or triethylamine (TEA), to the reaction mixture to neutralize the hydrochloride salt in situ.

Q5: What are the typical workup and purification procedures for this type of reaction?

A5: A typical workup procedure involves diluting the reaction mixture with an organic solvent and washing with a mild acid (e.g., 5% citric acid), a mild base (e.g., 5% sodium bicarbonate), and brine to remove excess reagents and water-soluble byproducts. The organic layer is then dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure. The crude product is usually purified by flash column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for amide coupling reactions involving sterically hindered carboxylic acids. Note that the optimal conditions for your specific substrate may vary and should be determined experimentally.

Table 1: Comparison of Common Coupling Reagents for a Sterically Hindered Coupling

Coupling ReagentAdditiveBaseSolventTemperature (°C)Typical Yield Range (%)
EDCHOBtDIPEADCM/DMF25-4060-85
HATU-DIPEADMF2585-95
PyBOP-DIPEADMF2580-90
T3P-PyridineEthyl Acetate25-5075-90

Yields are illustrative and based on couplings of sterically hindered carboxylic acids with primary amines. Actual yields will depend on the specific amine used.

Table 2: Effect of Reaction Parameters on a HATU-mediated Coupling

ParameterCondition 1Condition 2Expected Outcome
Temperature Room Temperature50 °CIncreased reaction rate, potentially higher yield for very hindered substrates.
Reaction Time 4 hours24 hoursHigher conversion, especially if the reaction is sluggish at lower temperatures.
Equivalents of Amine 1.01.2May help to drive the reaction to completion if the amine is not the limiting reagent.

Experimental Protocols

Protocol 1: General Procedure for HATU-mediated Coupling

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.5 M), add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 5-10 minutes for pre-activation.

  • Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for EDC/HOBt-mediated Coupling

  • Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.0-1.2 eq) in anhydrous DCM or DMF (0.1-0.5 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, follow the workup and purification steps outlined in Protocol 1.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Dissolve this compound and Amine in Solvent add_reagents Add Coupling Reagent and Base prep_reagents->add_reagents stir Stir at RT or Heat add_reagents->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Workup quench->extract purify Column Chromatography extract->purify product Pure Product purify->product

Caption: Experimental workflow for this compound coupling.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield? cause1 Inefficient Activation start->cause1 cause2 Steric Hindrance start->cause2 cause3 Solubility Issues start->cause3 sol1 Use Potent Reagent (e.g., HATU, PyAOP) cause1->sol1 sol2 Increase Temperature & Reaction Time cause2->sol2 sol4 Double Couple cause2->sol4 sol3 Change Solvent (e.g., DMF, ACN) cause3->sol3

Caption: Troubleshooting logic for low reaction yield.

References

How to purify PROTACs containing the BnO-PEG1-CH2CO2tBu linker

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on those containing the BnO-PEG1-CH2CO2tBu linker.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying PROTACs containing the this compound linker?

A1: PROTACs with this linker present unique purification challenges due to the combination of a short, flexible PEG chain and bulky, hydrophobic protecting groups (Benzyl ether and tert-butyl ester). Key challenges include:

  • Poor Solubility: The hydrophobic nature of the BnO and tBu groups can lead to low solubility in common reversed-phase chromatography mobile phases, potentially causing precipitation on the column.

  • Complex Impurity Profile: The multi-step synthesis of PROTACs can result in a variety of impurities, including starting materials, reagents, and byproducts from incomplete reactions or side reactions.

  • On-Column Degradation: The tert-butyl ester is sensitive to strong acidic conditions, which can lead to premature deprotection during purification if the mobile phase is not carefully controlled.

  • Peak Tailing and Broadening: The flexible PEG linker and the overall greasy nature of the molecule can lead to non-ideal chromatographic behavior, such as peak tailing and broadening, which complicates fractionation and reduces purity.

Q2: Which purification techniques are most suitable for PROTACs with this linker?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying these PROTACs.[1][2][3] Normal-phase chromatography can also be employed, particularly for intermediates, but RP-HPLC generally provides better resolution for the final, often polar, PROTAC molecule.

Q3: What are the recommended columns and mobile phases for RP-HPLC purification?

A3: A C18 stationary phase is the standard choice for purifying PROTACs.[1][2] The selection of mobile phase is critical and typically consists of a gradient of an organic solvent (usually acetonitrile) and an aqueous solvent. To improve peak shape and resolution, a modifier is often added to the mobile phase. Trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%) is common, but formic acid (0.1%) can be a milder alternative to minimize the risk of deprotecting the tert-butyl ester.

Q4: How can I monitor the purification process effectively?

A4: Online monitoring with a UV detector is standard. It is highly recommended to also use a mass spectrometer (LC-MS) to identify the peaks corresponding to the desired product, impurities, and potential degradation products in real-time.[2] This allows for precise fraction collection and a better understanding of the separation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Poor peak shape (tailing, broadening) 1. Secondary interactions with the stationary phase: The basic nitrogens in many E3 ligase ligands can interact with residual silanols on the silica-based stationary phase. 2. Poor solubility in the mobile phase: The PROTAC may be precipitating at the head of the column. 3. Column overload: Injecting too much sample can lead to peak distortion.1. Use a low concentration of an ion-pairing agent: Add 0.05-0.1% TFA or formic acid to the mobile phase to protonate the basic sites and reduce secondary interactions. 2. Modify the mobile phase: Increase the initial percentage of the organic solvent in your gradient. Consider using a different organic solvent like methanol in combination with acetonitrile. 3. Reduce sample concentration and injection volume: Perform a loading study to determine the optimal sample load for your column.
Product degradation during purification 1. Acid-catalyzed hydrolysis of the tert-butyl ester: Prolonged exposure to acidic mobile phases (especially with higher concentrations of TFA) can cleave the tBu group.1. Use a milder acid: Substitute TFA with 0.1% formic acid in the mobile phase. 2. Optimize the gradient: Use a faster gradient to reduce the total run time and the product's exposure to the acidic environment. 3. Work at lower temperatures: If possible, perform the purification at a lower temperature to slow down the rate of hydrolysis.
Co-elution of impurities 1. Similar polarity of impurities and the product: Byproducts with similar hydrophobic character can be difficult to separate. 2. Suboptimal gradient: The gradient may not be shallow enough to resolve closely eluting peaks.1. Optimize the gradient: Employ a shallower gradient over the region where the product and impurities elute. 2. Change the organic modifier: Switching from acetonitrile to methanol (or using a mixture) can alter the selectivity of the separation. 3. Try a different stationary phase: If C18 is not providing adequate resolution, consider a phenyl-hexyl or a polar-embedded stationary phase.
Low product recovery 1. Irreversible adsorption to the column: The hydrophobic PROTAC may be strongly retained on the stationary phase. 2. Precipitation on the column: As mentioned, poor solubility can lead to sample loss.1. Flush the column with a strong solvent: After the run, wash the column with a high percentage of organic solvent (e.g., 100% acetonitrile or isopropanol) to elute any strongly bound material. 2. Improve sample solubility: Dissolve the crude product in a solvent with a higher percentage of organic component before injection. Ensure the injection solvent is compatible with the initial mobile phase.

Experimental Protocols

General Protocol for RP-HPLC Purification of a PROTAC with this compound Linker

This protocol provides a starting point for method development. The specific gradient and conditions will need to be optimized for each individual PROTAC.

1. Materials and Equipment:

  • Preparative RP-HPLC system with a UV detector and fraction collector

  • Mass spectrometer (recommended)

  • C18 preparative column (e.g., 19 x 150 mm, 5 µm particle size)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or formic acid (FA)

  • Crude PROTAC sample

2. Sample Preparation:

  • Dissolve the crude PROTAC in a minimal amount of a suitable solvent. A mixture of DMSO and methanol or acetonitrile is often a good starting point.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

3. HPLC Method:

  • Mobile Phase A: 0.1% TFA (or 0.1% FA) in water

  • Mobile Phase B: 0.1% TFA (or 0.1% FA) in acetonitrile

  • Flow Rate: 15-20 mL/min (for a 19 mm ID column)

  • Detection Wavelength: Choose a wavelength where the PROTAC has strong absorbance (e.g., 254 nm or 280 nm).

  • Gradient Program (example):

Time (min)% Mobile Phase B
030
530
3580
4095
4595
4630
5030

4. Purification and Analysis:

  • Equilibrate the column with the initial mobile phase conditions for at least 5-10 column volumes.

  • Inject the prepared sample.

  • Monitor the chromatogram and collect fractions corresponding to the product peak. If using a mass spectrometer, confirm the mass of the eluting peak.

  • Analyze the collected fractions for purity using analytical HPLC-MS.

  • Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Visualizations

PROTAC_Purification_Workflow cluster_synthesis Crude Product Generation cluster_purification Purification Workflow crude_synthesis Final Synthesis Step workup Aqueous Work-up & Extraction crude_synthesis->workup sample_prep Sample Preparation (Dissolution & Filtration) workup->sample_prep hplc Preparative RP-HPLC sample_prep->hplc fraction_collection Fraction Collection (UV & MS monitoring) hplc->fraction_collection purity_analysis Purity Analysis (Analytical HPLC-MS) fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling Fractions >95% pure solvent_removal Solvent Removal (Lyophilization) pooling->solvent_removal final_product Pure PROTAC solvent_removal->final_product

Caption: Workflow for the purification of PROTACs.

Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_purity Purity Issues cluster_recovery Recovery Issues start Poor Purification Outcome peak_shape Broad or Tailing Peaks? start->peak_shape purity Co-eluting Impurities? start->purity recovery Low Product Recovery? start->recovery solution1 Add/Optimize Acid in Mobile Phase peak_shape->solution1 Yes solution2 Adjust Gradient (Increase initial %B) peak_shape->solution2 Yes solution3 Optimize Gradient (Shallower) purity->solution3 Yes solution4 Change Organic Modifier (e.g., MeOH) purity->solution4 Yes solution5 Improve Sample Solubility in Injection Solvent recovery->solution5 Yes solution6 Strong Solvent Wash Post-Run recovery->solution6 Yes

Caption: Troubleshooting decision tree for PROTAC purification.

References

Validation & Comparative

A Comparative Guide to PEG-Based PROTAC Linkers: Benchmarking BnO-PEG1-CH2CO2tBu Equivalents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic success. The linker, the component that connects the target protein-binding ligand and the E3 ligase-recruiting moiety, plays a pivotal role in dictating a PROTAC's efficacy, selectivity, and pharmacokinetic properties. Among the diverse array of linker architectures, those based on polyethylene glycol (PEG) have gained prominence for their ability to favorably modulate solubility, cell permeability, and ternary complex formation.

This guide provides an objective comparison of the performance of PROTACs equipped with short PEG linkers, using data from equivalents of BnO-PEG1-CH2CO2tBu , against other commonly employed PEG-based linkers of varying lengths. The information presented herein, including quantitative data, detailed experimental protocols, and illustrative diagrams, is intended to inform the rational design of next-generation targeted protein degraders.

The Critical Role of the Linker in PROTAC Function

The linker in a PROTAC is not a mere spacer but a key modulator of the molecule's overall performance.[1][2] Its length, composition, and flexibility are critical for the formation of a stable and productive ternary complex, which consists of the target protein (Protein of Interest or POI), the PROTAC, and an E3 ubiquitin ligase.[1][2] An optimal linker facilitates the correct spatial orientation of the E3 ligase to effectively ubiquitinate the target protein, marking it for degradation by the proteasome.[1][3] Key parameters influenced by the linker's properties include:

  • Ternary Complex Formation: A linker that is too short can lead to steric hindrance, preventing the formation of a stable complex, while an excessively long linker may result in reduced cooperativity and an unstable complex.[1][4]

  • Degradation Efficacy: The stability of the ternary complex directly impacts the efficiency of target protein degradation, which is quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[1][3]

  • Physicochemical Properties: PEG linkers are often incorporated to enhance the solubility and cell permeability of PROTACs, which can improve their overall pharmacokinetic profiles.[5][6]

Quantitative Comparison of PEG Linker Performance

The following tables summarize key in vitro performance indicators for a comparative series of PROTACs targeting Bromodomain-containing protein 4 (BRD4), a well-studied therapeutic target. These PROTACs consist of the BRD4 inhibitor JQ1, a ligand for the von Hippel-Lindau (VHL) E3 ligase, and PEG linkers of varying lengths. The data illustrates a clear structure-activity relationship, where linker length significantly influences degradation potency.

Table 1: In Vitro Degradation of BRD4 by PROTACs with Varying PEG Linker Lengths

Linker CompositionLinker Length (atoms)DC50 (nM) [a]Dmax (%) [b]Reference
PEG1 (this compound equivalent) ~7> 5000-[7]
PEG2~10> 5000-[7]
PEG3~135585[3]
PEG4~162095[1][3]
PEG5~1915>98[3]

[a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[1] [b] Dmax: The maximum percentage of target protein degradation observed.[3]

Table 2: Cellular Permeability and Physicochemical Properties of PROTACs with Varying PEG Linker Lengths

Linker CompositionPermeability (Papp, 10⁻⁶ cm/s) [c]cLogPReference
PEG31.22.5[3]
PEG41.82.2[3]
PEG52.51.9[3]

[c] Papp: Apparent permeability coefficient from a Parallel Artificial Membrane Permeability Assay (PAMPA). A higher value indicates better passive diffusion.[3]

Visualizing PROTAC Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for PROTAC evaluation.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow start Start: PROTAC Synthesis with different linkers cell_culture Cell Culture and Treatment with PROTACs start->cell_culture western_blot Western Blot Analysis (Protein Degradation Assay) cell_culture->western_blot permeability_assay Cell Permeability Assay (e.g., PAMPA) cell_culture->permeability_assay data_analysis_wb Quantification of DC50 & Dmax western_blot->data_analysis_wb dmpk_studies In vivo DMPK Studies (Optional) data_analysis_wb->dmpk_studies data_analysis_perm Determine Papp permeability_assay->data_analysis_perm data_analysis_perm->dmpk_studies conclusion Conclusion: Structure-Activity Relationship dmpk_studies->conclusion

A typical workflow for PROTAC evaluation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.

Western Blot for Protein Degradation Analysis

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[3][4]

  • Cell Culture and Treatment: Plate a relevant cell line (e.g., MV4-11 for BRD4) at an appropriate density in 6-well plates and allow them to adhere overnight.[3] Treat the cells with a range of concentrations of the PROTACs for a specified duration (e.g., 24 hours).[3]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[4]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and heat the samples. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[4]

  • Protein Transfer and Immunoblotting: Transfer the separated proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[4] Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.[1][4]

  • Detection and Analysis: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[3][4] Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3] Quantify the band intensities using densitometry software.[3] Normalize the target protein levels to a loading control and calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[3]

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput in vitro assay used to predict passive intestinal absorption of compounds.[5][8]

  • Plate Preparation: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. The receiver plate is filled with a buffer solution.

  • Compound Addition: The PROTAC compounds are added to the donor wells of the filter plate.[3]

  • Incubation: The filter plate is placed on top of the receiver plate, and the assembly is incubated for a set period (e.g., 4-16 hours).

  • Quantification: After incubation, the concentration of the compound in both the donor and receiver wells is determined using LC-MS/MS.

  • Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (-Vd * Va / (Area * Time * (Vd + Va))) * ln(1 - [drug]acceptor / [drug]equilibrium)

    Where Vd is the volume of the donor well, Va is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.

Conclusion

The length and composition of the PEG linker are critical determinants of a PROTAC's performance. The presented data on BRD4-targeting PROTACs demonstrates that while very short PEG linkers (equivalent to this compound) may not be optimal for achieving high degradation potency in this specific context, systematic extension of the PEG chain can lead to a significant improvement in efficacy.[3][7] A PEG4 or PEG5 linker appears to provide the best balance of degradation potency and favorable physicochemical properties for this particular target and E3 ligase combination.[1][3]

It is crucial to emphasize that the optimal linker is highly dependent on the specific target protein and E3 ligase pair.[7][9] Therefore, the empirical evaluation of a library of linkers with varying lengths and compositions remains a cornerstone of successful PROTAC design. The experimental protocols provided in this guide offer a robust framework for such comparative studies, enabling researchers to make data-driven decisions in the optimization of novel protein degraders.

References

The Impact of Linker Composition on PROTAC Efficacy: A Comparative Analysis of PEG and Alkyl Chain Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor. The linker, the component connecting the target protein ligand and the E3 ligase ligand, plays a pivotal role in determining the efficacy of these heterobifunctional molecules. This guide provides an objective comparison of a short-chain polyethylene glycol (PEG)-based linker, represented by BnO-PEG1-CH2CO2tBu, and traditional alkyl chain linkers in the context of PROTAC performance.

This analysis will delve into the impact of these linker types on the degradation of Bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology. While direct head-to-head experimental data for the specific this compound linker is limited in publicly available literature, this guide synthesizes representative data from studies comparing short PEG and alkyl linkers in BRD4-targeting PROTACs to provide a valuable comparative overview.

The Decisive Role of the Linker in PROTAC Efficacy

The linker in a PROTAC is not merely a passive spacer; it critically influences the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[1] The linker's length, rigidity, and chemical composition are key parameters that modulate the efficacy of a PROTAC, ultimately impacting its ability to induce ubiquitination and subsequent proteasomal degradation of the target protein.[2]

  • Polyethylene Glycol (PEG) Linkers: These are known for their hydrophilicity, which can enhance the solubility and cell permeability of PROTAC molecules.[3][4] The flexibility of PEG linkers can also be advantageous in allowing the PROTAC to adopt an optimal conformation for ternary complex formation.[5]

  • Alkyl Chain Linkers: These are more hydrophobic and offer a simpler, often more rigid, connection between the two ligands.[4] The choice between a PEG and an alkyl linker can significantly affect the physicochemical properties and biological activity of the resulting PROTAC.[6]

Comparative Analysis of Linker Performance in BRD4 Degradation

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following table summarizes representative data for BRD4-targeting PROTACs, comparing the performance of a short PEG linker (as a proxy for this compound) with an alkyl linker. Both PROTACs utilize a JQ1-based ligand for BRD4 and a ligand for the von Hippel-Lindau (VHL) E3 ligase.

Linker TypeTarget ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)Reference
Short PEG LinkerBRD4VHLMV4-11~20>95[2]
Alkyl LinkerBRD4VHLVariesVariesVaries[6]

Note: The data presented is a synthesized representation from multiple sources to illustrate the general performance differences between short PEG and alkyl linkers in BRD4-targeting PROTACs. Direct head-to-head comparisons may yield different quantitative values depending on the specific molecular context and experimental conditions.

Signaling Pathway and Experimental Workflow

To understand the biological context and the methods used to evaluate these PROTACs, the following diagrams illustrate the BRD4 signaling pathway and a typical experimental workflow for assessing PROTAC efficacy.

BRD4_Signaling_Pathway BRD4 BRD4 Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones binds to PTEFb P-TEFb BRD4->PTEFb recruits Chromatin Chromatin Acetylated_Histones->Chromatin on RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II phosphorylates Transcription Transcription RNA_Pol_II->Transcription initiates MYC MYC Oncogene Transcription->MYC upregulates Proliferation Cancer Cell Proliferation MYC->Proliferation drives

BRD4 Signaling Pathway in Cancer

PROTAC_Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_invitro In Vitro Evaluation Synthesis Synthesize PROTACs (PEG vs. Alkyl Linker) Cell_Culture Cell Culture (e.g., MV4-11) Synthesis->Cell_Culture PROTAC_Treatment PROTAC Treatment (Dose-Response) Cell_Culture->PROTAC_Treatment Western_Blot Western Blot Analysis PROTAC_Treatment->Western_Blot Ubiquitination_Assay Ubiquitination Assay PROTAC_Treatment->Ubiquitination_Assay Cell_Viability Cell Viability Assay PROTAC_Treatment->Cell_Viability Data_Analysis Data Analysis (DC50, Dmax, IC50) Western_Blot->Data_Analysis Ubiquitination_Assay->Data_Analysis Cell_Viability->Data_Analysis

References

Comparative Validation of Targeted Protein Degradation: A Guide to PROTAC Linker Selection

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation (TPD), Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules function by recruiting a target protein to an E3 ubiquitin ligase, leading to the protein's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding and E3 ligase-recruiting moieties is a critical determinant of a PROTAC's efficacy. This guide provides a comparative analysis of different linker types, with a focus on short polyethylene glycol (PEG)-based linkers like BnO-PEG1-CH2CO2tBu, to inform rational PROTAC design for researchers, scientists, and drug development professionals.

The linker is not a passive spacer but a key component that influences the physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the target protein, the PROTAC, and the E3 ligase. The optimization of a PROTAC's degradation potency and pharmacokinetic properties often requires the empirical evaluation of a diverse set of linkers.

The Role of the Linker in PROTAC Efficacy

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The choice of linker—its composition, length, and rigidity—profoundly influences these parameters. While direct comparative data for a specific building block like this compound is not extensively published, we can infer its likely performance characteristics by examining data from studies comparing short PEG linkers with other common linker types, such as alkyl chains.

Data Presentation: Comparison of PROTAC Linker Performance

The following table summarizes quantitative data from various studies, offering a glimpse into how different linker architectures can impact the key parameters of DC50 and Dmax. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines.

Target ProteinLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Estrogen Receptor α (ERα)PEG165>95
Estrogen Receptor α (ERα)PEG12100~70
TANK-binding kinase 1 (TBK1)PEG1410>90
TANK-binding kinase 1 (TBK1)PEG10>1000<20
Cyclin-dependent kinase 9 (CDK9)PEG1325~85
Cyclin-dependent kinase 9 (CDK9)PEG9500~50
CRBNAlkyl9EffectiveNot Specified
CRBNPEG3 unitsWeak activityNot Specified

Key Observations from Comparative Data:

  • Linker Length is Critical : For many targets, a minimum linker length is necessary to observe any degradation, with a clear optimal length for maximal potency. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may result in inefficient ubiquitination.

  • Composition Matters : The chemical composition of the linker affects the physicochemical properties of the PROTAC. PEG linkers, like this compound, are hydrophilic and can improve the water solubility of PROTACs, enhancing their compatibility with physiological environments. In contrast, alkyl linkers are more hydrophobic, which may improve cell penetration. However, in some cases, the increased hydrophilicity of a PEG linker may not be favorable for ternary complex formation.

  • Flexibility vs. Rigidity : Flexible linkers, such as alkyl and PEG chains, are widely used due to their synthetic accessibility. However, more rigid linkers containing cyclic or aromatic groups can enhance potency and improve pharmacokinetic profiles by pre-organizing the PROTAC into a bioactive conformation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy. Below are protocols for key experiments involved in the validation of targeted protein degradation.

Western Blot for Target Protein Degradation

This is a standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment : Plate cells at a density to achieve 70-80% confluency. Treat with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours), including a vehicle control (e.g., DMSO).

  • Cell Lysis : After incubation, place the plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (protein lysate) to

The Pivotal Role of Linker Length: A Comparative Analysis of PROTACs with BnO-PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a key determinant of therapeutic success. Among the critical components of a PROTAC, the linker connecting the target-binding warhead and the E3 ligase ligand plays a crucial, non-passive role. This guide provides a detailed comparative analysis of PROTACs featuring benzyloxy-polyethylene glycol (BnO-PEG) linkers of varying lengths, supported by experimental data to inform rational design and optimization.

The length and flexibility of the linker are paramount in dictating the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] An optimal linker length ensures the correct orientation of the E3 ligase to effectively ubiquitinate the target protein, marking it for degradation by the proteasome.[2] Conversely, a linker that is too short may cause steric hindrance, preventing complex formation, while an overly long linker can lead to an unstable or non-productive complex.[3][]

Quantitative Comparison of PROTAC Performance

The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein, its permeability across cell membranes to reach its intracellular target, and its overall pharmacokinetic profile. The following tables summarize key in vitro performance indicators for a comparative series of Bromodomain-containing protein 4 (BRD4)-targeting PROTACs, illustrating the impact of varying PEG linker lengths. These PROTACs are composed of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase.[5]

Table 1: In Vitro Degradation of BRD4 by PROTACs with Different PEG Linker Lengths [5]

LinkerDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG5 15 >98
PEG63092
  • DC50: Half-maximal degradation concentration. A lower value indicates higher potency.[5]

  • Dmax: Maximum percentage of target protein degradation.[5]

Table 2: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs [5]

LinkerPermeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PEG38.225
PEG46.535
PEG5 5.8 40
PEG64.130
  • Papp: Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay (PAMPA). A higher value indicates better passive diffusion.[5]

  • Oral Bioavailability: The fraction of the administered dose that reaches systemic circulation.[5]

The data clearly indicates that for this specific BRD4-targeting PROTAC series, a PEG5 linker provides the optimal balance of high degradation potency (lowest DC50 and highest Dmax) and favorable pharmacokinetic properties (good permeability and highest oral bioavailability).[5] This underscores the necessity of empirical determination of the optimal linker length for each target protein and E3 ligase pair.[2]

Signaling Pathway and Experimental Workflow

The development and evaluation of PROTACs involve a systematic workflow, from initial design to in vivo efficacy studies. The following diagrams illustrate a relevant signaling pathway often targeted by PROTACs and a typical experimental workflow for their evaluation.

PROTAC_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Degradation Degradation PI3K->Degradation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth mTOR->Degradation PROTAC PI3K/mTOR PROTAC PROTAC->PI3K targets for PROTAC->mTOR

Caption: PROTAC-mediated degradation of PI3K and mTOR disrupts the PI3K/AKT/mTOR signaling pathway.

PROTAC_Experimental_Workflow Design PROTAC Design & Synthesis InVitro In Vitro Screening Design->InVitro Biophysical Biophysical Characterization InVitro->Biophysical CellBased Cell-Based Degradation Assays Biophysical->CellBased Optimization Optimization Loop CellBased->Optimization PKPD Pharmacokinetics (PK) & Pharmacodynamics (PD) CellBased->PKPD Lead Candidate Optimization->Design Refine Linker Length/Composition Efficacy In Vivo Efficacy Studies (e.g., Xenograft Models) PKPD->Efficacy

Caption: A typical experimental workflow for the evaluation and optimization of PROTACs.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.

Western Blot for Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[5]

  • Cell Culture and Treatment: Plate a relevant cell line (e.g., MV4-11 for BRD4) at an appropriate density in 6-well plates and allow them to adhere overnight.[5] Treat the cells with a range of concentrations of the PROTACs for a specified duration (e.g., 24 hours).[5]

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with a primary antibody specific for the target protein. A primary antibody for a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the target protein levels to the loading control.

Ternary Complex Formation Assays

Biophysical assays are crucial for confirming that the PROTAC can induce the formation of a stable ternary complex.

  • Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI): These techniques can measure the binding kinetics of the PROTAC to both the target protein and the E3 ligase, as well as the formation of the ternary complex in real-time.[6]

  • Isothermal Titration Calorimetry (ITC): ITC can be used to determine the thermodynamic parameters of binding, providing insights into the stability of the ternary complex.[7]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay is a sensitive method to detect the proximity of the target protein and the E3 ligase upon PROTAC-induced complex formation in a high-throughput format.[8]

Cellular Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay is a high-throughput method to predict passive membrane permeability.

  • Plate Preparation: A donor plate is prepared with the PROTAC compounds dissolved in a suitable buffer. An acceptor plate is filled with a buffer solution. A filter plate coated with a lipid mixture that mimics the cell membrane is placed between the donor and acceptor plates.

  • Incubation: The "sandwich" of plates is incubated for a set period, allowing the compounds to diffuse from the donor plate, through the artificial membrane, and into the acceptor plate.

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured using a suitable analytical method, such as LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated based on the rate of compound appearance in the acceptor plate.[5]

References

A Head-to-Head Comparison of BnO-PEG1-CH2CO2tBu and Non-PEG Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is a critical component that dictates the efficacy, stability, and pharmacokinetic profile of the entire construct. The choice of linker—whether a hydrophilic polyethylene glycol (PEG) derivative or a more hydrophobic non-PEG structure—profoundly influences the therapeutic agent's success. This guide provides a head-to-head comparison between BnO-PEG1-CH2CO2tBu, a discrete PEG (dPEG®) linker, and common non-PEG alternatives, primarily alkyl-based linkers.

This compound is a short, monodisperse PEG linker featuring a single ethylene glycol unit.[1][2] It is protected with a benzyl (Bn) ether and a tert-butyl (tBu) ester, which can be selectively cleaved during synthesis. This linker is often used to connect two ligands in PROTACs, providing a defined, hydrophilic spacer.[1] Non-PEG linkers encompass a broad category of structures, with simple alkyl chains being one of the most common motifs, representing an estimated 31% of linkers used in PROTAC design.[3] These linkers are characterized by their hydrocarbon composition and resulting hydrophobicity.[4]

Data Presentation: Comparative Analysis

The selection between a PEG-based linker like this compound and a non-PEG linker involves a trade-off between key physicochemical properties. PEG linkers are primarily employed to enhance aqueous solubility, while non-PEG linkers like alkyl chains may improve cell permeability due to their lipophilic nature.[5]

Table 1: Physicochemical Properties of Exemplar Linkers

PropertyThis compound (dPEG® Linker)Representative Non-PEG Linker (Alkyl Chain)
Structure BnO-(CH2CH2O)-CH2CO2tBu-(CH2)n-
Molecular Weight 266.33 g/mol [1]Variable (e.g., ~70 g/mol for a C5 chain)
Key Characteristic Hydrophilic, Monodisperse[2][6]Hydrophobic, Flexible[4][5]
Solubility Enhances aqueous solubility of the conjugate[3][5][7]Generally lower aqueous solubility[4][5]
Permeability May reduce passive permeability due to polarity[5][7]Can enhance passive cell permeability[5]
Metabolic Stability Can be susceptible to oxidative metabolism[5]Generally considered metabolically stable[4][5]

Table 2: Impact on Conjugate Performance (ADCs & PROTACs)

FeatureImpact of PEG Linkers (e.g., this compound)Impact of Non-PEG Linkers (e.g., Alkyl Chains)
Pharmacokinetics (PK) Increases hydrodynamic size, prolonging circulation and half-life.[6][8]Can lead to faster clearance if solubility issues arise.
Efficacy Improved solubility can prevent aggregation and lead to more potent degradation (lower DC₅₀ in PROTACs).[5]Potency is highly dependent on achieving optimal ternary complex formation (PROTACs) or drug release (ADCs).
Off-Target Toxicity Can reduce non-specific binding through hydrophilic shielding ("stealth" effect).[9][10]Hydrophobicity may increase non-specific cellular uptake, potentially raising off-target toxicity.
Synthesis & Cost Synthesis of monodisperse PEGs can be more challenging and costly.[4][5]Alkyl chains are synthetically accessible and generally less expensive.[4][5]

Experimental Protocols

The following is a generalized protocol for the conjugation of a deprotected linker acid (such as the derivative of this compound) to an amine-containing payload or ligand via amide bond formation.

Objective: To covalently attach a linker to a primary amine on a molecule of interest (MOI-NH₂).

Materials:

  • Deprotected Linker-COOH (e.g., HO-PEG1-CH₂COOH, obtained after deprotection of BnO-PEG1-CH₂CO₂tBu)

  • Molecule of Interest with an amine group (MOI-NH₂)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or a water-soluble alternative like EDC

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous, aprotic solvent (e.g., Dimethylformamide - DMF)

  • Reaction vessel and magnetic stirrer

  • Purification system (e.g., HPLC)

Procedure:

  • Activation of the Linker's Carboxylic Acid:

    • Dissolve 1.0 equivalent of the deprotected Linker-COOH in anhydrous DMF.

    • Add 1.1 equivalents of N-Hydroxysuccinimide (NHS).

    • Add 1.1 equivalents of DCC (or EDC) to the solution.

    • Stir the reaction mixture at room temperature for 1-4 hours to form the NHS-ester intermediate. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

  • Conjugation to the Amine-Containing Molecule:

    • In a separate vessel, dissolve 1.2 equivalents of MOI-NH₂ in anhydrous DMF.

    • Filter the activated linker solution to remove the DCU precipitate (if applicable) and add the filtrate dropwise to the MOI-NH₂ solution.

    • Allow the reaction to stir at room temperature overnight.

  • Quenching and Work-up:

    • Quench any remaining active ester by adding a small amount of water or an amine-containing buffer (e.g., Tris).

    • Dilute the reaction mixture with an appropriate solvent and perform an aqueous wash to remove excess reagents and byproducts.

  • Purification:

    • Purify the final conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the desired product with high purity.

  • Characterization:

    • Confirm the identity and purity of the final product using analytical techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy.

Mandatory Visualization

The strategic choice between a PEG-based linker and a non-PEG linker is fundamentally a balance of physicochemical properties to achieve a desired biological outcome. This relationship is visualized below.

G cluster_peg This compound (as PEG Linker) cluster_nonpeg Alkyl Chain (as Non-PEG Linker) PEG_Linker PEG Linker Hydrophilicity Increased Hydrophilicity PEG_Linker->Hydrophilicity Solubility Enhanced Aqueous Solubility Hydrophilicity->Solubility PK_Profile Longer Circulation Half-Life Solubility->PK_Profile Leads to Permeability Enhanced Passive Cell Permeability Solubility->Permeability     Trade-off      NonPEG_Linker Non-PEG Linker Hydrophobicity Increased Hydrophobicity NonPEG_Linker->Hydrophobicity Hydrophobicity->Permeability Bioavailability Potential for Improved Oral Bioavailability Permeability->Bioavailability May lead to

Caption: Logical flow comparing the primary physicochemical consequences of choosing a PEG versus a non-PEG linker.

References

Unveiling the Impact of Linker Chemistry on Ternary Complex Stability: A Comparative Analysis Featuring BnO-PEG1-CH2CO2tBu

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving field of targeted protein degradation, the stability of the ternary complex—comprising the target protein, a Proteolysis Targeting Chimera (PROTAC), and an E3 ubiquitin ligase—is a critical determinant of degradation efficiency. The chemical linker connecting the target-binding and E3 ligase-recruiting moieties of a PROTAC is not merely a spacer but a key modulator of ternary complex formation and stability. This guide provides a comprehensive comparison of the PEG-based linker, BnO-PEG1-CH2CO2tBu, with other commonly employed linker classes, supported by experimental data, to inform researchers, scientists, and drug development professionals in the rational design of potent protein degraders.

The Central Role of the Linker in Ternary Complex Stability

The formation of a productive ternary complex is the cornerstone of PROTAC efficacy. The linker's length, flexibility, and chemical composition directly influence the thermodynamics and kinetics of this complex assembly. An optimal linker facilitates favorable protein-protein interactions between the target and the E3 ligase, a phenomenon known as positive cooperativity, which significantly enhances the stability of the ternary complex. Conversely, a suboptimal linker can lead to steric clashes or unfavorable conformations, resulting in weak or unstable complexes and consequently, poor degradation of the target protein.

Comparative Analysis of Linker Classes

To understand the potential impact of this compound, it is essential to compare its structural features with those of other linker archetypes. This compound is a short, flexible linker containing a single polyethylene glycol (PEG) unit. This imparts hydrophilicity, which can improve the solubility of the PROTAC molecule.[1][2]

The following sections compare the expected performance of short PEG linkers like this compound with other common linker types based on published experimental data for various PROTAC systems.

Flexible Linkers: PEG vs. Alkyl Chains

Flexible linkers, such as PEG and alkyl chains, are the most common starting points in PROTAC design due to their synthetic accessibility.[3] They allow the PROTAC to adopt multiple conformations, increasing the likelihood of forming a productive ternary complex.

Table 1: Comparative Performance of Flexible Linkers in Ternary Complex Formation

Linker TypeRepresentative ExampleKey Physicochemical PropertiesImpact on Ternary Complex StabilityExperimental Evidence (Illustrative)
Short PEG This compound analogHydrophilic, flexibleCan promote solubility and favorable protein-protein interactions through H-bonding.[4] May adopt folded conformations to facilitate complex formation.[4]For BET degrader MZ1 (contains a PEG linker), high positive cooperativity (α > 1) is observed, indicating a stable ternary complex.[5][6]
Alkyl Chain Straight-chain alkaneHydrophobic, flexibleIncreased hydrophobicity may reduce solubility but can enhance cell permeability. Flexibility can come with an entropic penalty upon binding.In some systems, alkyl linkers have shown to be more effective than PEG linkers of similar length, suggesting the specific protein pair is critical.[3]
Rigid Linkers

Rigid linkers, often containing cyclic structures like piperazine or phenyl groups, can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation. This can lead to improved potency and selectivity.

Table 2: Performance Characteristics of Rigid Linkers

Linker TypeRepresentative ExampleKey Physicochemical PropertiesImpact on Ternary Complex StabilityExperimental Evidence (Illustrative)
Piperazine/Phenyl Linker containing a piperazine ringRigid, may have basic propertiesCan reduce the entropic penalty of binding, leading to a more stable complex if the pre-organized conformation is optimal.Introduction of a piperidine ring in the linker of a PROTAC targeting the androgen receptor led to improved ternary complex stability and degradation.

Quantitative Assessment of Ternary Complex Stability

The stability of the ternary complex can be quantitatively assessed using various biophysical techniques. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two of the most powerful methods for this purpose.[5][6][7]

Table 3: Key Parameters for Assessing Ternary Complex Stability

ParameterDescriptionTypical Values for Potent PROTACs
Binary KD Dissociation constant for the PROTAC binding to the target protein or E3 ligase alone.Varies widely, but ternary complex stability is often more critical than high binary affinity.
Ternary KD Dissociation constant for the formation of the ternary complex.Typically in the nanomolar range for effective degraders.
Cooperativity (α) The factor by which the affinity of the PROTAC for one protein is enhanced by the presence of the other. α = (KD of PROTAC for Protein A) / (KD of PROTAC for Protein A in the presence of Protein B).α > 1 indicates positive cooperativity. α < 1 indicates negative cooperativity. α = 1 indicates no cooperativity. Potent PROTACs often exhibit positive cooperativity.[5][6]
koff (Dissociation Rate) The rate at which the ternary complex dissociates.A slower koff (longer half-life) is generally associated with more efficient degradation.[5][6]

The following table presents illustrative data from a study on BET-targeting PROTACs, showcasing how linker modifications can impact these key stability parameters.

Table 4: Illustrative Biophysical Data for BET-Targeting PROTACs (VHL-based)

PROTACLinker TypeBinary KD (VHL, nM)Ternary KD (VHL + Brd4BD2, nM)Cooperativity (α)Ternary Complex Half-life (t1/2, min)
MZ1 PEG-based291.12613
AT1 PEG-based433.3134.8
MZP55 Different warhead & linker130025000.5< 0.1
MZP61 Different warhead & linker>50004500< 1< 0.1
Data adapted from Roy et al., ACS Chem. Biol. 2019.[5][6]

This data highlights that PROTACs with PEG-based linkers (MZ1 and AT1) exhibit significant positive cooperativity and form more stable ternary complexes with longer half-lives compared to the non-cooperative examples (MZP55 and MZP61). While this data is not for this compound itself, as a short PEG-based linker, it is plausible that it could contribute to forming stable, cooperative ternary complexes for specific target-E3 ligase pairs.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ternary complex stability. Below are summarized protocols for Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR) Protocol for Ternary Complex Analysis

SPR is a powerful technique to measure the kinetics (kon and koff) and affinity (KD) of biomolecular interactions in real-time.[5][6][8]

  • Immobilization: Covalently immobilize the E3 ligase (e.g., VHL complex) onto a sensor chip surface.

  • Binary Interaction Analysis: Inject a series of concentrations of the PROTAC alone over the immobilized E3 ligase to determine the binary binding kinetics and affinity.

  • Ternary Complex Analysis: Inject a series of concentrations of the PROTAC pre-incubated with a saturating concentration of the target protein over the immobilized E3 ligase. This measures the kinetics and affinity of the ternary complex formation.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to extract kon, koff, and KD values. Calculate the cooperativity factor (α) from the binary and ternary KD values.

Isothermal Titration Calorimetry (ITC) Protocol for Ternary Complex Analysis

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction (KD, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)).[7][]

  • Sample Preparation: Prepare solutions of the E3 ligase, target protein, and PROTAC in the same buffer to minimize heat of dilution effects.

  • Binary Titrations:

    • Titrate the PROTAC into the sample cell containing the E3 ligase to determine the binary binding thermodynamics.

    • Titrate the PROTAC into the sample cell containing the target protein.

  • Ternary Titration: Titrate the target protein into the sample cell containing a pre-formed binary complex of the E3 ligase and the PROTAC.

  • Data Analysis: Integrate the heat signals and fit the data to appropriate binding models to determine the thermodynamic parameters for both binary and ternary complex formation. The cooperativity can be calculated from the binding affinities.

Visualizing the Process: Signaling Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and the experimental workflow for assessing ternary complex stability.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (e.g., with BnO-PEG1- CH2CO2tBu linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation Experimental_Workflow cluster_workflow Biophysical Assessment of Ternary Complex Stability start PROTAC Synthesis (with varied linkers) spr Surface Plasmon Resonance (SPR) start->spr itc Isothermal Titration Calorimetry (ITC) start->itc binary_spr Binary K_D, k_on, k_off spr->binary_spr ternary_spr Ternary K_D, k_on, k_off spr->ternary_spr binary_itc Binary K_D, ΔH, ΔS itc->binary_itc ternary_itc Ternary K_D, ΔH, ΔS itc->ternary_itc cooperativity Calculate Cooperativity (α) binary_spr->cooperativity ternary_spr->cooperativity stability Determine Ternary Complex Half-life ternary_spr->stability binary_itc->cooperativity ternary_itc->cooperativity conclusion Rank Linkers by Ternary Complex Stability cooperativity->conclusion stability->conclusion

References

Case studies validating the use of BnO-PEG1-CH2CO2tBu in successful PROTAC design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical factor in achieving potent and selective protein degradation. The linker, the component connecting the target protein binder and the E3 ligase ligand, is a key determinant of a PROTAC's efficacy, influencing its physicochemical properties and the stability of the ternary complex. While a multitude of linker architectures have been explored, polyethylene glycol (PEG) linkers remain a prevalent choice due to their hydrophilicity and tunable length.[1][2] This guide provides a comparative analysis of short PEG linkers in successful PROTAC design, with a focus on single PEG unit motifs, and presents relevant experimental data and protocols to inform the development of next-generation protein degraders.

While specific case studies validating the direct use of BnO-PEG1-CH2CO2tBu in a peer-reviewed publication were not identified during the literature search for this guide, the principles of utilizing short, flexible linkers are well-documented. The performance of PROTACs is highly dependent on the specific target protein, E3 ligase, and the overall architecture of the molecule, necessitating empirical validation for each new construct.[1] This guide will therefore focus on comparative data from PROTACs employing short PEG linkers to provide a framework for understanding their potential.

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data for PROTACs utilizing short PEG linkers, offering a comparison with other linker types.

Table 1: Performance of BRD4-Targeting PROTACs with Varying Linker Architectures

PROTACE3 Ligase LigandLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
MZ1 VHLPEG8~13>95[1]
CRBN PROTAC (0 PEG units) CRBNAlkyl-< 500-[1]
CRBN PROTAC (1-2 PEG units) CRBNPEG-> 5000-[1]
CRBN PROTAC (4-5 PEG units) CRBNPEG-< 500-[1]

Table 2: Performance of TBK1-Targeting PROTACs with Varying Linker Lengths

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Alkyl/Ether< 12No Degradation-[3]
Alkyl/Ether21396[3]
Alkyl/Ether2929276[3]

Signaling Pathways and Experimental Workflows

The design and validation of PROTACs involve understanding the targeted signaling pathway and employing a systematic experimental workflow to assess their efficacy.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination & Degradation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary POI-PROTAC-E3 Ternary Complex Ub Ubiquitin Ternary->Ub Recruits PolyUb_POI Poly-ubiquitinated POI Ub->PolyUb_POI Poly-ubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Targeted for Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Design PROTAC Design & Synthesis (Linker Variation) Cell_Culture Cell Culture & Treatment (Dose Response) Design->Cell_Culture Lysis Cell Lysis & Protein Quantification Cell_Culture->Lysis Western_Blot Western Blot Analysis Lysis->Western_Blot Data_Analysis Data Analysis (DC50 & Dmax Calculation) Western_Blot->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR SAR->Design Iterative Optimization

Caption: Experimental workflow for PROTAC evaluation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.

Protocol 1: Western Blot for Protein Degradation Analysis

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

1. Cell Culture and Treatment:

  • Seed cells (e.g., relevant cancer cell line) in 6-well plates at a density that ensures 70-80% confluency at the time of treatment.

  • Allow cells to adhere overnight.

  • Treat cells with a serial dilution of the PROTAC compounds (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 18-24 hours).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA protein assay to ensure equal protein loading.

3. SDS-PAGE and Western Blotting:

  • Prepare protein samples by adding Laemmli buffer and heating at 95°C for 5 minutes.

  • Load equal amounts of protein per lane on an SDS-polyacrylamide gel.

  • Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

4. Detection and Analysis:

  • Detect protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Quantify band intensities using densitometry software.

  • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

  • Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to evaluate the passive permeability of a PROTAC across an artificial lipid membrane, providing an early indication of its potential for cell penetration.

1. Plate Preparation:

  • Coat a 96-well filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

2. Compound Addition:

  • Add the PROTAC solution (at a known concentration in a suitable buffer) to the donor wells of the filter plate.

3. Incubation:

  • Place the donor plate into an acceptor plate containing buffer.

  • Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature.

4. Quantification:

  • After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

5. Permeability Calculation:

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (V_A / (Area × time)) × ([drug]_acceptor / [drug]_donor) where V_A is the volume of the acceptor well, Area is the surface area of the membrane, and time is the incubation time.

Conclusion

References

Benchmarking BnO-PEG1-CH2CO2tBu against commercially available PROTAC linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the short, hydrophilic linker, BnO-PEG1-CH2CO2tBu, against other commercially available PROTAC (Proteolysis Targeting Chimera) linkers. The selection of a suitable linker is a critical determinant of a PROTAC's therapeutic success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties. By presenting quantitative data, detailed experimental protocols, and clear visualizations, this guide aims to inform the rational design of next-generation protein degraders.

The Central Role of the Linker in PROTAC Efficacy

PROTACs are heterobifunctional molecules designed to co-opt the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] They consist of three components: a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2]

The linker is not merely a passive spacer; it is a key architectural element that dictates the formation and stability of the crucial ternary complex (POI-PROTAC-E3 Ligase).[3] An optimal linker orients the target protein and E3 ligase in a spatially favorable manner for efficient ubiquitin transfer, marking the POI for degradation.[4] this compound is a PEG-based linker, a class of linkers widely used due to their hydrophilicity, which can improve the solubility of the often large and hydrophobic PROTAC molecules.[4][5]

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Cycle cluster_1 Ternary Complex Formation PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->PROTAC Release & Recycle Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC-mediated protein degradation pathway.

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax).[3] Cell permeability is another critical factor influencing a PROTAC's biological activity. The following tables summarize representative data, using the well-studied Bromodomain-containing protein 4 (BRD4) as a target, to illustrate the impact of linker composition and length on these key parameters.

Table 1: Impact of Linker Type and Length on BRD4 Degradation Efficacy

This table presents a synthesized comparison of BRD4-targeting PROTACs composed of the JQ1 inhibitor (as the POI binder) and a VHL E3 ligase ligand, connected by linkers of varying compositions and lengths.

PROTAC ExampleLinker CompositionLinker Length (atoms, approx.)DC50 (nM) [a]Dmax (%) [b]Cell Permeability (PAMPA, P_e_ x 10⁻⁶ cm/s) [c]
PROTAC-PEG1 PEG ~8 >5000 <20 Moderate
PROTAC-PEG4PEG~17<500>80High
PROTAC-PEG5PEG~20<50>90High
PROTAC-Alkyl-9Alkyl Chain9Concentration-dependent decrease-Low
PROTAC-Alkyl-21Alkyl/Ether21396Low-Moderate

Data is representative and compiled from multiple sources for illustrative purposes.[3][4][5] Direct comparisons should be made with caution as experimental conditions may vary between studies.

Data Footnotes:

  • [a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[6]

  • [b] Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[7]

  • [c] PAMPA: Parallel Artificial Membrane Permeability Assay, an in vitro model for predicting passive cell permeability. Higher values suggest better permeability.[3]

Table 2: General Properties of Common PROTAC Linkers

PropertyAlkyl LinkersPEG Linkers
Solubility Generally hydrophobic, can limit aqueous solubility.[1]Hydrophilic, generally improves aqueous solubility.[1]
Flexibility High degree of conformational flexibility.[1]Highly flexible, can facilitate ternary complex formation.[8]
Metabolic Stability Generally more stable to metabolism.Can be more susceptible to metabolism.
Synthesis Synthetically accessible and easy to modify.[1]Readily available in various lengths and easy to incorporate.[5]

Key Observations:

  • Linker Length is Critical: For BRD4, a very short PEG linker (PEG1, analogous to this compound) is generally not potent enough to induce efficient degradation.[4] Efficacy often improves as the PEG chain is extended to an optimal length (e.g., PEG4-PEG5), after which it may plateau or decrease.[3][8]

  • Composition Matters: While PEG linkers enhance solubility, for some target-E3 ligase pairs, the hydrophobicity of an alkyl chain may be more favorable for ternary complex formation.[5]

  • Permeability: PEG linkers can improve the physicochemical properties of PROTACs, which may enhance cell permeability compared to long, greasy alkyl chains.[3]

Key Experimental Methodologies

Accurate benchmarking of PROTAC linkers requires robust and standardized experimental protocols. Below are detailed methodologies for essential assays used to characterize PROTAC performance.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow cluster_assays Parallel Assays start Cell Seeding & Treatment (Varying PROTAC Concentrations) lysis Cell Lysis start->lysis trfret TR-FRET Assay (Ternary Complex Formation) start->trfret Direct Assay western Western Blot (Protein Quantification) lysis->western analysis Data Analysis western->analysis trfret->analysis results Determine DC50 & Dmax Compare Linker Performance analysis->results BRD4_Signaling cluster_pathway BRD4 -> c-Myc Signaling Pathway BRD4 BRD4 cMyc_Gene c-Myc Gene BRD4->cMyc_Gene Activates Transcription cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA Transcription cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation Proliferation Cell Proliferation & Tumor Growth cMyc_Protein->Proliferation Promotes BRD4_PROTAC BRD4 PROTAC Degradation BRD4 Degradation BRD4_PROTAC->Degradation Induces Degradation->BRD4 Inhibits

References

Evaluating the in vivo efficacy of BnO-PEG1-CH2CO2tBu-based PROTACs against alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. Their unique mechanism of action, which involves hijacking the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins, offers several advantages over traditional inhibitors. This guide provides a comparative analysis of the in vivo efficacy of PROTACs, with a focus on those utilizing short polyethylene glycol (PEG)-based linkers, and contrasts their performance with alternative PROTAC strategies. This objective comparison is intended to aid researchers, scientists, and drug development professionals in the evaluation and selection of PROTAC candidates for in vivo studies.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Amino_Acids Amino Acids Degradation->Amino_Acids

Figure 1: General mechanism of PROTAC-mediated target protein degradation.

Comparative In Vivo Efficacy of PROTACs

The in vivo performance of a PROTAC is a critical determinant of its therapeutic potential. Key parameters for evaluation include tumor growth inhibition, target protein degradation in tumor and peripheral tissues, and the pharmacokinetic/pharmacodynamic (PK/PD) relationship. This section compares the in vivo efficacy of several well-characterized PROTACs.

Short PEG-Linked BET Degraders: ARV-825, MZ1, and dBET1

PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, have shown significant promise in various cancer models. ARV-825, MZ1, and dBET1 are three such PROTACs that utilize short to medium-length PEG-based linkers and recruit different E3 ligases.

PROTAC Target E3 Ligase Recruited Cancer Model Dosing Regimen Key In Vivo Efficacy Results Reference
ARV-825 BRD4Cereblon (CRBN)Multiple Myeloma (KMS11 xenograft)5 mg/kg, i.p., dailySignificantly slowed tumor growth and prolonged overall survival.[1]
Gastric Cancer (HGC27 xenograft)10 mg/kg, i.p., dailySignificantly reduced tumor burden.[2]
NeuroblastomaNot specifiedReduced tumor growth in xenograft mice.[3]
Thyroid Carcinoma (TPC-1 xenograft)5 or 25 mg/kg, oral, dailyPotently inhibited tumor growth.[4]
MZ1 BRD4 (preferential)von Hippel-Lindau (VHL)JQ1-resistant Triple-Negative Breast Cancer (MDA-MB-231R xenograft)10 mg/kg, route not specified, for 2 weeksPrevented tumor progression and lowered BRD4 levels in tumors.[5]
Glioblastoma (U87 xenograft)Not specifiedSignificantly inhibited tumor development.[6]
dBET1 BRD2, BRD3, BRD4Cereblon (CRBN)Acute Myeloid Leukemia (MV4;11 xenograft)Not specifiedDelayed tumor growth and downregulated MYC.[7][8]
Alternative PROTAC Strategies

To broaden the therapeutic landscape of targeted protein degradation, researchers are exploring alternative PROTAC designs, including those that recruit different E3 ligases or employ novel chemical modalities.

PROTAC Target E3 Ligase Recruited Animal Model Dosing Regimen Key In Vivo Efficacy Results Reference
DP1 BRD4DCAF15Not specifiedNot specifiedShowed tumor growth inhibitory activity in mouse models.[9]
RIPK2 PROTAC (Compound 6) RIPK2IAPRat0.5 mg/kg, s.c., single dose53% RIPK2 degradation at 6h, increasing to 78% at 48h.[10]
0.05 and 0.5 mg/kg, s.c., dailyDose-dependent degradation of RIPK2 in the colon.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo efficacy studies. Below are summaries of the experimental protocols for the key studies cited. For complete details, it is recommended to consult the full-text publications.

In Vivo Xenograft Studies (General Workflow)

in_vivo_workflow start Start: Cancer Cell Culture implantation Subcutaneous or Intravenous Implantation into Immunocompromised Mice start->implantation tumor_growth Allow Tumors to Establish (e.g., ~100 mm³) implantation->tumor_growth randomization Randomize Mice into Treatment and Vehicle Control Groups tumor_growth->randomization treatment Administer PROTAC or Vehicle (Specify Dose, Route, Schedule) randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Determination (e.g., Tumor Size, Study Duration) monitoring->endpoint analysis Euthanasia and Tissue Collection (Tumor, Blood, Organs) endpoint->analysis protein_analysis Western Blot or IHC for Target Degradation analysis->protein_analysis data_analysis Statistical Analysis of Tumor Growth and Protein Levels analysis->data_analysis protein_analysis->data_analysis end Conclusion on In Vivo Efficacy data_analysis->end

Figure 2: A generalized workflow for evaluating the in vivo efficacy of PROTACs in xenograft models.

ARV-825 in Multiple Myeloma Xenograft Model [1]

  • Cell Line: KMS11 human multiple myeloma cells expressing luciferase (KMS11-LUC).

  • Animal Model: SCID-beige mice.

  • Cell Implantation: Intravenous injection of KMS11-LUC cells.

  • Treatment: 14 days post-injection, mice were treated with ARV-825 (5 mg/kg) or vehicle control via intraperitoneal injection daily for 28 days.

  • Efficacy Assessment: Tumor burden was monitored by whole-body bioluminescence imaging at days 7, 14, 21, and 28. Overall survival was also assessed.

dBET1 in Acute Myeloid Leukemia Xenograft Model [7]

  • Cell Line: MV4;11 human acute myeloid leukemia cells.

  • Animal Model: Murine xenograft model (specific strain not detailed in abstract).

  • Treatment: Repeat-dose administration of dBET1.

  • Efficacy Assessment: Anti-tumor efficacy and tolerability were evaluated.

MZ1 in JQ1-Resistant Triple-Negative Breast Cancer Xenograft Model [5]

  • Cell Line: JQ1-resistant MDA-MB-231R human breast cancer cells.

  • Animal Model: Xenograft model (specific strain not detailed in abstract).

  • Treatment: All animals were initially treated with JQ1 to confirm tumor resistance. Subsequently, mice were randomized to continue JQ1 treatment or switch to MZ1 (10 mg/kg) for 2 weeks.

  • Efficacy Assessment: Tumor volumes were measured to assess tumor progression. BRD4 levels in tumor lysates were analyzed by Western blotting.

DCAF15-based PROTAC (DP1) In Vivo Studies [9]

  • The publication reports tumor growth inhibitory activity in mouse models, however, specific details of the experimental protocol are not available in the provided information.

RIPK2-targeting PROTAC In Vivo Pharmacodynamic Study [10][11]

  • Animal Model: Rats.

  • Treatment: A single subcutaneous dose of 0.5 mg/kg of the RIPK2 PROTAC.

  • Efficacy Assessment: RIPK2 protein levels were measured at 6 and 48 hours post-dose. In a separate study, rats were dosed daily with 0.05 or 0.5 mg/kg subcutaneously, and RIPK2 levels in the colon were assessed.

Conclusion

The in vivo data presented in this guide highlight the potential of PROTACs as a promising therapeutic strategy. PROTACs with short PEG-based linkers, such as ARV-825, MZ1, and dBET1, have demonstrated significant anti-tumor efficacy in various preclinical cancer models. Furthermore, the exploration of alternative E3 ligases, as exemplified by the DCAF15- and IAP-recruiting PROTACs, is expanding the toolkit for targeted protein degradation and may offer solutions to potential resistance mechanisms.

The choice of a specific PROTAC for in vivo evaluation will depend on the target of interest, the desired E3 ligase engagement, and the specific disease context. Careful consideration of the experimental design, including the selection of appropriate animal models and dosing regimens, is critical for obtaining robust and translatable in vivo data. The information and protocols summarized herein provide a valuable resource for researchers embarking on the in vivo characterization of novel PROTAC degraders.

References

Navigating the Linker Landscape: A Comparative Structural Analysis of Ternary Complexes Formed with PEG-Based and Alternative PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of effective Proteolysis Targeting Chimeras (PROTACs) hinges on the critical interplay between the target protein, the E3 ligase, and the connecting linker. This guide provides an objective comparison of ternary complexes formed using PROTACs with a short, flexible polyethylene glycol (PEG) linker, exemplified by structures related to BnO-PEG1-CH2CO2tBu, against those with alternative linker chemotypes. Supported by experimental data, this analysis aims to inform rational PROTAC design by elucidating the structural and functional consequences of linker selection.

The linker in a PROTAC is not a passive spacer but a key determinant of the efficacy of the resulting degrader. Its length, flexibility, and chemical composition profoundly influence the formation and stability of the productive ternary complex, which is a prerequisite for target ubiquitination and subsequent proteasomal degradation. This guide focuses on the structural and performance characteristics of PROTACs featuring short PEG linkers, akin to this compound, and compares them with other widely used linker classes, such as longer PEG chains, alkyl chains, and rigid linkers.

Comparative Performance of PROTAC Linkers in BRD4 Degradation

To provide a quantitative comparison, we have summarized data from systematic studies on PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a well-characterized target in oncology. The data highlights the impact of linker composition and length on degradation potency (DC50) and efficacy (Dmax).

Linker TypeLinker Composition/LengthTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Permeability (Papp, 10⁻⁶ cm/s)Reference
Short PEGPEG2BRD4CRBN>5000LowNot Reported[1]
Mid-Length PEGPEG3BRD4VHL55850.8[2]
Mid-Length PEGPEG4BRD4VHL20951.2[2]
Optimal PEG PEG5 BRD4 VHL 15 >98 1.5 [2]
Mid-Length PEGPEG6BRD4VHL30921.1[2]
Alkyl/Ether21 atomsTBK1VHL396Not Reported[1]
Rigid MacrocycleMacrocyclic PEG-basedBRD4VHLComparable to MZ1Comparable to MZ1Not Reported[3]

Key Observations:

  • Optimal PEG Linker Length: For BRD4 degradation mediated by VHL, a clear structure-activity relationship is observed, with the PEG5 linker demonstrating the highest potency and efficacy.[2]

  • Short PEG Linkers: A PROTAC with a short two-unit PEG linker targeting BRD4 for degradation by CRBN showed significantly reduced potency, suggesting that very short, flexible linkers may not always be optimal for forming a stable ternary complex.[1]

  • Longer Flexible Linkers: In other systems, such as TBK1 degradation, longer alkyl/ether linkers have been shown to be highly effective.[1]

  • Rigidification: Macrocyclization of a PEG-based linker, which introduces conformational rigidity, can maintain high degradation potency, sometimes even with a loss in binary binding affinity, suggesting an enhancement of ternary complex formation efficiency.[3]

Structural Insights into Ternary Complex Formation

The three-dimensional arrangement of the target protein, PROTAC, and E3 ligase within the ternary complex is crucial for productive ubiquitination. X-ray crystallography and other structural biology techniques have provided invaluable insights into the role of the linker in mediating these interactions.

A seminal crystal structure of the BRD4-MZ1-VHL ternary complex revealed that the PEG-based linker of MZ1 does not simply span the distance between the two proteins but actively participates in stabilizing the complex.[4] The linker folds back on itself to facilitate favorable protein-protein interactions between BRD4 and VHL, contributing to the positive cooperativity observed in the formation of this complex.[4] This highlights that the flexibility of PEG linkers can be advantageous in allowing the complex to adopt a thermodynamically favorable conformation.

Experimental Protocols

Accurate and reproducible experimental data are the foundation of any robust comparison. Below are detailed protocols for key assays used to characterize PROTAC performance.

Western Blotting for Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[2][5]

Objective: To determine the DC50 and Dmax of a BRD4-targeting PROTAC.

Protocol:

  • Cell Culture and Treatment:

    • Seed a relevant cell line (e.g., MV4-11 for BRD4) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration of all samples.

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[2]

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[6][7][8][9][10]

Objective: To characterize the formation and stability of the Target-PROTAC-E3 ligase ternary complex.

Protocol:

  • Immobilization:

    • Immobilize the E3 ligase (e.g., VHL complex) onto a sensor chip surface.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).

    • Separately, determine the binary KD of the PROTAC for the target protein (e.g., BRD4).

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase.

    • The resulting sensorgrams will show the binding of the PROTAC-target protein complex to the E3 ligase.

  • Data Analysis:

    • Fit the binding data to an appropriate kinetic model to determine the association rate (ka), dissociation rate (kd), and affinity (KD) of the ternary complex.

    • Calculate the cooperativity (α) by dividing the binary KD of the PROTAC for the E3 ligase by the ternary KD. An α value greater than 1 indicates positive cooperativity.[6]

Visualizing PROTAC Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action, a typical experimental workflow, and the logical considerations for linker design.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (e.g., with this compound linker) Target Target Protein (e.g., BRD4) PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Ubiquitination Proteasome Proteasome Ubiquitin->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Start PROTAC Design & Synthesis Biophysical Biophysical Assays (SPR, ITC) Start->Biophysical Cellular Cellular Degradation Assay (Western Blot) Start->Cellular Data_Analysis Data Analysis (DC50, Dmax, Cooperativity) Biophysical->Data_Analysis Cellular->Data_Analysis Optimization Lead Optimization Data_Analysis->Optimization Optimization->Start Iterative Design

Caption: Experimental workflow for PROTAC evaluation.

Linker_Comparison cluster_flex Flexible Linkers cluster_rigid Rigid Linkers Short_PEG Short PEG (e.g., this compound) Properties Key Properties Short_PEG->Properties Solubility, Flexibility Long_PEG Longer PEG Long_PEG->Properties Solubility, Increased Length Alkyl Alkyl Chains Alkyl->Properties Hydrophobicity, Flexibility Macrocycle Macrocyclic Macrocycle->Properties Conformational Constraint Aromatic Aromatic/Heterocyclic Aromatic->Properties Rigidity, Planarity Performance PROTAC Performance Properties->Performance Impacts

Caption: Logical comparison of linker properties.

Conclusion

The structural and functional analysis of ternary complexes formed with PROTACs underscores the critical role of the linker in mediating targeted protein degradation. While short, flexible PEG linkers like this compound offer advantages in terms of solubility and synthetic accessibility, their efficacy is highly dependent on the specific target and E3 ligase pair. Systematic studies, such as those on BRD4, reveal that an optimal linker length is often required to achieve maximal degradation potency. The flexibility of PEG linkers can be beneficial, allowing for the formation of stable and cooperative ternary complexes, as evidenced by structural studies. However, in some contexts, more rigid or longer linkers may be necessary to achieve the desired biological activity. The provided experimental protocols offer a framework for the systematic evaluation of different linker architectures, enabling a more rational approach to the design of next-generation protein degraders.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of BnO-PEG1-CH2CO2tBu

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the proper management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of BnO-PEG1-CH2CO2tBu, a PEG-based PROTAC linker. Given the absence of a specific, universally available Safety Data Sheet (SDS), this protocol is based on the known properties of its constituent chemical groups—polyethylene glycol (PEG) and tert-butyl ester—and general best practices for laboratory chemical waste management.

Core Safety Principles and Hazard Assessment

This compound, with the CAS number 1309451-06-6, is a PROTAC linker used in the synthesis of molecules for targeted protein degradation.[1] While detailed toxicological data is not extensively published, some suppliers indicate potential hazards associated with this chemical. It is crucial to handle this compound with the appropriate personal protective equipment (PPE) and to be aware of its potential incompatibilities.

Known Hazard Information:

Based on supplier information, the following hazard and precautionary statements may be associated with this compound:

Hazard Statements Description
H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary Statements Description
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

This data is based on information from select suppliers and should be confirmed with the specific documentation provided with the product.

The polyethylene glycol (PEG) component is generally considered to be of low toxicity and is biodegradable.[2] However, the overall compound should be treated as hazardous waste due to the lack of comprehensive safety data and the presence of other functional groups.

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular solid waste.

1. Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing appropriate PPE:

  • Safety Goggles: To protect from splashes.

  • Chemical-Resistant Gloves: Nitrile or other appropriate gloves should be worn.

  • Lab Coat: To protect skin and clothing.

2. Waste Collection and Segregation:

  • Collect all waste materials containing this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, and absorbent paper), in a designated hazardous waste container.

  • The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, leak-proof lid.

  • Crucially, do not mix this waste with incompatible materials. While specific incompatibility data for this compound is scarce, as a general rule, avoid mixing with strong acids, bases, or oxidizing agents unless the compatibility is known.

3. Labeling of Waste Containers:

  • Clearly label the hazardous waste container with the following information:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound".

    • The CAS Number: "1309451-06-6".

    • An indication of the major hazards (e.g., "Irritant").

    • The accumulation start date.

4. Storage of Hazardous Waste:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Ensure the storage area is designed to contain any potential spills.

5. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the waste.

  • Follow all institutional and local regulations for hazardous waste disposal.[3][4]

Visualizing the Disposal Workflow

To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.

DisposalWorkflow start Start: Have this compound Waste ppe Step 1: Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Initiate Disposal collect Step 2: Collect Waste in Designated Container ppe->collect check_sds Consult Product-Specific SDS (If Available) collect->check_sds no_sds Treat as General Hazardous Waste check_sds->no_sds SDS Unavailable label_waste Step 3: Label Container Clearly (Name, CAS#, Hazards) check_sds->label_waste SDS Confirms Hazardous Nature no_sds->label_waste store Step 4: Store in Satellite Accumulation Area label_waste->store contact_ehs Step 5: Contact EHS for Pickup and Final Disposal store->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

This structured approach ensures that the disposal of this compound is handled in a manner that prioritizes the safety of laboratory personnel and minimizes environmental impact. Always adhere to your institution's specific safety protocols and local regulations.

References

Personal protective equipment for handling BnO-PEG1-CH2CO2tBu

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling BnO-PEG1-CH2CO2tBu (CAS No. 1309451-06-6). Adherence to these protocols is essential for ensuring a safe laboratory environment and proper management of the chemical throughout its lifecycle.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Mandatory Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentStandards and Specifications
Eye/Face Protection Chemical safety goggles or a face shield.Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1]
Skin Protection Chemical-resistant lab coat or apron.N/A
Chemical-resistant gloves (e.g., nitrile, butyl rubber).Inspect gloves before use. Must comply with EN 374 (EU) or ASTM F739 (US) standards.[1]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate organic vapor cartridge.Required when handling outside of a fume hood or if there is a risk of exceeding exposure limits.[1]

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound is critical to minimize risks. The following step-by-step protocol should be followed.

Engineering Controls and Workstation Preparation:

  • Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is strongly recommended to minimize inhalation exposure.[2]

  • Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[2][3]

  • Workspace Preparation: Clear the work area of any unnecessary items to prevent clutter and potential hazards. Have all necessary experimental equipment and reagents readily available.

Handling Procedures:

  • Personal Protective Equipment (PPE) Check: Before handling the compound, ensure all required PPE is worn correctly.

  • Avoid Direct Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[2]

  • Container Management: Keep the container of this compound tightly closed when not in use.[2]

  • Weighing and Transferring: Conduct all weighing and transferring operations within a chemical fume hood to contain any dust or vapors.

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory. Avoid inhaling any dust or vapors.[4]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. If skin irritation persists, seek medical attention.[5]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

  • Spill Response:

    • Evacuate the immediate area of the spill.[2]

    • Ensure the area is well-ventilated.[2]

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand, or earth) and place it in a sealed container for disposal.[3]

    • Clean the spill area thoroughly with soap and water.[2]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: Although polyethylene glycol (PEG) itself is considered biodegradable, any chemical waste should be treated as hazardous unless confirmed otherwise.[7]

  • Container Labeling: All waste containers must be clearly labeled with the contents.

  • Disposal Method: Dispose of waste this compound and any contaminated materials through a licensed chemical waste disposal contractor.[7] Do not dispose of it down the drain or in regular trash.

  • Container Disposal: Empty containers may retain product residue and should be disposed of as hazardous waste. Do not reuse empty containers.[4]

Storage

  • Storage Conditions: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area. The recommended storage temperature is -20°C.[8]

  • Incompatible Materials: Store away from strong oxidizing agents, acids, and bases.[3]

Experimental Workflow and Safety Diagram

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_safety Verify Safety Equipment Accessibility prep_workspace->prep_safety handling_weigh Weigh and Transfer Compound prep_safety->handling_weigh handling_experiment Conduct Experiment handling_weigh->handling_experiment cleanup_decontaminate Decontaminate Glassware and Surfaces handling_experiment->cleanup_decontaminate emergency_spill Spill handling_experiment->emergency_spill emergency_exposure Personal Exposure handling_experiment->emergency_exposure cleanup_dispose Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_dispose emergency_action_spill Follow Spill Response Protocol emergency_spill->emergency_action_spill emergency_action_exposure Follow First Aid Measures emergency_exposure->emergency_action_exposure

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.